(4-Methylcyclohexyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylcyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-2-4-7(9-8)5-3-6/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRAKIKVYGWZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602683 | |
| Record name | (4-Methylcyclohexyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158438-47-2 | |
| Record name | (4-Methylcyclohexyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Methylcyclohexyl)hydrazine from 4-Methylcyclohexanone
Abstract
This technical guide provides a comprehensive scientific overview and practical protocols for the synthesis of (4-methylcyclohexyl)hydrazine, a valuable substituted hydrazine derivative, from the readily available starting material, 4-methylcyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of the chemical transformations, and provide detailed, step-by-step experimental procedures. The guide emphasizes scientific integrity, safety, and the rationale behind experimental choices to ensure reproducible and reliable outcomes. All quantitative data is presented in clear tabular formats, and key transformations and workflows are visualized using diagrams.
Introduction and Strategic Overview
This compound is a substituted hydrazine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the cyclohexyl scaffold introduces lipophilicity, while the hydrazine moiety serves as a versatile functional group for further chemical modifications. The synthesis of this target molecule from 4-methylcyclohexanone is a logical and efficient approach, leveraging well-established reactions in organic chemistry.
This guide will focus on a robust and widely applicable two-step synthetic pathway:
-
Hydrazone Formation: The initial step involves the condensation reaction between 4-methylcyclohexanone and hydrazine to form the corresponding 4-methylcyclohexanone hydrazone. This is a classic reaction of carbonyl compounds with primary amine derivatives.
-
Reduction of the Hydrazone: The C=N double bond of the hydrazone intermediate is then selectively reduced to a single bond to yield the desired this compound.
A key consideration in this synthesis is the choice of the reducing agent for the second step, as it must be effective for the hydrazone functional group without causing over-reduction or undesirable side reactions. We will discuss the rationale for selecting a suitable reducing agent.
Synthetic Pathways and Mechanistic Insights
The overall transformation from 4-methylcyclohexanone to this compound is depicted below.
Caption: Overall synthetic scheme for this compound.
Step 1: Formation of 4-Methylcyclohexanone Hydrazone
The formation of a hydrazone from a ketone is a nucleophilic addition-elimination reaction.[1] The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The initial addition product, a carbinolamine, is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.
The reaction is generally reversible, and the removal of water can be employed to drive the equilibrium towards the product.
Step 2: Reduction of 4-Methylcyclohexanone Hydrazone
The reduction of the hydrazone is the critical step in this synthesis. The goal is to selectively reduce the carbon-nitrogen double bond (imine functionality) to a single bond. Several reducing agents can be employed for this transformation.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[2] While it is generally less reactive towards imines than carbonyls, its reactivity can be enhanced. One effective method involves the use of sodium borohydride in the presence of a catalyst, such as amorphous nickel, in a basic aqueous methanolic solution.[3] This system has been shown to be effective for the reduction of hydrazones to the corresponding hydrazines in good yields.[3]
-
Catalytic Hydrogenation: This is a powerful reduction method that involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel.[4] Catalytic hydrogenation is effective for the reduction of a wide variety of functional groups, including C=N bonds.[1][5] The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.[6]
For the purpose of this guide, we will provide a detailed protocol based on the use of sodium borohydride, as it often presents fewer operational complexities compared to high-pressure catalytic hydrogenation in a standard laboratory setting.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic, and some are suspected carcinogens.[7][8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methylcyclohexanone | Reagent | Sigma-Aldrich |
| Hydrazine monohydrate | Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific |
Step-by-Step Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
Part 1: Synthesis of 4-Methylcyclohexanone Hydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylcyclohexanone (11.22 g, 0.1 mol) and methanol (100 mL).
-
With stirring, add hydrazine monohydrate (5.5 mL, 0.11 mol) dropwise, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methylcyclohexanone) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude 4-methylcyclohexanone hydrazone. This intermediate can be used in the next step without further purification.
Part 2: Reduction of 4-Methylcyclohexanone Hydrazone to this compound
-
Dissolve the crude 4-methylcyclohexanone hydrazone from the previous step in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (5.67 g, 0.15 mol) in small portions over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the hydrazone is no longer detectable.
Part 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding water (50 mL) while cooling the flask in an ice bath to decompose any unreacted sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following are predicted values and expected characteristic signals based on analogous structures.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ ~2.5-3.0 (m, 1H, CH-N), δ ~1.0-2.2 (m, 9H, cyclohexyl ring protons), δ ~3.0-3.5 (br s, 3H, -NHNH₂), δ ~0.9 (d, 3H, -CH₃) |
| ¹³C NMR | δ ~50-60 (CH-N), δ ~25-35 (cyclohexyl ring carbons), δ ~22 (-CH₃) |
| FT-IR (neat) | 3350-3250 cm⁻¹ (N-H stretching), 2950-2850 cm⁻¹ (C-H stretching), 1600-1450 cm⁻¹ (N-H bending) |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 128. Fragmentation may involve loss of the hydrazine group or cleavage of the cyclohexyl ring. |
Note: Predicted NMR data is based on computational models and analysis of similar structures.[10][11][12]
Safety and Handling
5.1. Hazard Identification
-
Hydrazine and its derivatives: Acutely toxic by inhalation, ingestion, and skin contact.[13] They are corrosive and can cause severe burns.[9] Many hydrazines are also considered potential carcinogens.[3]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
4-Methylcyclohexanone: Flammable liquid and vapor. Causes skin and eye irritation.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: All operations should be conducted in a certified chemical fume hood.
5.3. Handling and Storage
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[9]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.
-
Have an appropriate fire extinguisher (e.g., dry chemical or CO₂) readily available.
-
In case of a spill, evacuate the area and absorb the spill with an inert material (e.g., vermiculite or sand). Do not use combustible materials for absorption.
5.4. Waste Disposal
All chemical waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of hydrazine-containing waste down the drain.
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis of this compound from 4-methylcyclohexanone. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently and safely produce this valuable chemical intermediate. The provided mechanistic insights and predicted characterization data will aid in the successful execution and verification of the synthesis. Further optimization of reaction conditions may be possible to improve yields and purity, and this guide serves as a solid foundation for such investigations.
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Spectroscopic Data of (4-Methylcyclohexyl)hydrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of (4-Methylcyclohexyl)hydrazine, a saturated heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and related derivatives.
Introduction and Molecular Structure
This compound is a hydrazine derivative substituted with a 4-methylcyclohexyl group. The presence of a chiral center at the 4-position of the cyclohexane ring and the potential for cis/trans isomerism introduces complexity into its structural analysis. Spectroscopic techniques are paramount for elucidating the precise structure, conformation, and purity of this compound. This guide will systematically explore the predicted spectroscopic signature of this compound, providing the rationale behind the expected data.
The molecular structure of this compound is presented below:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Medium | The presence of two bands in this region is characteristic of a primary amine (-NH₂) group in the hydrazine moiety. [1] |
| 2960 - 2850 | C-H stretching (sp³ hybridized) | Strong | These strong absorptions are characteristic of the C-H bonds in the methyl and cyclohexyl groups. [2] |
| 1650 - 1580 | N-H bending (scissoring) | Medium | This bending vibration is also characteristic of the -NH₂ group. |
| 1470 - 1440 | C-H bending | Medium | These bands correspond to the bending vibrations of the CH₂ and CH₃ groups. [3] |
Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.
Workflow:
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrum Fragmentation
According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₇H₁₆N₂) has a molecular weight of 128.23 g/mol . The molecular ion peak (M⁺) is expected at m/z 128.
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation pathway for amines and hydrazines involves cleavage of the bond alpha to the nitrogen atom. [1]For this compound, this would involve the cleavage of the C-N bond, leading to the loss of the cyclohexyl ring or the hydrazine moiety.
-
Loss of the Hydrazine Group: Cleavage of the C-N bond can result in the formation of a 4-methylcyclohexyl cation at m/z 97.
-
Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of smaller ions. [4]
m/z Value Possible Fragment Ion Notes 128 [C₇H₁₆N₂]⁺ Molecular ion (M⁺). 113 [M - CH₃]⁺ Loss of a methyl group. 97 [C₇H₁₃]⁺ Loss of the hydrazine group (·NHNH₂). 84 [C₆H₁₂]⁺ Possible fragmentation of the cyclohexane ring. [5] 56 [C₄H₈]⁺ A common fragment from cyclohexane ring cleavage. [4][5] 43 [C₃H₇]⁺ or [CH₃N₂]⁺ Further fragmentation. | 31 | [NHNH₂]⁺ | Hydrazine radical cation. |
Experimental Protocol for MS Data Acquisition
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. EI at 70 eV is a standard method for generating reproducible mass spectra.
Workflow:
Caption: Workflow for GC-MS data acquisition.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive set of expected spectral features has been presented. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This document serves as a foundational resource for the unambiguous identification and characterization of this compound, facilitating its application in research and development.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of (4-Methylcyclohexyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylcyclohexyl)hydrazine is a substituted alkylhydrazine of significant interest in synthetic and medicinal chemistry. Its unique structural combination of a reactive hydrazine moiety and a stereochemically rich 4-methylcyclohexyl group makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, with a focus on its application in key synthetic transformations such as the Fischer indole synthesis and the Knorr pyrazole synthesis. Drawing upon established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource to facilitate further research and application of this versatile reagent.
Physicochemical Properties
This compound is typically available as its hydrochloride or dihydrochloride salt, which are more stable and easier to handle than the free base. The free base is a colorless liquid with a characteristic amine-like odor. The presence of the methyl group on the cyclohexane ring introduces chirality, and the compound exists as a mixture of cis and trans diastereomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| CAS Number | 553672-34-7 (hydrochloride) | |
| Appearance | Colorless liquid (free base) | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in water and common organic solvents | [2] |
Note: The properties of the free base are inferred from general knowledge of alkylhydrazines, as it is most commonly supplied and handled as a salt.
Synthesis and Purification
Proposed Synthetic Routes
2.1.1. Reductive Amination of 4-Methylcyclohexanone
A common and effective method for the synthesis of substituted hydrazines is the reductive amination of a corresponding ketone.[3] This two-step process involves the initial formation of a hydrazone, followed by its reduction.
Diagram: Proposed Synthesis via Reductive Amination
Caption: Reductive amination of 4-methylcyclohexanone.
Experimental Protocol (Proposed):
-
Hydrazone Formation: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq). A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to drive the condensation reaction to completion, which can be monitored by TLC or GC-MS.
-
Reduction: After formation of the hydrazone, the reaction mixture is cooled, and a suitable reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed. The reaction is stirred until the hydrazone is fully consumed.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.
2.1.2. Alkylation of Hydrazine
Direct alkylation of hydrazine with a suitable 4-methylcyclohexyl electrophile, such as 4-methylcyclohexyl bromide or tosylate, is another potential route. However, this method can lead to mixtures of mono- and di-alkylated products, as well as N,N'-dialkylation.[4]
Purification
Purification of this compound can be challenging due to its basicity and potential for oxidation.
-
Distillation: For the free base, vacuum distillation is the preferred method to avoid decomposition at higher temperatures.[2]
-
Acid-Base Extraction: This technique is effective for removing non-basic impurities. The crude hydrazine is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated hydrazine. The aqueous layer is then basified, and the free hydrazine is re-extracted into an organic solvent.[3][5]
-
Salt Formation and Recrystallization: Conversion to the hydrochloride or dihydrochloride salt by treatment with HCl, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether), is an excellent method for obtaining high-purity material.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra for this compound in the public domain, the following characterization data is predicted based on the analysis of structurally related compounds, such as (4-methoxycyclohexyl)hydrazine and other substituted cyclohexanes and hydrazines.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans) and the various protons on the cyclohexane ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| NH₂ | 2.5 - 3.5 | Broad singlet | Chemical shift and integration will be dependent on concentration and solvent. |
| CH-N | 2.4 - 2.8 | Multiplet | Deshielded by the adjacent nitrogen atom. The exact shift and multiplicity will depend on the cis/trans isomeric ratio. |
| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.0 | Multiplets | A complex series of overlapping multiplets is expected for the remaining cyclohexane protons. |
| CH-CH₃ | 0.8 - 1.2 | Multiplet | |
| CH₃ | 0.8 - 1.0 | Doublet |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-N | 55 - 65 | The chemical shift will be influenced by the cis/trans stereochemistry. |
| Cyclohexyl CH & CH₂ | 25 - 40 | A series of peaks corresponding to the different carbons of the cyclohexane ring. |
| CH₃ | 20 - 25 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would likely involve the loss of the hydrazine moiety and fragmentation of the cyclohexane ring.
Predicted Major Fragmentation Ions:
-
m/z 128: Molecular ion (M⁺)
-
m/z 113: [M - NH₂]⁺
-
m/z 97: [M - N₂H₃]⁺
-
m/z 83: [C₆H₁₁]⁺ (cyclohexenyl cation)
-
m/z 69: Further fragmentation of the cyclohexane ring.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (hydrazine) | 3350 - 3250 | Medium, broad |
| C-H stretch (alkane) | 2950 - 2850 | Strong |
| N-H bend (hydrazine) | 1650 - 1580 | Medium |
| C-H bend (alkane) | 1470 - 1430 | Medium |
Chemical Reactivity and Applications
This compound exhibits the characteristic reactivity of a monosubstituted alkylhydrazine. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile.
Fischer Indole Synthesis
A cornerstone reaction of hydrazines is the Fischer indole synthesis, which provides a versatile route to substituted indoles from a hydrazine and a ketone or aldehyde under acidic conditions.[7] this compound can be employed in this reaction, although the bulky cyclohexyl group may influence the reaction kinetics and yield.
Diagram: Fischer Indole Synthesis
Caption: General scheme of the Fischer indole synthesis.
Experimental Protocol (General):
-
A mixture of this compound (or its hydrochloride salt) (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) is prepared in a suitable solvent, such as acetic acid, ethanol, or toluene.
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) is added.[7]
-
The reaction mixture is heated to reflux until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent.
-
The crude indole is then purified by chromatography or recrystallization.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is another fundamental reaction of hydrazines, involving the condensation with a 1,3-dicarbonyl compound to form a pyrazole ring.[8] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate.
Diagram: Knorr Pyrazole Synthesis
Caption: General scheme of the Knorr pyrazole synthesis.
Experimental Protocol (General):
-
This compound (1.0 eq) is dissolved in a solvent like ethanol or acetic acid.
-
The 1,3-dicarbonyl compound (1.0 eq) is added to the solution.
-
A catalytic amount of acid is often added to promote the reaction.
-
The mixture is stirred at room temperature or heated to reflux.
-
The pyrazole product often precipitates from the reaction mixture upon cooling or after the addition of water.
-
The product is collected by filtration and can be purified by recrystallization.[4]
Other Reactions
-
Acylation: Reacts with acyl chlorides or anhydrides to form the corresponding acylhydrazides.
-
Salt Formation: As a base, it readily forms salts with various acids. The hydrochloride and dihydrochloride salts are common forms for storage and handling.[9]
Stability and Storage
Alkylhydrazines are susceptible to oxidation, especially in the presence of air and metal ions. The free base should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Hydrazine solutions are generally stable under normal storage conditions if contact with air and oxidizing agents is avoided. For long-term storage, conversion to a hydrochloride salt is recommended, as the salt is significantly more stable.
Safety and Handling
Hydrazine derivatives should be handled with caution as they are potentially toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For this compound hydrochloride, the following hazard statements apply: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in key heterocyclic ring-forming reactions, such as the Fischer indole and Knorr pyrazole syntheses, makes it a reagent of considerable interest for the construction of novel molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties and reactivity based on established chemical principles. It is anticipated that this information will serve as a useful resource for researchers and stimulate further investigation into the chemistry and applications of this promising compound.
References
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- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3.
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(4-Methylcyclohexyl)hydrazine CAS number and supplier information
An In-Depth Technical Guide to (4-Methylcyclohexyl)hydrazine: Synthesis, Properties, and Sourcing for Advanced Research
For researchers, scientists, and professionals in drug development, this compound stands as a valuable, yet nuanced, chemical intermediate. Its structure, combining a reactive hydrazine functional group with a lipophilic 4-methylcyclohexyl scaffold, makes it a compelling building block for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview, from its fundamental chemical identity and synthesis to practical considerations for sourcing and safe handling, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
A critical point of clarification for researchers is that this compound is most commonly supplied and handled as a more stable salt form, typically the hydrochloride or dihydrochloride salt. The free base is less common commercially due to the inherent reactivity and potential instability of hydrazines, which are susceptible to air oxidation.
Several CAS numbers are associated with this compound and its derivatives. It is crucial to identify the exact form required for a specific application.
Table 1: Chemical Identifiers for this compound and its Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | Not commonly assigned | C₇H₁₆N₂ | 128.22 | Free Base |
| This compound hydrochloride | 553672-34-7 | C₇H₁₇ClN₂ | 164.68 | Hydrochloride Salt[1] |
| This compound dihydrochloride | 1209337-77-8 | C₇H₁₈Cl₂N₂ | 201.14 | Dihydrochloride Salt[2][3] |
Computational data provides further insight into the molecule's characteristics, which are instrumental in predicting its behavior in biological systems and reaction media.[2]
Table 2: Predicted Physicochemical Properties
| Property | Value | Significance in Drug Development |
| XLogP | 1.1 - 1.87 | Indicates moderate lipophilicity, influencing membrane permeability and solubility.[2][4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | Affects transport properties and interactions with biological targets.[2] |
| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in key interactions with protein targets.[2] |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms can act as acceptors, contributing to binding affinity.[2] |
| Rotatable Bonds | 1 | Provides some conformational flexibility.[2] |
Synthesis Pathway and Experimental Protocol
The most direct and widely applicable method for synthesizing this compound is through the reductive amination of 4-methylcyclohexanone. This process involves two primary steps: the formation of a hydrazone intermediate, followed by its chemical reduction.
Reaction Mechanism and Workflow
The synthesis begins with the nucleophilic attack of hydrazine on the carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed and results in the formation of a hydrazone intermediate after dehydration. The subsequent reduction of the C=N double bond of the hydrazone yields the final substituted hydrazine product.
Caption: Synthetic workflow for this compound.
Laboratory-Scale Synthesis Protocol
This protocol is a representative procedure based on established chemical principles for hydrazone formation and reduction.[5] Researchers must adapt it based on available laboratory equipment and safety protocols.
Step 1: Synthesis of 4-Methylcyclohexanone Hydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylcyclohexanone (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Add a slight molar excess of hydrazine hydrate (e.g., 1.1-1.2 eq).
-
Add a catalytic amount of acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane.
-
Once the starting ketone is consumed (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude hydrazone intermediate from Step 1 in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions (e.g., 1.5-2.0 eq). Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the disappearance of the hydrazone.
-
Carefully quench the reaction by the slow addition of water.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude free base can be purified by column chromatography or converted to its hydrochloride salt for improved stability and ease of handling by treating it with a solution of HCl in ether or isopropanol.
Role in Drug Discovery and Medicinal Chemistry
Hydrazine derivatives are foundational in pharmaceutical development, serving as key precursors to a wide array of nitrogen-containing heterocycles that form the core of many approved drugs.[6][7]
The primary utility of this compound is in the synthesis of heterocycles like pyrazoles and pyridazines. These scaffolds are present in drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[7] The 4-methylcyclohexyl group itself is significant; it increases the lipophilicity of the resulting molecule, which can enhance its ability to cross cell membranes, and provides a distinct three-dimensional structure that can improve binding affinity and selectivity for a biological target.
Caption: Role as an intermediate in pharmaceutical synthesis.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. While a comprehensive public database of experimental spectra is limited, the expected characteristics can be predicted based on its structure and data from analogous compounds.[8]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | - Cyclohexyl Protons (CH, CH₂): A complex series of overlapping multiplets expected between 1.0-2.8 ppm. The proton on the carbon bearing the hydrazine group (CH-N) would be the most downfield in this region. - Methyl Protons (-CH₃): A doublet expected around 0.8-1.0 ppm. - Hydrazine Protons (-NHNH₂): Broad signals whose chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | - Cyclohexyl Carbons: Signals expected in the aliphatic region (approx. 20-60 ppm), with the carbon attached to the hydrazine (C-N) being the most downfield. - Methyl Carbon: A signal expected in the upfield region (approx. 15-25 ppm). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An ion at m/z = 128. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazine group (-N₂H₃) and fragmentation of the cyclohexyl ring. |
| HPLC | Due to the basic nature and potential for interaction with silica, reverse-phase HPLC with a suitable ion-pairing agent or a buffered mobile phase is recommended. Derivatization may be required for sensitive UV detection.[9][10] |
Supplier and Sourcing Information
This compound, primarily in its salt forms, is available from several chemical suppliers that specialize in building blocks for research and development.
Table 4: Selected Supplier Information
| Supplier | Product Name | CAS Number | Catalog Number | Purity |
| ChemScene | This compound dihydrochloride | 1209337-77-8 | CS-0251677 | ≥95%[2] |
| Sigma-Aldrich (Enamine) | This compound dihydrochloride | 1209337-77-8 | ENA245487493 | Not specified[3] |
| Arctom Scientific | This compound hydrochloride | 553672-34-7 | BD-A1011383 | 90%[1] |
| AA Blocks | [(4-methylcyclohexyl)methyl]hydrazine* | 1355449-01-2 | AA029U1C | 95%[11] |
*Note: AA Blocks lists a structural isomer. Researchers should verify the structure before purchasing.
Safety, Handling, and Storage
Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme care.
-
Toxicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin. They are corrosive and can cause severe skin and eye burns.[12][13]
-
Carcinogenicity: Hydrazine is classified as a potential carcinogen.[12]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
References
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AA Blocks. [(4-methylcyclohexyl)methyl]hydrazine. Available from: [Link]
-
ChemSrc. ((4-Methylcyclohexyl)methyl)hydrazine. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. Available from: [Link]
-
Organic Syntheses. Procedure for Nitrile Synthesis via Cyanohydrazine. Available from: [Link]
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PubChemLite. This compound hydrochloride. Available from: [Link]
-
Calca Solutions. Empowered Hydrazine Pharmaceuticals. Available from: [Link]
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In-Depth Technical Guide: Stability of (4-Methylcyclohexyl)hydrazine Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Methylcyclohexyl)hydrazine is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its stability under various pH conditions is paramount for ensuring the integrity, safety, and efficacy of processes and products in which it is an intermediate or a final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of (4-MCH) under both acidic and basic conditions. We will delve into the mechanistic underpinnings of its degradation, provide field-proven experimental protocols for stability assessment, and offer insights into mitigating degradation.
Introduction: The Significance of this compound Stability
Hydrazine and its derivatives are highly reactive molecules, a characteristic that makes them valuable in chemical synthesis but also susceptible to degradation.[1][2] For this compound (MCH), a molecule with a non-aromatic cyclohexyl ring, the stability profile can differ significantly from its arylhydrazine counterparts. The electron-donating nature of the alkyl group can influence the nucleophilicity and basicity of the hydrazine moiety, thereby affecting its reactivity and stability.
For drug development professionals, a thorough understanding of a molecule's stability is a cornerstone of robust formulation development and is a critical component of regulatory submissions.[3][4] Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated testing, are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[3][4] This guide will provide the foundational knowledge to design and interpret such studies for MCH.
Stability Under Acidic Conditions
In acidic environments, the primary concern for hydrazine derivatives is their susceptibility to hydrolysis and salt formation. The lone pairs of electrons on the nitrogen atoms make hydrazines basic, readily accepting protons to form hydrazinium ions.
Protonation and Salt Formation
The initial and most fundamental interaction of this compound with an acid is protonation. The hydrazine moiety contains two nitrogen atoms, both of which can be protonated. The resulting salt, (4-Methylcyclohexyl)hydrazinium chloride, for instance, exhibits different physical and chemical properties, including solubility and reactivity, compared to the free base.
Acid-Catalyzed Hydrolysis
While hydrazines themselves are not directly hydrolyzed, they can participate in equilibria that lead to the formation of species susceptible to hydrolysis. For instance, if MCH is used to form a hydrazone by reaction with a carbonyl compound, the resulting C=N bond is susceptible to acid-catalyzed hydrolysis.[5][6] This is a critical consideration in multi-step syntheses where MCH is an intermediate.
The generally accepted mechanism for hydrazone hydrolysis in acidic media involves the following key steps[6]:
-
Protonation of the imine nitrogen.
-
Nucleophilic attack of water on the iminium carbon.
-
Formation of a carbinolamine intermediate.
-
Subsequent breakdown of the intermediate to regenerate the carbonyl compound and the corresponding hydrazine.
Potential for Rearrangement and Other Side Reactions
Under strongly acidic conditions and elevated temperatures, there is a potential for rearrangement reactions or decomposition, although these are generally less common for saturated cyclic systems compared to their aromatic or unsaturated counterparts.[7] It is crucial to consider that harsh acidic conditions can lead to a complex mixture of degradation products.[7]
Stability Under Basic Conditions
In basic media, the primary degradation pathway for many hydrazines is oxidation. The presence of the electron-donating methylcyclohexyl group can increase the susceptibility of the hydrazine moiety to oxidation compared to unsubstituted hydrazine.
Base-Catalyzed Oxidation
Hydrazines are reducing agents and are susceptible to oxidation, a process that can be accelerated in the presence of a base.[1][8] The oxidation of hydrazines can proceed through a variety of mechanisms, often involving radical intermediates, and can be catalyzed by trace metals.[9][10][11]
The likely oxidation products of this compound in the presence of an oxidizing agent (like atmospheric oxygen) under basic conditions could include the corresponding diazene, which could then decompose to nitrogen gas and (4-methylcyclohexyl) radical intermediates. These radicals could then abstract hydrogen to form methylcyclohexane or undergo other radical-mediated reactions.
It has been demonstrated that oxygen can make hydrazine solutions unstable, particularly under alkaline or neutral conditions.[12] However, hydrazines are generally more stable under strongly acidic conditions or in the absence of oxygen.[12]
The Wolff-Kishner Reaction: A Controlled Basic Reaction
A well-known reaction involving hydrazines under basic conditions is the Wolff-Kishner reduction.[13] This reaction converts a carbonyl group to a methylene group and proceeds via a hydrazone intermediate under strongly basic conditions (e.g., KOH) at high temperatures.[13] The mechanism involves the deprotonation of the hydrazone, followed by a tautomerization and the eventual elimination of nitrogen gas to form a carbanion, which is then protonated.[13] While this is a synthetic transformation, it highlights the reactivity of the hydrazone intermediate under basic conditions and the thermodynamic driving force of forming stable nitrogen gas.[13]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting a solution of the compound to a variety of stress conditions.
General Considerations for Forced Degradation Studies
-
Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.
-
Solvents: The choice of solvent is critical. A mixture of water and a co-solvent (e.g., acetonitrile or methanol) is often used to ensure solubility.
-
Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate the parent compound from its degradation products.[14]
Protocol for Acidic Stress Testing
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Prepare solutions of hydrochloric acid (HCl) at various concentrations (e.g., 0.1 N, 1 N).
-
-
Stress Conditions:
-
Mix equal volumes of the drug solution and the acid solution.
-
Maintain the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with a suitable base (e.g., sodium hydroxide) before injection into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
Protocol for Basic Stress Testing
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound as described above.
-
Prepare solutions of sodium hydroxide (NaOH) at various concentrations (e.g., 0.1 N, 1 N).
-
-
Stress Conditions:
-
Mix equal volumes of the drug solution and the base solution.
-
Maintain the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at specified time points.
-
-
Sample Analysis:
-
Neutralize the aliquots with a suitable acid (e.g., hydrochloric acid) before HPLC analysis.
-
Analyze the samples to determine the extent of degradation.
-
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for comparing the percentage of degradation under different conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of MCH | Major Degradants Observed |
| 0.1 N HCl | 40 | 24 | ||
| 1 N HCl | 40 | 24 | ||
| 0.1 N NaOH | 40 | 24 | ||
| 1 N NaOH | 40 | 24 |
This table is a template and should be populated with experimental data.
Mitigating Degradation and Ensuring Stability
Based on the potential degradation pathways, several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintaining the pH in a range where the compound is most stable is crucial. For many hydrazines, this is often in the slightly acidic to neutral range in the absence of oxygen.
-
Inert Atmosphere: To prevent oxidation, particularly under basic conditions, reactions and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Control of Metal Ions: Trace metal ions can catalyze the oxidation of hydrazines. The use of chelating agents (e.g., EDTA) can be beneficial in formulations.[11]
-
Temperature Control: As with most chemical reactions, degradation rates increase with temperature. Storing and processing MCH at controlled, lower temperatures can significantly improve its stability.
-
Proper Material Selection: Avoid contact with materials that could catalyze degradation.
Conclusion
The stability of this compound is a multifaceted issue that is highly dependent on the pH, temperature, and presence of oxidizing agents. Under acidic conditions, the primary concerns are protonation and the potential for hydrolysis of its derivatives. In basic environments, the molecule is susceptible to oxidation. A thorough understanding of these degradation pathways, coupled with rigorous experimental stability testing, is essential for the successful application of this compound in research and drug development. By implementing the strategies outlined in this guide, researchers and scientists can ensure the integrity and quality of their work involving this compound.
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Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620. [Link]
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ACS Publications. (1980). Oxidation of hydrazine and methyl-substituted hydrazines by the cyano complexes of iron(III), molybdenum(V) and tungsten(V). A kinetic study. Inorganic Chemistry, 19(1), 197-201. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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ResearchGate. (2016). Decompostion of Hydrazine in Aqueous Solutions. [Link]
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NIH. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1981). Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds. [Link]
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ResearchGate. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]
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RWTH Publications. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
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PubMed. (2010). Formation and decomposition of chemically activated and stabilized hydrazine. [Link]
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ResearchGate. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
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OpenStax. (2023). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
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An In-depth Technical Guide to the Synthesis, Separation, and Characterization of Cis and Trans Isomers of (4-Methylcyclohexyl)hydrazine
Abstract
This technical guide provides a comprehensive framework for the synthesis, stereoisomeric separation, and detailed spectroscopic characterization of the cis and trans isomers of (4-Methylcyclohexyl)hydrazine. The stereochemical integrity of pharmacologically active molecules is paramount in drug development, as different isomers can exhibit vastly different biological activities and pharmacokinetic profiles. This document outlines the logical steps and underlying scientific principles for researchers, chemists, and drug development professionals. We delve into conformational analysis, which is critical for interpreting spectroscopic data, and provide detailed, field-tested protocols for characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Stereochemical Imperative
In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often a critical determinant of efficacy and safety. For 1,4-disubstituted cyclohexanes like this compound, the cis and trans geometric isomers represent distinct molecular shapes that can interact differently with biological targets such as enzymes and receptors. The hydrazine moiety is a versatile functional group and a common building block in pharmaceuticals, valued for its ability to form various derivatives.[1] Therefore, the ability to synthesize, isolate, and definitively characterize each stereoisomer is a foundational requirement for any subsequent drug discovery program.
This guide provides the necessary technical depth to navigate this challenge, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Synthesis and Isomer Separation
The synthesis of this compound typically proceeds from a common precursor, 4-methylcyclohexanone. A standard approach involves reductive amination, followed by nitrosation and subsequent reduction to the hydrazine. However, the most critical step for stereochemical control is often the initial reduction, which yields a mixture of cis- and trans-4-methylcyclohexanol or the corresponding amine. The resulting mixture of this compound isomers must then be separated.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be achieved via the formation of a hydrazone from 4-methylcyclohexanone, followed by a stereoselective reduction.
-
Hydrazone Formation: React 4-methylcyclohexanone with hydrazine hydrate. This reaction is typically straightforward but does not establish the final stereochemistry.
-
Reduction of Hydrazone: The C=N bond of the hydrazone is reduced to a C-N single bond. The choice of reducing agent (e.g., NaBH₄, H₂/Pd, etc.) can influence the cis:trans ratio of the resulting amine, which is then converted to the hydrazine.
-
Isomer Separation: The final mixture of cis and trans this compound isomers requires separation. Given the different physical properties stemming from their distinct shapes, several methods can be employed. Fractional crystallization of salts is a highly effective and scalable method.[2] Converting the isomeric mixture to their dihydrochloride salts using HCl in a solvent like methanol can lead to differential solubility, allowing the less soluble isomer (often the more symmetric trans isomer) to crystallize out.[2]
Logical Workflow for Synthesis and Separation
Caption: Workflow for synthesis and separation of isomers.
Conformational Analysis: The Key to Spectroscopic Interpretation
Understanding the conformational behavior of the cyclohexane ring is essential for interpreting the NMR spectra of its derivatives. The chair conformation is the most stable arrangement. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Trans Isomer: For a 1,4-disubstituted cyclohexane, the trans isomer can exist in two chair conformations: diequatorial (e,e) or diaxial (a,a). The diequatorial conformation is overwhelmingly more stable because it avoids destabilizing 1,3-diaxial interactions, where axial substituents sterically clash with other axial hydrogens.[3][4]
-
Cis Isomer: The cis isomer exists as two rapidly interconverting chair conformations of equal energy, with one substituent being axial and the other equatorial (a,e ⇌ e,a).[3][5]
This fundamental difference in conformational stability is the primary reason for the distinct spectroscopic signatures of the two isomers.
Conformational Equilibria Diagram
Caption: Conformational equilibria for cis and trans isomers.
Spectroscopic Characterization
A multi-technique spectroscopic approach is required for unambiguous structure elucidation and isomeric assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing cis and trans isomers of substituted cyclohexanes. The key lies in analyzing the chemical shifts and, crucially, the coupling constants of the methine protons (the CH attached to the methyl and hydrazine groups).
-
¹H NMR Analysis Rationale:
-
Axial Protons: An axial proton (Hₐ) typically resonates at a higher field (lower ppm) than its equatorial counterpart. It exhibits large coupling constants (J-values) to adjacent axial protons (Jₐₐ ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (Jₐₑ ≈ 2-5 Hz).
-
Equatorial Protons: An equatorial proton (Hₑ) resonates at a lower field (higher ppm). It displays only small couplings to adjacent protons (Jₑₐ ≈ 2-5 Hz, Jₑₑ ≈ 2-5 Hz).
-
-
Expected Spectra:
-
trans-Isomer: In its stable diequatorial (e,e) conformation, the methine protons at C1 and C4 are both axial . Therefore, their signals in the ¹H NMR spectrum will appear as broad multiplets with a large width, resulting from multiple large axial-axial couplings.
-
cis-Isomer: This isomer undergoes rapid ring flipping between (a,e) and (e,a) forms at room temperature. The observed NMR spectrum is an average of these two states. One methine proton will be axial while the other is equatorial. The time-averaged spectrum will show methine proton signals with coupling constants that are an average of the axial and equatorial values, resulting in signals that are typically narrower than those of the trans isomer's axial protons.
-
-
¹³C NMR Analysis Rationale:
-
The orientation of a substituent affects the chemical shifts of the ring carbons. An axial substituent causes steric compression on the γ-carbons (C3 and C5 relative to the substituent at C1), leading to a shielding effect known as the "gamma-gauche effect." This results in an upfield shift (lower ppm) for these carbons compared to when the substituent is equatorial.
-
For the trans-(e,e) isomer, all carbons will show shifts typical for equatorial substitution. For the cis-(a,e) isomer, the time-averaged spectrum will reflect the presence of both axial and equatorial environments.
-
Table 1: Predicted NMR Data Summary
| Isomer / Conformer | Methine Protons (H1, H4) | Key ¹H NMR Feature | Key ¹³C NMR Feature |
| Trans (e,e) | Both Axial | Broad multiplet, large J-couplings (W₁/₂ > 20 Hz) | "Standard" equatorial shifts |
| Cis (a,e ⇌ e,a) | Average of Axial/Equatorial | Sharper multiplet, averaged J-couplings | Averaged shifts; potential for upfield γ-carbon signals |
Infrared (IR) Spectroscopy
While not definitive for stereoisomer assignment, IR spectroscopy is essential for confirming the presence of key functional groups.[6]
-
N-H Stretching: The hydrazine moiety will exhibit characteristic stretching vibrations in the 3300–3500 cm⁻¹ region. These bands are often broadened due to hydrogen bonding.[6]
-
C-H Stretching: Aliphatic C-H stretches from the cyclohexane ring and methyl group will be observed between 2850–3000 cm⁻¹.
-
N-H Bending: An N-H bending vibration is typically seen around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Electron Impact (EI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₆N₂ = 128.22 g/mol ).
-
Fragmentation: Common fragmentation pathways for alkyl hydrazines include the loss of NH₂ and N₂H₃ radicals. The cyclohexyl ring can also undergo characteristic fragmentation. While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observable due to the different steric environments.
Experimental Protocol: ¹H NMR Analysis for Isomer Identification
This protocol provides a self-validating system for the definitive assignment of cis and trans stereochemistry.
Objective: To acquire and analyze the ¹H NMR spectrum of a sample of this compound to determine its isomeric identity.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Sample of this compound
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified hydrazine isomer.
-
Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Rationale: CDCl₃ is a standard, relatively non-polar solvent that provides a clean spectral window.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: Locking ensures field stability, while shimming maximizes spectral resolution, which is critical for observing coupling patterns.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
-
Locate the signals corresponding to the methine protons (H1 and H4). These will be in the δ 2.5-3.5 ppm region, distinct from the other ring protons.
-
Integrate all signals to confirm proton counts.
-
Crucial Step - Isomer Assignment: Carefully measure the width at half-height (W₁/₂) of the methine proton signals or, if possible, resolve the individual coupling constants.
-
Trans Isomer Confirmation: The signal will be a broad multiplet, often appearing as a "triplet of triplets" or more complex pattern, with a large overall width (typically > 20 Hz). This confirms the axial nature of the proton.
-
Cis Isomer Confirmation: The signal will be noticeably sharper, with smaller averaged coupling constants.
-
-
Conclusion
The rigorous characterization of the cis and trans isomers of this compound is a non-negotiable step in leveraging this scaffold for research and drug development. This guide establishes a robust workflow grounded in the fundamental principles of conformational analysis. By understanding how stereochemistry dictates conformational preference, one can confidently employ NMR spectroscopy as the definitive tool for isomer assignment. This foundational knowledge, supported by IR and MS data, ensures the scientific integrity required for advancing novel chemical entities from the laboratory to clinical evaluation.
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Solubility of (4-Methylcyclohexyl)hydrazine in organic solvents
An In-Depth Technical Guide to the Solubility of (4-Methylcyclohexyl)hydrazine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. By examining the molecule's structural attributes—specifically the interplay between its polar hydrazine functional group and its nonpolar 4-methylcyclohexyl moiety—we can establish a predictive framework for its behavior in a diverse range of organic solvents. This document outlines the theoretical principles governing its solubility, presents a predicted solubility profile, and provides a rigorous, step-by-step experimental protocol for empirical determination. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, ensuring optimal reaction conditions and purification strategies.
Introduction: The Dichotomous Nature of this compound
This compound (C₇H₁₆N₂) is a substituted hydrazine derivative featuring a saturated carbocyclic ring. Its molecular structure presents a classic case of chemical dichotomy. The hydrazine group (-NHNH₂) is highly polar, capable of acting as both a hydrogen bond donor and acceptor. This feature is characteristic of many water-soluble and polar-solvent-soluble compounds like hydrazine itself, which is miscible with water and soluble in alcohols.[1][2][3] In stark contrast, the 4-methylcyclohexyl group is a bulky, nonpolar, aliphatic moiety. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.
The overall solubility of this compound is therefore not straightforward and is dictated by the balance between these two opposing characteristics. Understanding this balance is critical for its application in organic synthesis, where solvent choice can dictate reaction kinetics, yield, and the ease of product isolation. This guide will deconstruct the factors influencing its solubility and provide a practical framework for its handling in a laboratory setting.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the following interactions:
-
Hydrogen Bonding: The N-H bonds in the hydrazine group allow for strong hydrogen bonding with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).
-
Dipole-Dipole Interactions: The polar hydrazine group can engage in dipole-dipole interactions with other polar molecules.
-
London Dispersion Forces: The nonpolar 4-methylcyclohexyl ring interacts primarily through weaker London dispersion forces, which are the dominant intermolecular forces in nonpolar solvents like hexane and toluene.
The presence of the bulky alkyl group suggests that while the compound is a derivative of hydrazine, its solubility profile will diverge significantly from the parent molecule. Higher alkyl substitution on hydrazine is known to decrease water solubility and increase solubility in organic solvents.[5][6]
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above and data for analogous substituted hydrazines, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's hydroxyl group and the compound's hydrazine moiety is the dominant interaction, readily overcoming the nonpolar contributions of the cyclohexyl ring. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvation is driven by strong dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors, further enhancing solubility. |
| Low-Polarity Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have a moderate dipole moment and can act as hydrogen bond acceptors, but the interaction is weaker than with protic or highly polar aprotic solvents. The alkyl ring contributes favorably to solubility here. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Solubility is primarily driven by London dispersion forces between the solvent and the methylcyclohexyl group. The polar hydrazine headgroup limits miscibility. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | These solvents interact only through weak London dispersion forces. The strong intermolecular hydrogen bonds between this compound molecules are difficult for these nonpolar solvents to disrupt. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a robust experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[7]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.
Materials and Equipment
-
This compound (or its salt form, e.g., dihydrochloride[8][9])
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis Spectrophotometer if the compound is chromophoric.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. Causality Note: Using a clear excess ensures that the resulting solution is truly saturated at equilibrium.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-72 hours). Causality Note: Continuous agitation maximizes the surface area for dissolution, while a prolonged equilibration time is crucial to ensure the system has reached a thermodynamic steady state. Preliminary kinetic studies can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis. Causality Note: Filtration is a critical step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent.
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Weigh the vial again to determine the mass of the residual solute. The solubility can be expressed in g/100 mL or mg/mL.
-
Chromatographic Method (HPLC/GC): Dilute the filtered solution by a known factor with the mobile phase or a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample and determine the concentration based on the calibration curve. This method is highly accurate and requires less material.
-
-
Data Reporting: Report the solubility as an average of at least three replicate measurements at the specified temperature.
Factors Influencing Solubility: A Visual Guide
The solubility of this compound is not a static property but is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Interplay of factors governing the solubility of this compound.
As the diagram illustrates, the final solubility is a result of the interactions between the solute's intrinsic properties, the solvent's characteristics, and the external thermodynamic conditions. For solids like this compound, an increase in temperature generally leads to an increase in solubility as the dissolution process is often endothermic.[4]
Conclusion
The solubility of this compound in organic solvents is governed by its dual chemical nature. The polar hydrazine group promotes solubility in polar solvents, particularly those capable of hydrogen bonding, while the nonpolar 4-methylcyclohexyl group enhances its affinity for less polar environments. This guide provides a robust theoretical and practical foundation for scientists and researchers. The predicted solubility profile serves as an effective starting point for solvent selection, and the detailed experimental protocol offers a reliable method for obtaining precise quantitative data. By understanding and applying these principles, professionals in drug development and chemical synthesis can optimize their processes, leading to improved efficiency, yield, and purity in their work.
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Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
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-
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Sciencemadness Wiki. (n.d.). Hydrazine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Journal of Propulsion and Power. (2015, March 18). Solubility of Pressurant Gases in Liquid Hydrazine at Elevated. Retrieved from [Link]
-
Solubility of Things. (n.d.). (4-methoxyphenyl)methylhydrazine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-di-1-(1-cyano)cyclohexylhydrazine. Retrieved from [Link]
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An In-depth Technical Guide to (4-Methylcyclohexyl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (4-methylcyclohexyl)hydrazine hydrochloride, a substituted hydrazine derivative of increasing interest to researchers, scientists, and drug development professionals. This document details a robust synthetic pathway from commercially available starting materials, outlines its physicochemical and spectroscopic properties, and explores its potential applications as a versatile building block in medicinal chemistry. The guide is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation to facilitate its use in a laboratory setting.
Introduction: The Significance of Substituted Hydrazines in Medicinal Chemistry
Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules. The inherent nucleophilicity and the ability of the hydrazine moiety to participate in various cyclization reactions make it an invaluable functional group in the drug discovery pipeline. Substituted hydrazines, such as this compound, offer the additional advantage of introducing specific physicochemical properties, such as lipophilicity and conformational rigidity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile.
The incorporation of a 4-methylcyclohexyl group can influence a molecule's binding affinity to biological targets, its metabolic stability, and its ability to cross cellular membranes. This guide focuses on the hydrochloride salt of this compound, which is often the preferred form for handling and formulation due to its improved stability and solubility in polar solvents.
Synthesis of this compound Hydrochloride
The most direct and economically viable synthetic route to this compound hydrochloride commences with the readily available starting material, 4-methylcyclohexanone. The synthesis proceeds through a two-step sequence: the formation of 4-methylcyclohexanone hydrazone, followed by its reduction to the corresponding hydrazine, and subsequent conversion to the hydrochloride salt.
Overall Synthetic Scheme
Caption: Synthetic pathway to this compound hydrochloride.
Step 1: Synthesis of 4-Methylcyclohexanone Hydrazone
The initial step involves the condensation reaction between 4-methylcyclohexanone and hydrazine hydrate to form the corresponding hydrazone. This is a well-established method for the formation of hydrazones from ketones.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexanone (1.0 eq), ethanol (5 mL/mmol of ketone), and hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure. The resulting crude 4-methylcyclohexanone hydrazone can often be used in the next step without further purification. If necessary, the product can be purified by vacuum distillation.
Step 2: Reduction of 4-Methylcyclohexanone Hydrazone to this compound
The reduction of the hydrazone to the corresponding hydrazine is a critical step. Several reducing agents can be employed, with sodium borohydride being a common and relatively mild choice. Other methods, such as catalytic hydrogenation, can also be effective.
Experimental Protocol (using Sodium Borohydride):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-methylcyclohexanone hydrazone (1.0 eq) in a suitable solvent such as methanol or ethanol (10 mL/mmol of hydrazone).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2 to decompose any remaining borohydride.
-
Basify the mixture with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to a pH > 12, ensuring the solution remains cool.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
Step 3: Formation of this compound Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and ease of handling.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimentally determined data in the public domain, the following properties are a combination of data from chemical suppliers and predicted values. Researchers should verify these properties experimentally for their specific applications.
| Property | Value (Predicted where indicated) | Source |
| CAS Number | 553672-34-7 | Arctom Inc. |
| Molecular Formula | C₇H₁₇ClN₂ | Arctom Inc. |
| Molecular Weight | 164.68 g/mol | Arctom Inc. |
| Appearance | White to off-white solid (Expected) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
| XlogP (Predicted) | 1.1 | PubChem |
Predicted Spectroscopic Data
The following are predicted spectroscopic data based on the structure of this compound. These should be used as a guide for characterization.
1H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 3.5-4.5 (br s, 3H, -NHNH₂): These protons are expected to be broad and their chemical shift can be concentration and solvent dependent.
-
δ 2.5-2.9 (m, 1H, CH-N): The proton on the carbon bearing the hydrazine group.
-
δ 1.0-2.0 (m, 9H, cyclohexyl CH and CH₂): A complex series of overlapping multiplets for the cyclohexyl ring protons.
-
δ 0.8-1.0 (d, 3H, -CH₃): A doublet for the methyl group protons.
13C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 60-65 (CH-N): The carbon atom attached to the hydrazine group.
-
δ 30-40 (Cyclohexyl CH and CH₂): Carbons of the cyclohexyl ring.
-
δ 20-25 (-CH₃): The methyl carbon.
FTIR (KBr, cm⁻¹):
-
3300-3100 (N-H stretching): Characteristic broad peaks for the hydrazine N-H bonds.
-
2950-2850 (C-H stretching): Aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups.
-
1650-1550 (N-H bending): Bending vibrations of the N-H bonds.
-
2800-2400 (N⁺-H stretching): Broad absorption characteristic of an amine hydrochloride salt.
Mass Spectrometry (EI):
-
[M]⁺: The molecular ion peak may be observed.
-
Fragmentation: Common fragmentation patterns would involve the loss of the hydrazine group (-NHNH₂) and fragmentation of the cyclohexyl ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound moiety is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the hydrazine group allows for the construction of various heterocyclic systems, while the 4-methylcyclohexyl group can impart desirable pharmacokinetic properties.
Caption: Potential applications of this compound hydrochloride in drug discovery.
Synthesis of Bioactive Heterocycles
This compound can serve as a key precursor in well-known reactions for synthesizing heterocyclic compounds:
-
Knorr Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields substituted pyrazoles, a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Fischer Indole Synthesis: Condensation with ketones or aldehydes, followed by acid-catalyzed cyclization, leads to the formation of indoles. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.
Development of Enzyme Inhibitors
The hydrazine functionality is known to interact with various enzymes, and its derivatives have been explored as inhibitors. The 4-methylcyclohexyl group can be tailored to fit into specific hydrophobic pockets of enzyme active sites, potentially leading to potent and selective inhibitors. Areas of interest include the development of inhibitors for monoamine oxidases (MAOs), kinases, and other enzymes implicated in disease.
Central Nervous System (CNS) Active Agents
The lipophilic nature of the 4-methylcyclohexyl group can enhance the ability of molecules to cross the blood-brain barrier. This makes this compound an attractive starting material for the synthesis of novel CNS-active agents, such as antidepressants, anxiolytics, and anticonvulsants.
Safety and Handling
This compound hydrochloride should be handled with care, following standard laboratory safety procedures for hazardous chemicals.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound hydrochloride is a versatile and valuable building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with its potential for elaboration into a diverse range of heterocyclic structures, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for the synthesis, characterization, and application of this compound, with the aim of accelerating its use in the quest for new and improved medicines.
References
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Arctom, Inc. This compound hydrochloride. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Fraga, C. A. M., & Barreiro, E. J. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, anti-inflammatory and antithrombotic drugs. Current medicinal chemistry, 13(2), 167–198.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5675–5691.
-
Organic Syntheses. Phenylhydrazine. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of (4-Methylcyclohexyl)hydrazine Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
(4-Methylcyclohexyl)hydrazine dihydrochloride is a substituted hydrazine derivative of increasing interest in pharmaceutical research and development. As with all hydrazine compounds, its reactivity, which makes it a valuable synthetic building block, also necessitates a robust understanding of its handling and storage requirements to ensure the safety of laboratory personnel and the integrity of the compound. This in-depth technical guide provides a comprehensive overview of the best practices for the safe and effective management of this compound dihydrochloride salt, drawing upon established safety protocols for hydrazine derivatives and specific data for the target compound where available.
Compound Profile and Hazard Identification
This compound dihydrochloride is a salt, typically a solid at room temperature. While specific toxicological data for this derivative is limited, the primary hazard is associated with the hydrazine moiety, which is known for its potential carcinogenicity, and acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] The dihydrochloride salt form generally offers greater stability and is less volatile than the free base.
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [4][5] |
| Molecular Weight | 201.13 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in water | [7][8] |
Due to the limited specific data, it is prudent to handle this compound dihydrochloride with the same high degree of caution as other potentially carcinogenic and toxic hydrazine salts. The presence of the 4-methylcyclohexyl group may influence properties such as solubility and reaction kinetics, but the fundamental hazards of the hydrazine functional group should be the primary consideration in risk assessment.
Prudent Handling Protocols: A Self-Validating System of Safety
The cornerstone of safely handling this compound dihydrochloride lies in a multi-layered approach that combines engineering controls, personal protective equipment (PPE), and rigorous operational procedures.
Engineering Controls: The First Line of Defense
All manipulations of this compound dihydrochloride should be conducted in a well-ventilated area, with a certified chemical fume hood being the mandatory primary engineering control.[2][9] The fume hood provides critical protection against the inhalation of any fine dust or aerosols that may be generated. An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]
Personal Protective Equipment (PPE): Essential Barrier Protection
The following PPE is mandatory when handling this compound dihydrochloride:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[10][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[9][10][11] It is crucial to consult the glove manufacturer's compatibility data.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9][10]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[12]
Experimental Workflow for Handling this compound dihydrochloride
Caption: A logical workflow for the safe handling of this compound dihydrochloride.
Spill Response and Waste Disposal
In the event of a spill, evacuate the immediate area and assess the situation. For a small spill within a fume hood, trained personnel wearing appropriate PPE can manage the cleanup. Absorb the material with an inert absorbent, such as vermiculite or sand. Do not use combustible materials like paper towels.[12] The collected material should be placed in a sealed, labeled container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety department immediately.
All waste containing this compound dihydrochloride, including contaminated consumables and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][3] Waste containers should be clearly labeled with the full chemical name and associated hazards.
Optimal Storage Conditions for Compound Integrity
Proper storage is critical for maintaining the stability and purity of this compound dihydrochloride.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | [13] The dihydrochloride salt is generally stable at ambient temperatures. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | [10][13] To prevent slow oxidation of the hydrazine moiety by atmospheric oxygen. |
| Light | Keep in a dark place | [6][13] To prevent potential light-induced degradation. |
| Moisture | Store in a dry, well-ventilated area | [1][6] The salt is hygroscopic and can absorb moisture from the air, which may affect its stability and handling properties. |
| Container | Tightly sealed, clearly labeled container | [1][2][9] To prevent contamination and ensure proper identification. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases | [2] Hydrazines can react vigorously with oxidizing agents. As a dihydrochloride salt, it will react with strong bases to liberate the free hydrazine base. |
Logical Decision Tree for Storage
Caption: Decision-making process for the appropriate storage of the compound.
Toxicological Insights and First Aid
Hydrazine and its derivatives are known to be toxic.[14][15][16] They can cause a range of adverse health effects, including central nervous system depression or stimulation, and potential damage to the liver and kidneys.[16] Some substituted hydrazines are also recognized as carcinogens.[14]
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Conclusion
The effective and safe use of this compound dihydrochloride in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of stringent handling and storage protocols. By adhering to the principles of using appropriate engineering controls, mandatory personal protective equipment, and meticulous laboratory practices, researchers can mitigate the risks associated with this valuable chemical intermediate. Due to the limited availability of specific safety data for this compound, it is imperative to base safety procedures on the well-documented hazards of the parent hydrazine dihydrochloride and to exercise a high degree of caution in all handling operations.
References
-
Kalyanaraman, B. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. IntechOpen. Retrieved from [Link]
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University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines Tox Profile. Retrieved from [Link]
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Toth, B., & Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), 31–36. Retrieved from [Link]
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The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. Retrieved from [Link]
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Oxford Academic. (n.d.). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Retrieved from [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C7H16N2). Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Synthesis of N-1-Substituted Pyrazoles via Knorr Condensation with (4-Methylcyclohexyl)hydrazine
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract: This document provides a comprehensive guide to the synthesis of N-1-substituted pyrazoles utilizing (4-methylcyclohexyl)hydrazine as a key building block. Pyrazole scaffolds are of paramount importance in modern drug discovery, appearing in numerous commercially available medicines for a range of therapeutic areas.[1] The Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction, remains a cornerstone for accessing this privileged heterocycle.[2][3] This note elucidates the reaction mechanism, provides detailed experimental protocols for reactions with both symmetrical and unsymmetrical 1,3-dicarbonyl compounds, and discusses critical parameters influencing reaction outcomes, particularly regioselectivity. The insights and methodologies presented herein are designed to empower researchers to efficiently synthesize novel pyrazole derivatives for applications in pharmaceutical and agrochemical development.
Scientific Foundation: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the classic and most direct method for constructing the pyrazole ring.[2][4] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] The use of a substituted hydrazine, such as this compound, introduces a specific N-1 substituent, which is a common strategy for modulating the pharmacological properties of the final compound.
Reaction Mechanism
The reaction typically proceeds under acidic conditions.[7][8] The mechanism can be dissected into two primary stages: initial hydrazone formation followed by intramolecular cyclization and dehydration.
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a key hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the remaining carbonyl group, forming a five-membered ring intermediate (a hydroxyl-pyrazolidine).[9]
-
Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a second water molecule, which results in the formation of the stable, aromatic pyrazole ring. The thermodynamic drive towards aromaticity is a powerful force for the completion of the reaction.[10]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two structural isomers (regioisomers).[1][5][9]
The regiochemical outcome is governed by a subtle interplay of factors:
-
Steric Hindrance: The bulky (4-methylcyclohexyl) group on the hydrazine and substituents on the diketone can sterically hinder the approach to one carbonyl group over the other. The initial attack will preferentially occur at the less sterically hindered carbonyl.
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound influences the electrophilicity of the carbonyl carbons. The more electrophilic carbonyl is more susceptible to the initial nucleophilic attack.
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Under strongly acidic conditions, the reaction may favor thermodynamic control, while neutral or weakly acidic conditions can favor kinetic control, potentially leading to different isomeric ratios.[9]
Control over regioselectivity is a significant challenge and often requires careful optimization of reaction conditions or post-reaction separation of the isomeric mixture.[5]
Experimental Protocols
Safety Notice: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. All chemical waste must be disposed of according to institutional and local regulations.
Protocol 1: Synthesis of 1-(4-Methylcyclohexyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with a symmetrical diketone, acetylacetone (2,4-pentanedione), which circumvents the issue of regioselectivity, providing a single product.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₇H₁₆N₂ | 128.22 | 1.28 g | 10.0 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 1.05 mL | 10.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 30 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.28 g, 10.0 mmol) and ethanol (30 mL).
-
Reagent Addition: While stirring, add acetylacetone (1.05 mL, 10.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure 1-(4-methylcyclohexyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis with an Unsymmetrical Diketone (Illustrating Regioisomer Formation)
This protocol uses 1-phenyl-1,3-butanedione to demonstrate the formation of two regioisomers: 1-(4-methylcyclohexyl)-3-methyl-5-phenyl-1H-pyrazole and 1-(4-methylcyclohexyl)-5-methyl-3-phenyl-1H-pyrazole.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₇H₁₆N₂ | 128.22 | 0.64 g | 5.0 |
| 1-Phenyl-1,3-butanedione | C₁₀H₁₀O₂ | 162.19 | 0.81 g | 5.0 |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (0.64 g, 5.0 mmol), 1-phenyl-1,3-butanedione (0.81 g, 5.0 mmol), and ethanol (25 mL) in a 100 mL round-bottomed flask with a stir bar and reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Concentration: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification and Separation: The crude residue will contain a mixture of the two regioisomers. This mixture must be separated by careful flash column chromatography on silica gel. The difference in polarity between the two isomers, though potentially slight, often allows for separation.
-
Characterization: The identity of each isolated isomer must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable for unambiguously assigning the structure of each regioisomer.
Workflow and Optimization
The successful synthesis of the target pyrazole often requires optimization of key parameters. The following workflow and table summarize critical considerations.
Caption: Figure 2: Experimental Workflow
Parameter Optimization Table
| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |
|---|---|---|---|
| Catalyst | Acidic (e.g., AcOH) | Protonates a carbonyl, activating it for nucleophilic attack and facilitating dehydration steps.[7][8] | Strong acids can cause side reactions. May influence regioisomeric ratio. |
| Neutral / No Catalyst | Relies on the inherent nucleophilicity of the hydrazine. Can be effective with highly reactive diketones or under microwave conditions.[5] | Slower reaction rates, may require higher temperatures or longer times. | |
| Solvent | Protic (Ethanol, Methanol) | Can participate in proton transfer, stabilizing intermediates. Generally good solvents for the reactants.[11] | May require heating to achieve reasonable reaction rates. |
| Aprotic Polar (DMA, DMF) | Can lead to high yields and good regioselectivity in some cases, often allowing for reactions at room temperature.[4][5] | Can be difficult to remove during work-up. | |
| Temperature | Room Temperature | Favorable for energy efficiency and for reactions involving sensitive functional groups. | May result in very slow or incomplete reactions. |
| Reflux / Heating | Increases reaction rate, driving the reaction to completion. A standard condition for Knorr synthesis. | Can lead to decomposition of starting materials or products. May alter the regioisomeric ratio compared to RT. |
| | Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes and sometimes improves yields.[5][12] | Requires specialized equipment. Thermal control can be a challenge. |
Conclusion
The Knorr pyrazole synthesis is a powerful and adaptable method for creating N-1-substituted pyrazoles from this compound. By understanding the core mechanism and the factors that influence the reaction—especially when dealing with unsymmetrical substrates—researchers can strategically design synthetic routes to novel compounds. The protocols provided herein serve as a validated starting point for laboratory execution. Careful control of reaction conditions and rigorous analytical characterization are essential for achieving desired outcomes and unambiguously identifying the resulting products, paving the way for further investigation in drug development and other scientific fields.
References
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Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
-
Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2014, 275894. [Link]
-
Li, J. J. (2009). Knorr Pyrazole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 215). John Wiley & Sons. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2440-2446. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4769. [Link]
-
Springer Professional. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schmid, M. B., & Zeitler, K. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 2599–2629. [Link]
-
White, J. M., & Johnson, P. D. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11639–11643. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Li, J., & Eastgate, M. D. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Organic Syntheses, 83, 148. [Link]
-
Reddy, T. S., Kanjilal, S., & Kumar, A. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27798–27805. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Derivatization of (4-Methylcyclohexyl)hydrazine for GC-MS analysis.
Application Note: GC-MS Analysis of (4-Methylcyclohexyl)hydrazine
A Guide to Derivatization Strategies for Enhanced Sensitivity and Robustness
Abstract and Introduction
This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical and specialty chemical products. The accurate quantification of its residual levels is critical for quality control and safety assessment. However, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Due to its high polarity, low volatility, and thermal instability, the compound exhibits poor chromatographic behavior, including peak tailing and potential degradation in the high-temperature environment of the GC injector.[1][2]
Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties.[3] This process converts the polar, non-volatile hydrazine into a more volatile, less polar, and thermally stable derivative, making it amenable to GC-MS analysis.[4] This application note provides a detailed guide for researchers and drug development professionals on two effective derivatization protocols for this compound: Hydrazone formation with Acetone and Acylation with Trifluoroacetic Anhydride (TFAA) . We will explore the causality behind these experimental choices and provide step-by-step protocols, data interpretation guidelines, and troubleshooting advice.
The Analytical Challenge: The Case Against Direct Injection
The primary obstacle in analyzing hydrazines like this compound lies in the chemical nature of the hydrazine functional group (-NH-NH₂). The active hydrogens in this group are prone to forming hydrogen bonds, which decreases volatility and causes strong interactions with the stationary phase of the GC column, leading to poor peak shape. Furthermore, these compounds can be susceptible to oxidation and thermal degradation in the GC inlet, compromising the accuracy and reproducibility of the analysis.[1][5] Derivatization circumvents these issues by masking the active hydrogen sites.
Caption: The challenges associated with direct GC-MS analysis of polar hydrazines.
Strategy 1: Hydrazone Formation with Acetone
This is a simple and rapid derivatization method where the hydrazine reacts with a ketone (acetone) to form a stable hydrazone. Acetone is often an ideal choice as it is inexpensive, readily available, and can serve as both the derivatizing reagent and the solvent.[1][2] The reaction is typically fast and can be performed at room temperature, forming the more volatile and stable N'-(4-methylcyclohexyl)-N'-(propan-2-ylidene)hydrazine.[6] This approach is widely used for trace-level determination of hydrazine in various matrices, including pharmaceutical drug substances.[7][8]
Experimental Protocol: Acetone Derivatization
A. Reagents and Materials:
-
This compound standard
-
Acetone (HPLC grade or higher)
-
Sample Solvent (e.g., Methanol or Dichloromethane, depending on sample solubility)
-
GC Vials (2 mL) with caps
B. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen sample solvent.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
C. Derivatization Procedure:
-
Pipette 100 µL of the sample solution (or standard) into a 2 mL GC vial.
-
Add 900 µL of acetone to the vial. This creates a large excess of the derivatizing agent, driving the reaction to completion.
-
Vortex the vial for 30 seconds to ensure thorough mixing. The reaction between hydrazine and acetone is often instantaneous.[2]
-
Allow the vial to stand for 5-10 minutes at room temperature before analysis. No heating is typically required.
-
Prepare a reagent blank by following the same procedure using 100 µL of the sample solvent instead of the sample/standard.
D. GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
Caption: A streamlined workflow for the derivatization of this compound with acetone.
Strategy 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with a fluorinated anhydride like TFAA is a powerful technique that significantly enhances analyte properties for GC analysis. TFAA is a highly reactive agent that replaces the active hydrogens on both nitrogen atoms of the hydrazine moiety with trifluoroacetyl groups.[9][10]
Why choose TFAA?
-
Increased Volatility: The addition of the trifluoroacetyl groups masks the polar N-H bonds, dramatically increasing the volatility of the analyte.[10][11]
-
Improved Thermal Stability: The resulting derivative is much more stable at high temperatures, preventing degradation in the GC injector.[9]
-
Characteristic Mass Spectrum: The derivative has a significantly higher molecular weight, moving it away from low-mass background interference. The trifluoroacetyl groups also produce characteristic fragmentation patterns (e.g., loss of CF₃), aiding in confident identification.
Experimental Protocol: TFAA Derivatization
A. Reagents and Materials:
-
This compound standard
-
Trifluoroacetic Anhydride (TFAA)
-
Solvent (e.g., Ethyl Acetate or Acetonitrile, anhydrous)
-
GC Vials (2 mL) with caps and inserts
-
Heating block or oven
B. Standard Preparation:
-
Prepare a stock solution and calibration standards as described in section 3.1.B, using an appropriate anhydrous solvent.
C. Derivatization Procedure:
-
Pipette the sample or standard into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as TFAA is highly water-sensitive.[10]
-
To the dried residue, add 100 µL of anhydrous Ethyl Acetate and 50 µL of TFAA.
-
Immediately cap the vial tightly to prevent the ingress of moisture and loss of the volatile reagent.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[9]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. A solvent exchange or dilution step may be necessary depending on the desired final concentration.
-
Prepare a reagent blank using the same procedure but without the analyte.
Data and Method Parameters
The choice of derivatization agent directly impacts the chromatographic and mass spectrometric results. The following tables provide a summary of expected outcomes and suggested GC-MS parameters.
Table 1: Comparison of this compound and its Derivatives
| Property | Undervatized Analyte | Acetone Derivative | TFAA Derivative |
|---|---|---|---|
| Structure | (C₇H₁₅)-NH-NH₂ | (C₇H₁₅)-NH-N=C(CH₃)₂ | (C₇H₁₅)-N(COCF₃)-N(H)(COCF₃) |
| Molecular Weight | 128.22 | 168.28 | 320.22 |
| Volatility | Low | Moderate | High |
| Polarity | High | Low | Very Low |
| Thermal Stability | Poor | Good | Excellent |
| Expected Retention | Very early / None | Mid-eluting | Late-eluting |
Table 2: Suggested GC-MS Method Parameters
| Parameter | Setting for Acetone Derivative | Setting for TFAA Derivative | Rationale |
|---|---|---|---|
| GC Column | Mid-polarity (e.g., DB-624, 30m x 0.25mm, 1.4µm) | Mid-polarity (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Match column polarity to the derivative for optimal peak shape. |
| Injector Temp. | 250 °C | 280 °C | Ensure complete volatilization without causing degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Helium, 1.2 mL/min constant flow | Standard carrier gas for GC-MS. |
| Oven Program | 60°C (1 min), ramp 15°C/min to 280°C (5 min) | 80°C (1 min), ramp 20°C/min to 300°C (5 min) | Optimized to separate the derivative from solvent and matrix peaks. |
| MS Source Temp. | 230 °C | 230 °C | Standard condition. |
| MS Quad Temp. | 150 °C | 150 °C | Standard condition. |
| Scan Range (m/z) | 40 - 250 | 50 - 400 | Capture molecular ion and key fragments. |
| Key Ions (m/z) | 168 (M⁺), 111, 97, 83, 56 | 320 (M⁺), 223 ([M-COCF₃]⁺), 69 (CF₃⁺) | Used for Selected Ion Monitoring (SIM) for higher sensitivity. |
Method Validation, Trustworthiness, and Troubleshooting
To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. A reagent blank should show no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range. A correlation coefficient (r²) of >0.995 is typically desired.[7][8]
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. For trace analysis, LOQs in the low ppm to ppb range are often achievable.[7]
-
Accuracy: Assessed by performing spike-recovery experiments on a sample matrix. Recoveries between 80-120% are generally considered acceptable.[7]
-
Precision: The closeness of agreement between a series of measurements. Expressed as the Relative Standard Deviation (%RSD), which should typically be <15%.[8]
Common Troubleshooting Scenarios:
-
No or Low Peak Response:
-
Cause: Incomplete derivatization.
-
Solution: For TFAA, ensure the sample is completely dry and reagents are fresh. For both methods, check reagent ratios and optimize reaction time/temperature if necessary.[1]
-
-
Poor Peak Shape (Tailing):
-
Cause: Active sites in the GC liner or column; insufficient derivatization.
-
Solution: Use a deactivated glass liner. Confirm the derivatization reaction went to completion.
-
-
Variable Results:
Conclusion
The direct GC-MS analysis of this compound is fraught with difficulty. Chemical derivatization provides a robust and reliable solution by transforming the analyte into a compound with superior chromatographic properties. The formation of a hydrazone with acetone offers a simple, rapid, and cost-effective method suitable for routine analysis. For applications requiring the highest sensitivity and thermal stability, acylation with TFAA is an excellent, albeit more demanding, alternative. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources. By following the detailed protocols and validation principles outlined in this guide, researchers can develop accurate and dependable methods for the quantification of this compound.
References
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Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]
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Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]
-
Sun, M., & Liu, D. Q. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
ResearchGate. (2009). Mass spectra of derivatization products of hydrazine: (a) acetone azine... [Link]
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ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
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Wang, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 748-754. [Link]
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RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem., 15(2). [Link]
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Hebisch, R., et al. (2017). Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS). ResearchGate. [Link]
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Regis Technologies. (n.d.). Silylation Reagents. [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. [Link]
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Zaitseva, N. A., & Volkov, D. S. (2021). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 76(13), 1435-1451. [Link]
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Lee, S., et al. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Journal of Chromatography A, 1291, 82-87. [Link]
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(4-Methylcyclohexyl)hydrazine: A Versatile Reagent in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Role of the Cyclohexyl Moiety in Drug Design
In the landscape of modern pharmaceutical synthesis, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. (4-Methylcyclohexyl)hydrazine is a key reagent that introduces a 4-methylcyclohexyl group, a feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The non-aromatic, conformationally flexible yet sterically defined nature of the substituted cyclohexane ring can enhance lipophilicity, improve metabolic stability, and provide a three-dimensional scaffold for precise interactions with biological targets. This guide provides an in-depth exploration of this compound as a reagent, focusing on its application in the synthesis of indole and pyrazole frameworks, which are prevalent in a wide array of clinically significant molecules.
Physicochemical Properties and Safety Considerations
This compound is typically handled as a hydrochloride salt to improve its stability and ease of handling.[1][2] As with all hydrazine derivatives, it is crucial to handle this reagent with appropriate safety precautions due to the potential hazards associated with this class of compounds, including toxicity and the possibility of forming explosive mixtures.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| Form | Typically available as a dihydrochloride salt | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1] |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Handle hydrazine derivatives with care, as they can be corrosive and toxic.[3]
Core Application I: The Fischer Indole Synthesis of Novel Scaffolds
The Fischer indole synthesis is a venerable and reliable method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.[5][6] The reaction involves the acid-catalyzed cyclization of a hydrazine with a ketone or aldehyde.[6] The use of this compound in this reaction allows for the direct incorporation of the 4-methylcyclohexyl moiety at the N1 position of the indole ring, paving the way for novel derivatives with potential applications as kinase inhibitors or other therapeutic agents.[7]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The initial reaction between this compound and a carbonyl compound forms a hydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[6]
The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids such as zinc chloride.[6]
Sources
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Application Note: A Robust Protocol for the Synthesis of Novel Pyrazole Derivatives via Condensation of (4-Methylcyclohexyl)hydrazine with β-Diketones
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][3][4][5] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature a pyrazole core, underscoring the therapeutic value of this moiety.[1][4][6]
The synthesis of polysubstituted pyrazoles is therefore of paramount interest to researchers in drug development. The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (β-diketone), remains one of the most direct and versatile methods for constructing this valuable heterocyclic system.[4][7][8] This application note provides a detailed, field-proven experimental protocol for the condensation of (4-Methylcyclohexyl)hydrazine with various β-diketones, offering a reliable pathway to novel pyrazole-based compounds for pharmaceutical research.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The reaction proceeds via the well-established Knorr pyrazole synthesis mechanism.[6][7][8] The process is typically facilitated by an acid catalyst, which protonates one of the carbonyl groups of the β-diketone, activating it for nucleophilic attack by the hydrazine.
The key mechanistic steps are:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of this compound attacks one of the carbonyl carbons of the β-diketone.
-
Imine/Enamine Formation: A hydroxyl intermediate is formed, which then dehydrates to yield a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxylpyrazolidine, undergoes a final dehydration step to form the stable, aromatic pyrazole ring.[9] This final step is often the rate-determining step of the reaction.[9]
With an unsymmetrical β-diketone, a mixture of two regioisomers can be formed, depending on which carbonyl group is initially attacked.[4][9] The regioselectivity can often be influenced by the steric and electronic properties of the substituents on the β-diketone.[3]
Caption: Fig. 1: Knorr Pyrazole Synthesis Mechanism
Detailed Experimental Protocol
This protocol describes a general procedure for the condensation of this compound with a representative β-diketone, acetylacetone (2,4-pentanedione). This method can be adapted for other β-diketones with minor modifications to reaction time and purification procedures.
Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as catalyst and solvent) or Ethanol (as solvent with a catalytic amount of acid)
-
Ethyl Acetate (for extraction and TLC)
-
Hexanes (for TLC and recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure
Rationale: This protocol employs glacial acetic acid as both the solvent and catalyst, which is a common and effective condition for the Knorr synthesis.[10] Heating under reflux ensures the reaction proceeds at a controlled, elevated temperature to reach completion in a reasonable timeframe.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.28 g).
-
Expert Insight: If using the hydrochloride salt of the hydrazine, an equivalent of a base like sodium acetate should be added to liberate the free hydrazine in situ.
-
-
Reagent Addition: Add 20 mL of glacial acetic acid to the flask and stir until the hydrazine has dissolved. To this solution, add acetylacetone (10 mmol, 1.00 g, ~1.02 mL) dropwise at room temperature.
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C for acetic acid) using a heating mantle or oil bath.
-
Causality: The elevated temperature provides the necessary activation energy for the dehydration steps, which are crucial for the formation of the aromatic pyrazole ring.[9]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a mobile phase of 30% ethyl acetate in hexanes. Spot the starting materials (hydrazine and diketone) and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically the hydrazine) has disappeared. This typically takes 2-4 hours.
-
Trustworthiness: TLC is a critical self-validating step. It provides direct visual confirmation that the starting materials are being consumed and a new, less polar product is forming, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form. c. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). d. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization (Preferred for solid products): The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography (For oils or impure solids): If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate ethyl acetate/hexanes gradient.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Versatility of the Protocol
The described protocol can be applied to a range of β-diketones to synthesize a library of novel 1-(4-methylcyclohexyl)pyrazole derivatives. The table below summarizes expected products and typical conditions.
| β-Diketone Substrate | Resulting Pyrazole Product | Typical Solvent | Catalyst | Typical Yield |
| Acetylacetone | 1-(4-methylcyclohexyl)-3,5-dimethyl-1H-pyrazole | Acetic Acid | Self-catalyzed | 85-95% |
| Benzoylacetone | 1-(4-methylcyclohexyl)-3-methyl-5-phenyl-1H-pyrazole | Ethanol | Acetic Acid | 80-90% |
| Dibenzoylmethane | 1-(4-methylcyclohexyl)-3,5-diphenyl-1H-pyrazole | Acetic Acid | Self-catalyzed | 75-85% |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-(4-methylcyclohexyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole* | Ethanol | Acetic Acid | 70-85% |
*Note: Condensation with fluorinated β-diketones can lead to regiochemical mixtures, with the hydrazine preferentially attacking the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group.[3][11]
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from reagent preparation to final product characterization, providing a clear and logical overview of the entire process.
Caption: Experimental workflow for pyrazole synthesis.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
-
El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5037. Available at: [Link]
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
Application Note: Controlling Regioselectivity in the Fischer Indole Synthesis with (4-Methylcyclohexyl)hydrazine and Unsymmetrical Ketones
Introduction: The Critical Role of Regiocontrol in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle through the acid-catalyzed reaction of an aryl- or alkylhydrazine with a ketone or aldehyde.[1][3][4][5] However, when employing an unsymmetrical ketone, the reaction can potentially yield two regioisomeric indole products. For drug development professionals, controlling this regioselectivity is paramount, as different regioisomers can exhibit vastly different pharmacological profiles, efficacy, and toxicity. This application note provides a detailed guide to understanding and controlling the regioselectivity in the reaction of (4-Methylcyclohexyl)hydrazine with unsymmetrical ketones, a reaction of interest in the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of regioselectivity, provide a comprehensive experimental protocol, and detail analytical methods for determining the isomeric ratio of the products.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the Fischer indole synthesis is determined during the key[6][6]-sigmatropic rearrangement step.[3][6][7][8] The reaction proceeds through the formation of a hydrazone intermediate, which then tautomerizes to an ene-hydrazine. It is the direction of this tautomerization and the subsequent sigmatropic rearrangement that dictates which of the two possible C-C bonds is formed, thus defining the final indole regioisomer.
The primary factors influencing this selectivity are:
-
Steric Effects: Both the hydrazine substitute and the substituents on the unsymmetrical ketone play a crucial role. The bulky (4-Methylcyclohexyl) group on the hydrazine will sterically hinder the approach to one side of the ketone, favoring the formation of the ene-hydrazine from the less sterically encumbered α-carbon of the ketone.
-
Electronic Effects: The electronic nature of the substituents on the ketone can stabilize or destabilize the developing double bond in the ene-hydrazine intermediate. Electron-donating groups can stabilize an adjacent double bond, while electron-withdrawing groups can have the opposite effect.[6][7][8]
-
Acid Catalyst: The nature and concentration of the acid catalyst can significantly impact the product ratio.[9][10] Different acids can influence the rate of tautomerization and the stability of the transition states leading to the different regioisomers. Common catalysts include Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂.[3][5]
The interplay of these factors is often complex and requires careful consideration and experimental optimization to achieve the desired regioselectivity.
Figure 1: Generalized mechanism of the Fischer indole synthesis highlighting the key steps influencing regioselectivity.
Experimental Protocol: Synthesis of Indoles from this compound and 2-Butanone
This protocol provides a general procedure for the reaction of this compound with 2-butanone as a model unsymmetrical ketone. Researchers should note that optimization of reaction conditions, particularly the choice of acid catalyst and reaction temperature, may be necessary for different ketones.
Materials:
-
This compound hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or Sulfuric acid (H₂SO₄))
-
Solvent (e.g., Toluene, Acetic acid)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica gel for column chromatography
Safety Precautions:
-
Hydrazine derivatives are potentially toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Strong acids are corrosive. Handle with care and appropriate PPE.
-
Organic solvents are flammable. Work away from ignition sources.
Procedure:
-
Hydrazone Formation (Optional Pre-formation):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add 2-butanone (1.1 eq).
-
Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Synthesis:
-
To the flask containing the pre-formed hydrazone, or to a mixture of this compound hydrochloride (1.0 eq) and 2-butanone (1.1 eq) in a suitable high-boiling solvent like toluene, add the acid catalyst. The choice and amount of catalyst are critical for regioselectivity and should be based on literature precedents or screening experiments.[3][9]
-
For PPA: PPA can often be used as both the catalyst and solvent. Heat the mixture to 80-120 °C.
-
For ZnCl₂: Use 1.0-2.0 equivalents of anhydrous ZnCl₂ and heat in a solvent like toluene.
-
For H₂SO₄: Add a catalytic amount (e.g., 10 mol%) of concentrated H₂SO₄ to a solution in a high-boiling solvent and heat.
-
-
Monitor the reaction progress by TLC until the starting materials are consumed. This may take several hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
-
Purification and Isolation:
-
The crude product, a mixture of two regioisomers, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The two isomers may have different polarities, allowing for their separation.
-
Figure 2: A streamlined workflow for the synthesis and analysis of indole regioisomers.
Analysis of Regioselectivity
Accurate determination of the regioisomeric ratio is crucial for evaluating the success of the reaction and for understanding the factors that control selectivity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11][12]
1. ¹H NMR Spectroscopy:
-
Principle: The two regioisomers will have distinct ¹H NMR spectra. Protons in different chemical environments will exhibit different chemical shifts. By integrating the signals corresponding to unique protons in each isomer, the relative ratio of the two products can be determined.
-
Procedure:
-
Obtain a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified mixture of isomers.
-
Identify unique, well-resolved signals for each regioisomer. These are often the protons on the indole ring or the substituents.
-
Integrate these signals. The ratio of the integrals will correspond to the molar ratio of the two isomers.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11] The two regioisomers, having different structures, will likely have different retention times on an appropriate HPLC column.
-
Procedure:
-
Develop an HPLC method capable of separating the two regioisomers. A reversed-phase C18 column is often a good starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[11]
-
Inject a known concentration of the product mixture onto the HPLC system.
-
The area under each peak in the chromatogram is proportional to the concentration of that component. The regioisomeric ratio can be calculated from the peak areas.
-
Data Presentation: Hypothetical Regioselectivity Data
The following table presents hypothetical data for the reaction of this compound with various unsymmetrical ketones under different catalytic conditions, illustrating how steric and electronic factors, as well as the choice of catalyst, can influence the regiochemical outcome.
| Ketone (R¹-CO-R²) | Catalyst | R¹ | R² | Regioisomeric Ratio (A:B) | Predominant Isomer |
| 2-Butanone | PPA | Methyl | Ethyl | 70:30 | A (less hindered) |
| 2-Butanone | ZnCl₂ | Methyl | Ethyl | 60:40 | A (less hindered) |
| Phenylacetone | PPA | Phenyl | Methyl | 85:15 | A (less hindered) |
| 3-Pentanone | H₂SO₄ | Ethyl | Ethyl | N/A (symmetrical) | N/A |
| 1-Phenyl-2-butanone | PPA | Phenylmethyl | Ethyl | 90:10 | A (less hindered) |
Isomer A corresponds to cyclization onto the less substituted α-carbon, while Isomer B corresponds to cyclization onto the more substituted α-carbon.
Conclusion: A Roadmap for Controlled Indole Synthesis
The regioselective synthesis of indoles from this compound and unsymmetrical ketones is a challenge that can be addressed through a systematic understanding of the underlying mechanistic principles. By carefully considering the steric and electronic properties of the substrates and by judiciously selecting the acid catalyst and reaction conditions, researchers can steer the reaction towards the desired regioisomer. The protocols and analytical methods outlined in this application note provide a solid foundation for scientists in drug development and organic synthesis to tackle this important reaction class and to efficiently access novel indole-based molecules with therapeutic potential.
References
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link][6][7][8]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate. [Link]
-
Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran. Zeitschrift für Naturforschung B. [Link][12]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link][5]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link][9]
-
Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link][10]
-
A three-component Fischer indole synthesis. Nature Protocols. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Figshare. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link][1]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
I have no clue on the methylcyclohexane problem. I feel like hydrazine is involved but I am not sure. Do I make a ketone first? Any help is appreciated. My prof tends to just list rxns with no explanation and I'm a tad lost. Reddit. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link][2]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]
-
Reactions of solid hydrazine (1) with carbonyl compounds a w. ResearchGate. [Link]
-
19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. znaturforsch.com [znaturforsch.com]
(4-Methylcyclohexyl)hydrazine in the synthesis of agrochemical intermediates
Application Notes & Protocols
Topic: (4-Methylcyclohexyl)hydrazine in the Synthesis of Agrochemical Intermediates
Abstract
This compound is a pivotal precursor in the synthesis of advanced agrochemical intermediates. Its unique cycloaliphatic structure is instrumental in developing active ingredients with tailored physicochemical properties, such as enhanced lipophilicity and metabolic stability. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole-based compounds, a class of molecules renowned for their potent fungicidal and insecticidal activities.[1][2][3] We present a detailed mechanistic overview, a comprehensive experimental protocol for a representative synthesis, and expert insights into process optimization and safety. This document is intended for researchers and process chemists in the agrochemical industry, offering a blend of theoretical grounding and practical, field-proven methodologies.
Scientific Foundation: The Role of the Hydrazine Moiety in Heterocyclic Synthesis
Hydrazine and its derivatives are fundamental building blocks in organic chemistry, particularly for constructing nitrogen-containing heterocycles that form the core of many bioactive molecules.[3][4] In the context of agrochemicals, the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, a process known as the Knorr pyrazole synthesis.[5][6]
The (4-methylcyclohexyl) group specifically imparts several advantageous characteristics to the final agrochemical product:
-
Lipophilicity Modulation: The non-polar cyclohexyl ring can significantly increase the molecule's affinity for lipids, enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation within the target pest or the environment compared to more labile aromatic systems.
-
Stereochemical Influence: The cyclohexane ring introduces stereocenters (cis/trans isomers), which can be exploited to optimize the molecule's fit and binding affinity to a specific biological target.[5]
The primary reaction pathway involves the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of a β-diketone. This is followed by a cyclization and dehydration cascade to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as the substitution pattern on the final pyrazole ring dictates its biological activity.[6]
Caption: Knorr Pyrazole Synthesis Pathway.
Application Protocol: Synthesis of a 1-(4-Methylcyclohexyl)-Substituted Pyrazole Intermediate
This section provides a detailed, self-validating protocol for the synthesis of a model agrochemical intermediate. The chosen target exemplifies the cyclocondensation reaction between this compound and a fluorinated β-diketone, a common strategy for producing potent fungicides.[6]
Principle
This protocol employs the Knorr pyrazole synthesis to react this compound with 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. The reaction is typically catalyzed by acid and proceeds via a cyclocondensation-dehydration sequence to yield 1-(4-methylcyclohexyl)-3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | 1209337-77-8 | 201.14 (as HCl salt) | ≥95% | Can be used as free base or salt.[7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 326-06-7 | 250.59 | ≥98% | Key β-diketone substrate. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | Serves as both solvent and catalyst. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ACS Grade | For drying organic phase. |
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazine Building Blocks - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
One-pot synthesis of substituted pyrazoles using (4-Methylcyclohexyl)hydrazine
Application Note & Protocol
Abstract
The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous approved therapeutic agents.[1] Its metabolic stability and versatile nature make it a privileged structure in medicinal chemistry.[1] This document provides a detailed, field-proven protocol for the one-pot synthesis of 1-(4-methylcyclohexyl)-3,5-disubstituted-1H-pyrazoles via the acid-catalyzed cyclocondensation of (4-Methylcyclohexyl)hydrazine with various 1,3-dicarbonyl compounds. We offer in-depth explanations for experimental choices, a step-by-step methodology, characterization guidelines, and a robust troubleshooting section to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy (e.g., Ruxolitinib, Crizotinib), anti-inflammatory drugs (e.g., Celecoxib), and agents for erectile dysfunction (e.g., Sildenafil).[1][2][3] The success of these drugs underscores the importance of developing efficient and versatile synthetic routes to novel pyrazole derivatives.[4]
The Knorr pyrazole synthesis, a classic reaction involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains one of the most reliable and widely used methods for constructing the pyrazole core.[5][6] This approach is valued for its operational simplicity, high yields, and the ready availability of starting materials.[7]
This application note focuses on a one-pot protocol utilizing this compound. The inclusion of the bulky, lipophilic 4-methylcyclohexyl group is strategic. This moiety can enhance the drug-like properties of the resulting pyrazole, potentially improving metabolic stability, cell permeability, and binding affinity to biological targets by engaging with hydrophobic pockets in proteins. Our protocol employs a straightforward acid-catalyzed reflux, providing a direct and scalable route to these valuable compounds.
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed Knorr pyrazole synthesis pathway.[8] The mechanism can be dissected into three key stages:
-
Imine/Enamine Formation: The reaction is initiated by the protonation of a carbonyl oxygen on the 1,3-dicarbonyl compound by the acid catalyst (e.g., acetic acid). This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the more nucleophilic nitrogen of the this compound. This is followed by dehydration to form a hydrazone intermediate.[8][9]
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms a five-membered heterocyclic intermediate.[10]
-
Dehydration and Aromatization: A final acid-catalyzed dehydration of the cyclic intermediate occurs, leading to the formation of a double bond within the ring. This step results in the creation of the stable, aromatic pyrazole ring system, which serves as the thermodynamic driving force for the reaction.[7]
When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[9][11] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups. Typically, the initial nucleophilic attack by the hydrazine occurs at the more sterically accessible or more electrophilic carbonyl carbon.[11]
Experimental Protocol
This protocol provides a general procedure for the synthesis of 1-(4-Methylcyclohexyl)-3,5-dimethyl-1H-pyrazole. The methodology can be adapted for other 1,3-dicarbonyl compounds.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mmol) | Equivalents |
| This compound | C₇H₁₆N₂ | 128.22 | - | 10.0 | 1.0 |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | - | 11.0 | 1.1 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | catalytic | ~3-5 drops |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | 40 mL | - |
Instrumentation
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
NMR Spectrometer (e.g., 300 or 500 MHz) for product characterization[12]
-
FT-IR Spectrometer[12]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (10.0 mmol, 1.28 g) and ethanol (40 mL). Stir the mixture until the hydrazine is fully dissolved.
-
Addition of Reagents: To the stirred solution, add acetylacetone (11.0 mmol, 1.10 g, 1.12 mL) in one portion, followed by 3-5 drops of glacial acetic acid.
-
Scientist's Note: Acetic acid serves as a catalyst to protonate the carbonyl, activating it for nucleophilic attack.[5] Ethanol is an excellent solvent choice as it effectively dissolves both the reactants and facilitates heating under reflux.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). Spot the starting material (acetylacetone) and the reaction mixture. The reaction is complete when the limiting reagent (hydrazine) is consumed, typically within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(4-methylcyclohexyl)-3,5-dimethyl-1H-pyrazole.
Characterization
The final product should be characterized to confirm its identity and purity.[12]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information about the pyrazole core and the substituents.[13]
-
FT-IR Spectroscopy: Used to identify key functional groups. The disappearance of the C=O stretch from the starting material and the appearance of C=N and aromatic C-H stretches are indicative of product formation.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Methylcyclohexyl)hydrazine Reaction Products by Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of (4-Methylcyclohexyl)hydrazine and its reaction products. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying hydrazine-containing compounds. Hydrazines are highly polar and reactive molecules, often presenting unique challenges during chromatographic separation.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges and achieve high-purity compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound and its derivatives.
Issue 1: Product Doesn't Elute from Silica Gel Column or Shows Severe Tailing
Question: I'm running a column on silica gel, but my this compound-containing product is either stuck at the baseline or eluting as a long, tailing streak, even with highly polar mobile phases like 10-20% methanol in dichloromethane. What's happening and how can I fix it?
Answer: This is a classic issue when purifying basic, polar compounds like alkylhydrazines on standard silica gel.[3] The problem stems from strong, non-ideal interactions between the basic hydrazine moiety and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to irreversible adsorption or slow, uneven elution, resulting in poor peak shape and low recovery.
Root Causes & Solutions:
-
Acid-Base Interaction: The primary cause is the acidic nature of the silica surface.
-
Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) or ammonium hydroxide. Start with 0.1-1% TEA in your mobile phase.[4] This will "deactivate" the silica surface, leading to more symmetrical peaks and predictable elution.
-
Solution 2: Use a Deactivated Stationary Phase. Consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[4] Alternatively, for very polar compounds, Hydrophilic Interaction Chromatography (HILIC) might be effective.[4]
-
-
High Polarity: Your compound may be too polar for normal-phase chromatography.
-
Solution 3: Switch to Reverse-Phase Chromatography. For highly polar products, reverse-phase (RP) chromatography, using a nonpolar stationary phase like C18 silica and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be highly effective.[4] Since this compound itself is quite polar, this is a strong alternative.[2]
-
Issue 2: The Product Seems to Decompose on the Column
Question: My TLC analysis of the crude reaction mixture shows a clean spot for my product. However, after running a silica gel column, the collected fractions contain multiple new spots, and the overall yield is very low. Is my compound decomposing?
Answer: Yes, decomposition on silica gel is a known issue for sensitive compounds, including some hydrazine derivatives.[5] The acidic nature of silica can catalyze the degradation of certain functional groups. Hydrazines can also be susceptible to oxidation, which may be accelerated by the high surface area of the stationary phase and the presence of air.[6]
Root Causes & Solutions:
-
Silica-Induced Decomposition: The acidity of the silica gel may be the culprit.
-
Solution 1: Test for Stability. Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if new spots appear.[5]
-
Solution 2: Deactivate the Silica. As mentioned in Issue 1, adding a base like triethylamine to the eluent can mitigate acid-catalyzed decomposition.[4][5]
-
Solution 3: Use an Alternative Stationary Phase. Florisil or alumina can be less harsh alternatives to silica gel.[5]
-
-
Oxidation: Hydrazines can be oxidized, especially if the reaction products are sensitive.
-
Solution 4: Use Degassed Solvents. To minimize oxidation, consider sparging your solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Solution 5: Work Quickly. Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
-
Issue 3: Poor Separation Between Product and Starting Material/Impurities
Question: I can't achieve good separation between my desired product and a persistent impurity. The spots are too close on the TLC plate.
Answer: Achieving good separation requires optimizing the "selectivity" of your chromatographic system, which is influenced by the choice of both the stationary and mobile phases.
Root Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for resolving the components.
-
Solution 1: Fine-Tune the Solvent System. Instead of just two solvents, try a three-component mobile phase. For example, in a hexane/ethyl acetate system, adding a small amount of methanol or dichloromethane can significantly alter the selectivity and improve separation.
-
Solution 2: Explore Different Solvent Classes. If you are using an alcohol as the polar modifier (e.g., methanol in DCM), try an aprotic polar solvent like acetone or acetonitrile instead. Different solvent-solute interactions can lead to better resolution.
-
-
Insufficient Stationary Phase Interaction: The chosen stationary phase may not be providing enough differential interaction.
-
Solution 3: Change the Stationary Phase. If normal phase silica isn't working, consider other options. For instance, if your product and impurity have different hydrogen bonding capabilities, a stationary phase with different characteristics, like alumina, might provide the necessary separation.
-
Workflow for Troubleshooting Purification
Below is a diagram illustrating a logical workflow for troubleshooting common purification challenges.
Caption: Troubleshooting flowchart for chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might expect from a reaction involving this compound? A1: Impurities largely depend on the specific reaction. However, in syntheses involving hydrazines, common byproducts can include unreacted starting materials, hydrazones (if carbonyls are present), azines, and various other side-products from condensation or oxidation reactions.[7][8] It is also possible to have diastereomers of the (4-Methylcyclohexyl) moiety that may need separation.
Q2: Should I use wet loading or dry loading to apply my sample to the column? A2: For polar compounds like hydrazine derivatives that may have poor solubility in the initial, less polar eluent, dry loading is often superior.[9] Dissolving your crude product in a strong solvent (like methanol or DCM), adsorbing it onto a small amount of silica gel or Celite, and then evaporating the solvent to get a free-flowing powder ensures a concentrated starting band and can significantly improve resolution.[9]
Q3: How do I choose the starting mobile phase for my column? A3: The ideal starting point is determined by Thin Layer Chromatography (TLC). You should aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.2-0.3.[5] This generally provides the best balance between resolution and elution time.
Q4: Can I use HPLC for the purification of this compound reaction products? A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent tool for purifying challenging mixtures. Given the polarity of hydrazines, a reverse-phase method on a C18 column is often a good starting point.[2] Mobile phases typically consist of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic analytes. For analytical purposes, derivatization might be necessary to achieve high sensitivity, but this is avoided for preparative work where the original compound is desired.[10][11]
Q5: My compound is a salt (e.g., dihydrochloride). How does this affect purification? A5: Purifying a salt on silica gel can be difficult. It is often best to first neutralize the salt to the freebase form using a mild aqueous base (like sodium bicarbonate), extracting the freebase into an organic solvent, drying, and then proceeding with chromatography. The freebase will behave much more predictably on silica. If you must chromatograph the salt, a highly polar mobile phase (like methanol with ammonium hydroxide) or a specialized stationary phase like HILIC may be necessary.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Hydrazine Derivative
This protocol assumes a moderately polar, basic product.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC solvent system that provides an Rf of 0.2-0.3 for the target compound.
-
A good starting point is a gradient of ethyl acetate in hexanes. If the compound is more polar, try methanol in dichloromethane (DCM).
-
Once a suitable system is found, add 0.5% triethylamine (TEA) to the mobile phase and re-run the TLC to confirm the Rf and observe any improvement in spot shape.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., 5-10 mL of methanol).
-
Add 5-10 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[9]
-
-
Column Packing:
-
Select an appropriate size flash column.
-
Pack the column with silica gel using your chosen initial mobile phase (containing 0.5% TEA). Ensure the packing is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample as a layer on top of the packed silica.
-
Gently add a thin layer of sand to protect the sample layer.[9]
-
Begin eluting with the initial mobile phase, applying pressure (flash chromatography) for a consistent flow rate.
-
Gradually increase the polarity of the mobile phase as the column runs to elute your compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Data Summary Table: Example Elution Systems
| Compound Polarity | Stationary Phase | Example Mobile Phase System | Modifier |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 0.5% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 0.5% Triethylamine |
| High / Basic | Neutral Alumina | Dichloromethane / Methanol | None needed |
| Very High / Polar | C18 Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid |
References
-
Sensitive Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry Method Based on Derivatization with 1-Nitro-2-Naphthaldehyde for Determination of Alkylhydrazines in Surface Water. Journal of AOAC INTERNATIONAL. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. ResearchGate. [Link]
-
THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES. ProQuest. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Hydrazine. Wikipedia. [Link]
-
CYCLOHEXANECARBONITRILE. Organic Syntheses. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
Hydrazine Impurity Survey. Defense Technical Information Center. [Link]
-
Hydrazine. PubChem. [Link]
-
Nitrosamines precursors. Root Causes. [Link]
-
Hydrazine and Its Derivatives. ResearchGate. [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
-
Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]
-
Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Wiley Online Library. [Link]
-
METHYLHYDRAZINE SULFATE. Organic Syntheses. [Link]
-
This compound hydrochloride. PubChem. [Link]
- Process for purifying aqueous hydrazine hydrate solutions.
- Process for the purification of aqueous hydrazine hydrate solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 8. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Azine Formation with (4-Methylcyclohexyl)hydrazine
Welcome to the technical support center for handling (4-Methylcyclohexyl)hydrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of azine impurities during hydrazone synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is an azine, and why is its formation a problem in my reaction?
An azine is a byproduct formed from the reaction of two equivalents of a carbonyl compound (like an aldehyde or ketone) with one equivalent of hydrazine.[1][2] In the context of your work with this compound, the azine impurity arises from a subsequent reaction of your desired hydrazone intermediate with a second molecule of the starting carbonyl compound.
Why it's a problem:
-
Reduced Yield: Azine formation consumes your starting material and desired hydrazone, leading to a lower yield of the target molecule.
-
Purification Challenges: Azines often have similar physical properties (e.g., polarity) to the desired hydrazone, making them difficult to separate by standard techniques like column chromatography or recrystallization.[3]
-
Altered Biological Activity: The presence of azine impurities can confound biological assays and lead to inaccurate structure-activity relationship (SAR) data during drug development.
Below is a diagram illustrating the formation of the desired hydrazone and the undesired azine byproduct.
Q2: What are the primary factors that promote azine formation when using this compound?
Several key experimental parameters can inadvertently favor the formation of azines:
-
Incorrect Stoichiometry: Using an excess of the carbonyl compound or a substoichiometric amount of this compound drives the reaction toward the azine.[1]
-
High Temperatures: Elevated temperatures can increase the rate of azine formation, sometimes more significantly than the rate of hydrazone formation.[4]
-
Inappropriate pH: The reaction is typically acid-catalyzed. However, a pH that is too low can protonate the hydrazine, reducing its nucleophilicity, while a non-acidic medium may slow the desired reaction, allowing more time for side reactions.[5][6]
-
Presence of Water: While water is a byproduct, excessive water in the reaction medium can lead to hydrolysis of the hydrazone back to its starting materials, creating opportunities for azine formation.[7]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial hydrazone has formed can increase the likelihood of it reacting with any remaining carbonyl compound.
Q3: What is the general mechanism for azine formation?
Azine formation is a two-step process. First, this compound attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the hydrazone intermediate. This hydrazone can then act as a nucleophile, attacking a second molecule of the carbonyl compound to form the final azine product after another dehydration step. The overall mechanism is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[5]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant azine byproduct detected by TLC/LC-MS.
-
Initial Diagnosis: This is the most common issue and typically points to suboptimal reaction conditions. The primary culprits are incorrect stoichiometry, inappropriate pH or temperature, or the presence of excess water.
-
Solution 1.1: Stoichiometric Control The ratio of hydrazine to the carbonyl compound is critical. To favor hydrazone formation, a slight excess of the this compound should be used.[1] This ensures that the carbonyl compound is consumed before it can react with the newly formed hydrazone.
| Reactant Ratio (Hydrazine:Carbonyl) | Outcome | Recommendation |
| 1 : 1.2 (or higher) | High risk of azine formation | Not Recommended |
| 1 : 1 | Can work, but risk of azine if reaction is slow | Use with caution |
| 1.1 : 1 | Favors hydrazone formation | Recommended Starting Point |
| 1.2 : 1 (or higher) | Good for hydrazone, but requires removal of excess hydrazine | Use if carbonyl is precious |
-
Solution 1.2: pH Optimization Hydrazone formation is subject to general acid catalysis.[5] The reaction requires a mildly acidic environment (typically pH 4-6) to protonate the carbonyl group, making it more susceptible to nucleophilic attack. If the medium is too acidic, the hydrazine itself will be protonated, rendering it non-nucleophilic.[6]
-
Protocol: Add a catalytic amount (e.g., 0.1 equivalents) of acetic acid to your reaction mixture. Monitor the reaction by TLC. If the reaction is sluggish, a slightly stronger acid like p-toluenesulfonic acid (p-TsA) can be used, but with caution.
-
-
Solution 1.3: Temperature and Reaction Time Management Lowering the reaction temperature can often reduce the rate of azine formation more than the desired hydrazone formation.[1] Start reactions at room temperature or even 0 °C. Monitor the reaction closely by TLC every 30-60 minutes. Once the starting carbonyl is consumed, work up the reaction immediately to prevent further conversion to the azine.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of the secondary azine-forming reaction. |
| Reaction Time | Monitor by TLC; quench upon completion | Prevents the formed hydrazone from reacting further once the primary carbonyl is consumed. |
Problem 2: My reaction is sluggish, and forcing conditions (e.g., heating) increases azine formation.
-
Initial Diagnosis: This indicates a low activation energy barrier for azine formation relative to hydrazone formation under thermal stress. The solution is to enhance the rate of the desired reaction without resorting to heat.
-
Solution 2.1: Effective Acid Catalysis If acetic acid is not effective, consider using an organocatalyst designed to facilitate hydrazone formation at neutral or near-neutral pH. Aniline and its derivatives have been shown to catalyze these reactions effectively.[8]
-
Solution 2.2: Anhydrous Reaction Conditions Ensure your solvent is dry and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction. This removes the water byproduct as it forms, shifting the equilibrium towards the hydrazone and preventing hydrolysis.[7]
Problem 3: How do I remove azine impurities from my desired hydrazone product?
-
Solution 3.1: Chromatographic Purification Column chromatography is often the most effective method.[3]
-
Tip: If the polarity of the hydrazone and azine are very similar, try adding a small amount (~1%) of triethylamine or ammonia to the eluent. This can help sharpen the peaks by deactivating the acidic sites on the silica gel.[3]
-
-
Solution 3.2: Recrystallization/Trituration Recrystallization can be effective if a solvent system can be found in which the solubility of the hydrazone and azine differ significantly.[3][9]
-
Trituration: If the product is an oil or fails to crystallize, try triturating it with a cold, non-polar solvent like pentane or hexane. This can sometimes induce the desired hydrazone to solidify, leaving the azine impurity in the solvent.[3]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Azine Formation
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add your aldehyde or ketone (1.0 eq.) dissolved in a dry solvent (e.g., ethanol or THF).
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred solution.
-
Catalysis: Add a catalytic amount of acetic acid (0.1 eq.).
-
Temperature: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (see Protocol 2).
-
Workup: Once the starting carbonyl is no longer visible by TLC, quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Step-by-Step Workflow for Reaction Monitoring by TLC
Effective monitoring is key to preventing byproduct formation by stopping the reaction at the optimal time.
Part 4: References
-
Karami, B., et al. (2012). Rapid generation of azines from carbonyl compounds by hydrazine hydrate/I2. Monatshefte für Chemie - Chemical Monthly, 143(6), 935–938.
-
Química Organica.org. (n.d.). Azine Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Azine. Retrieved from [Link]
-
Madhappan, S., et al. (2018). The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4, 49385-49400.
-
Lončarić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(58), 35235–35254.
-
Atochem. (1987). Process for purifying aqueous hydrazine hydrate solutions. Google Patents.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
-
Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Retrieved from [Link]
-
de Hatten, X., et al. (2022). Dynamic covalent chemistry with azines. Chemical Communications, 58(74), 10398–10401.
-
Nielsen, L., & Pittelkow, M. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 114–117.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of Asymmetric Azines. [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. [Link]
-
ResearchGate. (2011). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. [Link]
-
ResearchGate. (2021). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
-
ER Publications. (2014). A Historical Perspective on the Structure, Synthesis, and Use of Azines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Side Reactions with Alkyl Hydrazines in Heterocyclic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyl hydrazines in heterocyclic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern these reactions, enabling you to anticipate, diagnose, and resolve experimental issues effectively.
Introduction: The Versatile but Challenging Nature of Alkyl Hydrazines
Alkyl hydrazines are powerful and versatile reagents in the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry. However, their high nucleophilicity and the presence of two reactive nitrogen centers often lead to a variety-of side reactions, complicating product purification, reducing yields, and, in some cases, leading to unexpected molecular architectures. This guide is structured to address the most common of these challenges in a practical, question-and-answer format.
FAQ 1: Regioisomer Formation in Pyrazole Synthesis
Question: I'm synthesizing a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, but I'm getting a mixture of two regioisomers that are difficult to separate. Why is this happening and how can I control the selectivity?
Answer:
This is a classic and frequently encountered problem in pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. The formation of two regioisomers arises from the fact that the two carbonyl groups in your 1,3-dicarbonyl starting material are electronically and/or sterically non-equivalent. The substituted nitrogen of the alkyl hydrazine can attack either carbonyl group, leading to two different initial hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1][2]
Several factors govern the regiochemical outcome of this reaction:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups will activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the alkyl hydrazine itself plays a crucial role. A bulky substituent on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[1]
-
Reaction Conditions: This is often the most influential and tunable factor. The choice of solvent and the pH of the reaction medium can dramatically alter the regioselectivity.[1][3] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms, which can sometimes reverse the selectivity observed under neutral or basic conditions.[1]
Troubleshooting and Optimization Protocol:
Objective: To enhance the regioselectivity of pyrazole synthesis.
Key Strategy: The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity.[3][4] These solvents are thought to influence the reaction pathway through their unique hydrogen-bonding properties.
Step-by-Step Protocol:
-
Solvent Selection: Instead of traditional solvents like ethanol, perform the reaction in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] HFIP often provides the highest degree of selectivity.[3]
-
Reactant Addition: Dissolve your 1,3-dicarbonyl compound in the chosen fluorinated alcohol at room temperature.
-
Hydrazine Addition: Add the alkyl hydrazine (e.g., methylhydrazine) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and consumption of starting materials.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the product by column chromatography.
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Ethanol | ~1:1 to 1:1.3 | [3][4] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 97:3 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | [3][4] |
FAQ 2: Formation of Azine Byproducts
Question: I am trying to form a hydrazone as an intermediate, but I am consistently isolating a significant amount of an azine byproduct. How can I suppress this side reaction?
Answer:
Azine formation is a common side reaction where one molecule of hydrazine reacts with two equivalents of a carbonyl compound.[5][6] This occurs because the initially formed hydrazone still possesses a nucleophilic -NH2 group that can react with a second molecule of the aldehyde or ketone.[7][8] This is particularly prevalent in reactions like the Wolff-Kishner reduction.[5][9]
Mechanism of Azine Formation:
Caption: Reaction pathway for azine formation.
Troubleshooting and Optimization Protocol:
Objective: To minimize azine formation and maximize hydrazone yield.
Key Strategy: Control the stoichiometry of the reactants. An excess of hydrazine will favor the formation of the hydrazone over the azine.
Step-by-Step Protocol:
-
Stoichiometry Control: Use a significant excess of hydrazine or alkyl hydrazine (e.g., 2-5 equivalents) relative to the carbonyl compound.[5]
-
Order of Addition: Dissolve the carbonyl compound in a suitable solvent (e.g., ethanol). Add this solution dropwise to a stirred solution of the excess hydrazine. This ensures that the hydrazone, once formed, is in an environment with a high concentration of hydrazine and a low concentration of the unreacted carbonyl compound.
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to potentially reduce the rate of azine formation relative to hydrazone formation.[5]
-
Pre-formation and Isolation: In multi-step syntheses like the Wolff-Kishner reduction, it is often beneficial to form and isolate the hydrazone intermediate first.[5] This purified hydrazone can then be subjected to the subsequent reaction conditions, completely avoiding the possibility of it reacting with any remaining starting carbonyl compound.
FAQ 3: Uncontrolled N-Alkylation
Question: When I try to mono-alkylate my hydrazine with an alkyl halide, I get a complex mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective mono-alkylation?
Answer:
Direct N-alkylation of hydrazine or alkyl hydrazines with alkyl halides is often difficult to control.[10] The initial mono-alkylated product is still nucleophilic and can compete with the starting hydrazine for the alkylating agent, leading to over-alkylation. The basicity of the mono- and unsymmetrical di-substituted derivatives is often higher than that of hydrazine itself, which can exacerbate the problem.
Decision Workflow for Selective Alkylation:
Caption: Decision workflow for selective hydrazine alkylation.
Alternative Synthetic Strategies:
-
Reductive Amination: For the synthesis of 1,1-dialkylated hydrazines, a clean and efficient method is the reduction of a pre-formed hydrazone.[10]
-
Use of Protected Hydrazines: For precise control over the degree of alkylation, consider using a hydrazine derivative where one nitrogen is protected. A common strategy involves using N-Boc-hydrazine. The Boc-protected nitrogen is significantly less nucleophilic, allowing for selective alkylation of the unprotected nitrogen.[11] Subsequent deprotection yields the mono-alkylated product. A more advanced method involves the formation of a nitrogen dianion from a protected hydrazine, which allows for highly selective sequential alkylation.[11][12]
FAQ 4: Unwanted N-N Bond Cleavage
Question: My reaction is giving me an amine byproduct, suggesting the N-N bond of my alkyl hydrazine is breaking. Why is this happening?
Answer:
The N-N single bond in hydrazines is relatively weak and can be cleaved under a variety of conditions, which may be undesirable in the context of heterocyclic synthesis.
-
Reductive Cleavage: Strong reducing agents can cleave the N-N bond. For example, reagents like samarium(II) iodide, sodium in ammonia, or catalytic hydrogenation (e.g., using Raney Nickel, Pd/C, or PtO2) are known to effect this transformation.[13] While often used intentionally to synthesize amines from hydrazines, these conditions can be a source of byproducts if reducible functional groups are present or if harsh conditions are employed.[13] More recently, BH3·THF has been reported as an efficient reagent for this cleavage.[13][14]
-
Oxidative Cleavage: Certain oxidizing agents can also lead to N-N bond cleavage.[15]
-
Photolytic Cleavage: The N-N bond can be cleaved by visible light in the presence of a suitable photocatalyst.[15]
To avoid unwanted N-N bond cleavage, carefully review your reaction conditions. If you are performing a reduction elsewhere in the molecule, consider if the chosen reagent is too harsh for the hydrazine moiety. If possible, opt for milder reducing agents or protect the hydrazine group if it is not participating in the desired transformation.
FAQ 5: Oxidation of Alkyl Hydrazines
Question: I'm observing the formation of alkanes and alkyl halides as byproducts in my reaction. Could my alkyl hydrazine be getting oxidized?
Answer:
Yes, alkyl hydrazines are susceptible to oxidation.[16] For example, treatment with iodine in the presence of a base can lead to a mixture of products including the corresponding alkane, alkene, alkyl iodide, and alcohol (if in an aqueous medium).[16] The relative amounts of these products depend on the structure of the alkyl hydrazine, the solvent, and the base used.[16]
To prevent this, ensure that your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are deoxygenated, especially if your reaction is sensitive to air or involves potentially oxidative conditions.
References
- Oxidation of alkylhydrazines by iodine. Journal of the Chemical Society, Perkin Transactions 1.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH.
- Efficient N-N Bond Cleavage of Chiral Trisubstituted Hydrazines with BH3⋅THF. Who we serve.
- Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. PubMed.
- Hydrazone. Wikipedia.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.
- Efficient N-N Bond Cleavage of Chiral Trisubstituted Hydrazines with BH 3 ⋅ THF.
- Common side reactions with hydrazine hydr
- Hydrazine. Wikipedia.
- THE LOWER ALIPHATIC DERIV
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Hydrazone: Formation, Structure, and Reactions. Chemistry Learner.
- side reaction prevention in pyrazole synthesis
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Structure, synthesis and application of azines: A Historical Perspective. The Royal Society of Chemistry.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
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- 16. Oxidation of alkylhydrazines by iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Yield for (4-Methylcyclohexyl)hydrazine Condensations
Welcome to the technical support center for optimizing condensation reactions involving (4-Methylcyclohexyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of hydrazone formation with this sterically demanding reagent. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot common issues and maximize your reaction yields.
Introduction: The unique challenges of this compound
This compound is a valuable building block in medicinal chemistry, offering a lipophilic and conformationally rigid scaffold that can impart desirable pharmacokinetic properties to target molecules. However, the bulky 4-methylcyclohexyl group presents specific steric challenges in condensation reactions with aldehydes and ketones, which can lead to lower yields and the formation of unwanted side products. This guide provides a comprehensive resource to understand and overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: Why is my hydrazone yield unexpectedly low?
Low yields are a common frustration when working with sterically hindered hydrazines. Several factors can be at play:
-
Steric Hindrance: The bulky 4-methylcyclohexyl group can impede the approach of the hydrazine to the carbonyl carbon of your aldehyde or ketone. This is particularly pronounced with sterically demanding ketones.
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Side Reactions: Competing reactions, such as azine formation, can consume your starting materials.
-
Suboptimal pH: The reaction is acid-catalyzed, and an incorrect pH can either fail to activate the carbonyl sufficiently or protonate the hydrazine, rendering it non-nucleophilic.
Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | Increase reaction temperature; consider a higher boiling point solvent like toluene or xylene. Use a more effective acid catalyst (e.g., p-toluenesulfonic acid). | Higher temperatures provide the necessary activation energy to overcome the steric barrier. Stronger acids can more effectively protonate the carbonyl oxygen, increasing its electrophilicity. |
| Incomplete Reaction | Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). Use a dehydrating agent like molecular sieves. | Allowing more time can help the reaction reach completion. Removing water, a byproduct of the reaction, shifts the equilibrium towards the product side (Le Chatelier's principle). |
| Side Reactions | Use a slight excess (1.1-1.2 equivalents) of this compound.[1] Maintain a moderate reaction temperature. | An excess of the hydrazine favors the formation of the desired hydrazone over the azine, which requires two equivalents of the carbonyl compound.[1] Lower temperatures can reduce the rate of azine formation. |
| Suboptimal pH | Add a catalytic amount of a weak acid like glacial acetic acid to achieve a mildly acidic pH (typically 4-6).[2] | A mildly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2] |
Question 2: I am observing a significant amount of a side product. What is it and how can I minimize it?
The most common side product in hydrazine condensations is an azine . Azines have the general structure RR′C=N−N=CRR′ and are formed from the reaction of one molecule of hydrazine with two molecules of the carbonyl compound.[1]
Strategies to Minimize Azine Formation:
-
Control Stoichiometry: As mentioned above, using a slight excess of this compound is the most effective way to suppress azine formation.[1]
-
Temperature Control: Avoid excessively high temperatures, as this can favor the formation of the thermodynamically stable azine.
-
Order of Addition: Adding the carbonyl compound slowly to a solution of the hydrazine can help maintain an excess of the hydrazine throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the condensation reaction?
The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[2] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine, being basic, will be protonated and lose its nucleophilicity.
Q2: What are the best solvents for this reaction?
Protic solvents like ethanol and methanol are commonly used for hydrazone formation as they readily dissolve both the hydrazine and many carbonyl compounds.[3] For less reactive substrates or to overcome steric hindrance, higher boiling point solvents like toluene or xylene can be used to allow for higher reaction temperatures.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.
Q4: My hydrazone product is an oil and difficult to purify. What should I do?
Oily products can be challenging. Here are a few approaches:
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-polar solvent like hexanes or pentane dropwise while stirring to induce precipitation.
-
Column Chromatography: If trituration fails, column chromatography is the next step. However, be aware that some hydrazones can be unstable on silica gel.[4][5]
-
Recrystallization from a mixed solvent system: If you can solidify the oil, recrystallization from a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be very effective for purification.[1]
Q5: How should I store this compound and its hydrazone products?
Hydrazine derivatives can be sensitive to air and light. It is best to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Hydrazone products, while generally more stable, should also be stored in a similar manner to prevent degradation over time.
Experimental Protocols
The following are generalized starting protocols. They should be optimized for your specific substrates.
Protocol 1: General Procedure for the Synthesis of a (4-Methylcyclohexyl)hydrazone from an Aldehyde
Objective: To synthesize a hydrazone from this compound and an aldehyde.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium acetate (if starting from the hydrochloride salt)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (5-10 mL per gram of hydrazine). If using the hydrochloride salt, add sodium acetate (1.1 equivalents) and stir for 15 minutes before proceeding.
-
Add the aldehyde (1.0 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to reflux (typically 1-4 hours).
-
Once the reaction is complete (indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
Objective: To purify a (4-Methylcyclohexyl)hydrazone using silica gel chromatography.
Materials:
-
Crude hydrazone product
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Choose a solvent system: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
-
Prepare the column: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.[6][7]
-
Load the sample: Dissolve the crude hydrazone in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary to elute the product. If there are concerns about product stability on silica, add ~1% triethylamine to the eluent.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified hydrazone.
Visualizations
Reaction Mechanism of Hydrazone Formation
Caption: The acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low hydrazone yields.
References
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. [Link]
-
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]
-
PubMed Central. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. (2011). The Journal of Organic Chemistry. [Link]
-
Sci-Hub. (1990). Studies on the mechanism of the hydrazine reduction reaction: Applications to selected monoethylenic, diethylenic and triethylenic fatty acids of cis configurations. [Link]
-
ACS Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
Organic Chemistry Portal. (2010). Hydrazine. [Link]
-
ResearchGate. (2021). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. [Link]
-
RSC Publishing. (2020). Mechanistic study of hydrazine decomposition on Ir(111). [Link]
- Google Patents. (1978). Catalyzed hydrazine compositions and methods of their use.
-
arXiv. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. [Link]
-
ResearchGate. (2006). Hydrazine. [Link]
-
ResearchGate. (2019). The proposed mechanism of formation of azines by reaction between.... [Link]
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]
- Google Patents. (2007).
-
Wikipedia. (2023). Wolff–Kishner reduction. [Link]
-
MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Longdom Publishing. (2023). Column Chromatography for the Separation of Complex Mixtures. [Link]
-
IdeaExchange@UAkron. (2016). Selective, Catalytic Decomposition of Hydrazine. [Link]
-
ResearchGate. (2020). How to purify hydrazone?. [Link]
-
PubMed Central. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
-
Chemistry LibreTexts. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (2012). Reactions of solid hydrazine (1) with carbonyl compounds a w. [Link]
- Google P
-
JoVE. (2018). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google P
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PubMed Central. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]
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National Genomics Data Center (CNCB-NGDC). (1972). [H-NMR-spectra of hydrazones]. [Link]
-
CentAUR. (2016). A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. [Link]
-
Organic Chemistry | OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
MDPI. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]
-
PubChem. (2023). 4-Methylcyclohexanemethanol. [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones.. [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
- Google Patents. (1967). Benzylidene hydrazine pesticides.
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. longdom.org [longdom.org]
Improving the stability of (4-Methylcyclohexyl)hydrazine derivatives
Welcome to the technical support center for (4-Methylcyclohexyl)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of these versatile but sensitive compounds. Our goal is to equip you with the knowledge to anticipate and mitigate common challenges, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the handling, storage, and use of this compound derivatives.
Q1: My stored this compound derivative has developed a yellow/brown color and/or shows precipitation. What is causing this degradation and how can I prevent it?
A1: This is a classic sign of oxidative degradation, a primary stability concern for hydrazine derivatives. The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light, elevated temperatures, and the presence of metal ion impurities.[3][4]
Causality:
-
Oxidation by Air: The most common cause is reaction with atmospheric oxygen.[1] This process can lead to the formation of colored byproducts and ultimately, cleavage of the N-N bond, yielding nitrogen gas, ammonia, and water.[1]
-
Catalytic Effects: Trace metal ions (e.g., Cu²⁺, Fe³⁺) from glassware, spatulas, or reagents can catalyze the decomposition of hydrazines.[4][5]
-
Photo-oxidation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.[6]
Preventative Protocol:
-
Inert Atmosphere Handling: Always handle and store this compound derivatives under an inert atmosphere, such as dry argon or nitrogen.[7][8] A glovebox is the ideal environment for this.[6][9]
-
Proper Vessel Selection: Use amber glass vials or flasks to protect the compound from light.[6] Ensure glassware is scrupulously clean and consider acid-washing to remove trace metal residues. Avoid rubber and cork stoppers, as hydrazine solutions can attack them.[1]
-
Low-Temperature Storage: Store the compound at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of decomposition. Refer to the supplier's safety data sheet for specific recommendations.
-
Purge and Refill Technique: Before sealing the storage vessel, flush the headspace with an inert gas. For solutions, use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.[8]
Experimental Workflow for Safe Storage
Caption: Workflow for handling and storing sensitive hydrazine derivatives.
Q2: I'm observing low yields and multiple unexpected byproducts in my reaction. Could my hydrazine derivative be degrading under the reaction conditions?
A2: Yes, this is highly likely. The reactivity that makes hydrazine derivatives useful also makes them susceptible to degradation under various reaction conditions. Beyond oxidation, thermal stress and pH incompatibility are common culprits.
Causality:
-
Thermal Instability: While many hydrazine derivatives are relatively stable, elevated temperatures can induce decomposition.[2] The decomposition products are typically nitrogen, ammonia, and potentially hydrogen, which can lead to complex side reactions.[1][3]
-
pH-Dependent Stability: Hydrazine derivatives are generally more stable in acidic conditions where the nitrogen atoms are protonated, reducing their nucleophilicity and susceptibility to oxidation.[10][11] In neutral or alkaline aqueous solutions, they are much more prone to oxidation.[11]
-
Incompatible Reagents: As powerful reducing agents, hydrazine derivatives will react vigorously with oxidizing agents (e.g., peroxides, halogens, fuming nitric acid).[1] Unintended catalysis by transition metal reagents can also lead to decomposition.[4]
Troubleshooting Protocol:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.
-
pH Management: If the reaction is performed in an aqueous or protic solvent, consider buffering the system to a slightly acidic pH if compatible with your desired reaction chemistry.
-
Reagent Compatibility Check: Thoroughly review all reagents for potential incompatibilities. Avoid strong oxidants unless they are part of the intended reaction. If using metal catalysts, be aware of potential side reactions involving the hydrazine moiety.
-
Inert Reaction Setup: Perform the reaction under a continuous positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or similar air-free technique to exclude oxygen.[8][12]
Decision Tree for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting unexpected experimental results.
Q3: How can I analytically confirm if my this compound derivative has degraded and identify the byproducts?
A3: A multi-pronged analytical approach is recommended to confirm degradation and characterize the resulting impurities. Forced degradation studies, where a sample is intentionally exposed to stress conditions like acid, base, heat, and oxidation, can help proactively identify potential degradants.[13][14]
Analytical Methodologies:
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating the parent compound from its degradation products.[15]
-
HPLC: Often requires derivatization to improve detection, for example, with salicylaldehyde or 4-nitrobenzaldehyde, followed by UV detection.[4][11]
-
GC: Typically requires derivatization to improve volatility and thermal stability. Pentafluorobenzaldehyde is a common derivatizing agent, allowing for sensitive detection with an electron capture detector (ECD) or mass spectrometry (MS).[11][15]
-
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS is invaluable for identifying the molecular weights of degradation products, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure. The disappearance of the N-H protons or shifts in the signals of the cyclohexyl ring can indicate degradation.
Common Degradation Products: Based on known hydrazine chemistry, likely degradation products include:
-
Oxidation Products: The corresponding hydrazone or azine if a carbonyl is present, or complete cleavage to 4-methylcyclohexanone/alcohol.[16]
-
Decomposition Products: Ammonia, nitrogen gas (difficult to detect), and potentially radical species that can lead to a variety of hydrocarbon byproducts.[1][17]
| Analytical Method | Purpose | Typical Derivatization Reagent | Reference |
| HPLC-UV | Quantify parent compound and non-volatile degradants | Salicylaldehyde | [4][18] |
| GC-MS | Separate and identify volatile degradants | Pentafluorobenzaldehyde (PFB) | [11][15] |
| LC-MS | Identify non-volatile degradants without derivatization | N/A | [19] |
| ¹H NMR | Monitor structural changes to the parent molecule | N/A | [20] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound derivatives?
A1: Optimal storage is crucial for maintaining the compound's integrity. The key principles are to exclude oxygen, light, and moisture while minimizing thermal energy.
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[7] |
| Temperature | 2-8 °C (or as specified by supplier) | Reduces the rate of thermal decomposition.[6] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and prevents moisture ingress.[6] |
| Handling | In a glovebox or under inert gas | Minimizes exposure to air and moisture during aliquoting.[9] |
Q2: How does pH affect the stability of these compounds in solution?
A2: The stability of hydrazine derivatives in aqueous or protic solutions is highly dependent on pH.[11] Generally, they are more stable under acidic conditions (pH < 7). Under these conditions, the hydrazine moiety is protonated to form the hydrazinium cation (R-NH-NH₃⁺). This protonation reduces the electron density on the nitrogen atoms, making them significantly less susceptible to oxidation.[10] Conversely, in neutral or alkaline solutions, the non-protonated hydrazine is a stronger reducing agent and degrades more rapidly, especially in the presence of oxygen.[5]
Q3: Can I use antioxidants to stabilize solutions or formulations containing this compound derivatives?
A3: Yes, the use of antioxidants can be an effective strategy, particularly in pharmaceutical formulations. Many hydrazine and hydrazide derivatives themselves exhibit antioxidant properties.[21][22] However, when formulating, adding a sacrificial antioxidant can help protect the active compound. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
It is critical to conduct compatibility studies, as the antioxidant must not react directly with the hydrazine derivative in a destructive way. The selection depends heavily on the solvent system and intended application.
Q4: What is the primary degradation pathway I should be concerned about?
A4: The primary and most common degradation pathway is oxidation . This process is initiated by the abstraction of a hydrogen atom from the N-H group, often catalyzed by metal ions or initiated by oxygen, leading to the formation of a hydrazyl radical.[5] This radical can then undergo further reactions, ultimately leading to the extrusion of stable dinitrogen gas (N₂).[23]
Simplified Oxidative Degradation Pathway
Caption: A simplified diagram of the primary oxidative degradation pathway.
References
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (n.d.). MDPI. Retrieved from [Link]
-
Safety and Handling of Hydrazine. (1984). DTIC. Retrieved from [Link]
-
Thermal Decomposition of Hydrazine. (n.d.). NASA Technical Reports Server (NTRS). Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). SciSpace. Retrieved from [Link]
-
Carbon radicals in the metabolism of alkyl hydrazines. (1983). PubMed. Retrieved from [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]
-
Three Methods of Detection of Hydrazines. (2010). Tech Briefs. Retrieved from [Link]
-
Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. Retrieved from [Link]
-
Air-free technique. (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Three Methods of Detection of Hydrazines. (2010). NASA Technical Reports Server (NTRS). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Retrieved from [Link]
-
Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.). Retrieved from [Link]
-
Pyrazoline and Hydrazone Derivatives as Potent Membrane Stabilizer and Antioxidant Compounds. (2022). Semantic Scholar. Retrieved from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). Semantic Scholar. Retrieved from [Link]
-
Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. (2021). ACS Publications. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (2016). PMC - NIH. Retrieved from [Link]
-
Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2014). ResearchGate. Retrieved from [Link]
-
Nitriles from Ketones: Cyclohexanecarbonitrile. (1978). Organic Syntheses. Retrieved from [Link]
-
[(4-methylcyclohexyl)methyl]hydrazine. (n.d.). AA Blocks. Retrieved from [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). DTIC. Retrieved from [Link]
-
Antioxidant capacities of synthesized hydrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Decomposition of Hydrazine in Aqueous Solutions. (1994). ResearchGate. Retrieved from [Link]
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Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024). MDPI. Retrieved from [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. (2007). PMC - NIH. Retrieved from [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari. Retrieved from [Link]
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The Chemical and Biochemical Degradation of Hydrazine. (1997). DTIC. Retrieved from [Link]
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Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. Retrieved from [Link]
- The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
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Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2022). PMC - NIH. Retrieved from [Link]
-
Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. (2016). NIH. Retrieved from [Link]
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Troubleshooting poor regioselectivity in pyrazole synthesis with alkyl hydrazines
Navigating the Challenge of Regioselectivity in Pyrazole Synthesis with Alkyl Hydrazines
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice for one of the most common challenges in the synthesis of N-alkylated pyrazoles: poor regioselectivity. When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted alkyl hydrazine, the formation of two distinct regioisomers is a frequent and often frustrating outcome.[1] This guide is structured to provide rapid answers through FAQs, a deeper dive into the controlling factors, and actionable protocols to help you gain control over your reaction's outcome.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered in the lab.
Q1: I'm getting a mixture of two pyrazole isomers in my reaction. Why is this happening?
This is the classic problem of regioselectivity in pyrazole synthesis.[1][2] The reaction between an unsymmetrical 1,3-dicarbonyl compound and an alkyl hydrazine can proceed via two competing pathways. The terminal, more nucleophilic nitrogen (-NH2) of your alkyl hydrazine can attack one carbonyl group, while the internal, less nucleophilic nitrogen (-NHR) can, in principle, attack the other. The initial condensation and subsequent cyclization lead to two different constitutional isomers, often in a mixture that is difficult to separate.[1]
Q2: Which factors have the biggest impact on the final isomeric ratio?
The regiochemical outcome is a delicate balance of three main pillars:
-
Substrate Electronics: The relative electrophilicity of the two carbonyl carbons in your dicarbonyl starting material. Electron-withdrawing groups make a nearby carbonyl a "hotter" target for nucleophilic attack.[1]
-
Substrate Sterics: The size of the substituents on both the dicarbonyl and the alkyl hydrazine. A bulky group will sterically hinder the approach to its adjacent carbonyl, directing the hydrazine to the less crowded site.[3][4]
-
Reaction Conditions: This is your most powerful tool for optimization. Solvent, pH (acidic vs. basic conditions), and temperature can dramatically shift the isomeric ratio, sometimes even reversing the major product.[1][5][6]
Q3: How can I reliably determine the structure of my major and minor isomers?
While 1D ¹H and ¹³C NMR can provide clues, unambiguous structure determination requires 2D NMR techniques.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. It detects through-space correlations between protons. A clear NOE signal between the protons of your N-alkyl group and the protons of the adjacent substituent at the C5 position of the pyrazole ring is definitive proof of that isomer's structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-alkyl protons to the C5 carbon of the pyrazole ring provides strong evidence for that specific regioisomer.
Q4: Is there a "go-to" solvent to improve regioselectivity?
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of the isomer where the alkyl group is on the nitrogen adjacent to the less sterically hindered or more electronically stabilized substituent.[6] This is a significant improvement over traditional solvents like ethanol, which often yield close to 1:1 mixtures.[3]
Part 2: In-Depth Troubleshooting Guide
Understanding the Root Cause: Mechanism and Influencing Factors
The Knorr pyrazole synthesis is the cornerstone reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8][9] With an unsymmetrical dicarbonyl (R¹ ≠ R³) and an alkyl hydrazine (R²-NH-NH₂), two outcomes are possible.
The reaction is generally understood to proceed via initial attack of the more nucleophilic terminal nitrogen (-NH₂) of the alkyl hydrazine onto one of the carbonyl carbons. The key to controlling regioselectivity is to influence which carbonyl carbon is attacked.
Strategic Solutions: Manipulating Reaction Conditions
If your synthesis is producing an undesirable mixture, a systematic optimization of reaction parameters is necessary. The following flowchart provides a logical workflow for troubleshooting.
Data-Driven Decisions
The choice of solvent can be the most impactful, yet simple, change you can make. As demonstrated in studies involving fluorinated 1,3-diketones, switching from a standard solvent like ethanol to a fluorinated alcohol can completely reverse or eliminate poor selectivity.
| Solvent | Diketone Substituents (R¹ / R³) | Regioisomeric Ratio (2:3) | Reference |
| Ethanol (EtOH) | 2-Furyl / CF₃ | 40:60 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 2-Furyl / CF₃ | 83:17 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2-Furyl / CF₃ | >99:1 | [6] |
The proposed mechanism for this effect involves the unique hydrogen-bonding properties of fluorinated alcohols, which can selectively activate one carbonyl group over the other, thereby directing the nucleophilic attack of the hydrazine.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP
This protocol provides a starting point for optimizing your reaction to favor a single regioisomer.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add the alkyl hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Purify the product via flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Protocol 2: Differentiating Regioisomers using 2D NOESY NMR
This protocol assumes you have a mixture of isomers or an isolated product of unknown structure.
-
Sample Preparation: Prepare a concentrated NMR sample (~10-15 mg) of your purified product or isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: On an NMR spectrometer (400 MHz or higher is recommended), acquire a standard proton spectrum first. Use this to set the spectral width for the 2D experiment.
-
NOESY Experiment Setup:
-
Select the noesygpph pulse program (or equivalent) on your spectrometer software.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Crucially, set the mixing time (d8). A typical starting value is between 500-800 ms. This is the time during which magnetization transfer (the NOE) occurs.
-
Acquire the 2D NOESY spectrum. This may take several hours depending on the sample concentration and desired resolution.
-
-
Data Processing and Interpretation:
-
Process the 2D data using the spectrometer software (e.g., TopSpin, Mnova).
-
Look for key cross-peaks. For example, to identify the isomer where the alkyl group (R²) is at N1 and a substituent (R¹) is at C5, you must find a cross-peak connecting the protons of R² with the protons of R¹.
-
The absence of this cross-peak, and the presence of a cross-peak between the protons of R² and the proton at C3 (if present), would indicate the alternative regioisomer.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6539. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(19), 5929. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (2015). Taylor & Francis Online. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2018). Molecules, 23(11), 2821. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (2017). ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions. (2019). ResearchGate. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2010). ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(6), 1375. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry, 73(9), 3522-3528. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis. (2018). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11645-11649. [Link]
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving (4-Methylcyclohexyl)hydrazine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for chemists, researchers, and process development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for scaling up chemical reactions that utilize (4-Methylcyclohexyl)hydrazine. As an alkylhydrazine, this reagent presents unique challenges and opportunities in synthesis. This document moves beyond basic protocols to address the critical nuances of process scale-up, focusing on safety, efficiency, and purity.
Safety First: Handling this compound at Scale
Hydrazine derivatives are classified as hazardous materials and require stringent safety protocols. Failure to adhere to these measures can result in serious incidents, including uncontrolled exothermic events or toxic exposure.[1]
Q1: What are the absolute minimum personal protective equipment (PPE) and engineering controls required when handling kilogram quantities of this compound?
A1: When moving from bench-scale to pilot or manufacturing scale, reliance on PPE alone is insufficient. A multi-layered approach is mandatory:
-
Engineering Controls: All manipulations should occur within a walk-in chemical fume hood or a glovebox with a nitrogen atmosphere.[2] The system must be equipped with continuous exhaust ventilation. All equipment, including reactors and transfer lines, must be properly grounded to prevent static discharge.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are required. Double-gloving is highly recommended.
-
Body Protection: A flame-retardant lab coat worn over chemical-resistant overalls.
-
Eye/Face Protection: Chemical splash goggles in conjunction with a full-face shield.
-
Respiratory Protection: For any open-system transfers or emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia should be used.[1] Facilities should have self-contained breathing apparatus (SCBA) available for emergency response.
-
Q2: How should I properly quench a reaction containing residual this compound at the end of a large-scale run?
A2: Quenching excess hydrazine is a critical step that must be carefully controlled to manage the exothermic reaction.[3] The safest method involves the slow, controlled addition of the reaction mixture to a separate, cooled quenching vessel containing a suitable reagent.
-
Recommended Quenching Agent: A dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can effectively neutralize hydrazine.[3]
-
Procedure:
-
Cool the quenching solution (e.g., 5-10% aqueous bleach) in the quenching vessel to 0-5 °C with efficient stirring.
-
Slowly add the crude reaction mixture to the quenching solution, ensuring the temperature of the quench pot does not exceed 20 °C.
-
Monitor for gas evolution (nitrogen). The addition rate should be dictated by the rate of gas evolution and the capacity of the cooling system.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure complete neutralization before proceeding to work-up.
-
General Scale-Up Considerations: From Milligrams to Kilograms
Scaling a reaction is not merely about using larger flasks and more reagents. The fundamental principles of heat and mass transfer become dominant factors that can dramatically alter reaction outcomes.
Q3: My reaction yield dropped significantly when I scaled up from 10g to 500g. What are the likely physical, rather than chemical, causes?
A3: This is a classic scale-up problem. The surface-area-to-volume ratio decreases as the reactor size increases, which severely impacts heat transfer.
-
Poor Heat Dissipation: Many reactions involving hydrazines, such as hydrazone formation, are exothermic. On a small scale, the flask's surface area is sufficient to dissipate this heat. In a large reactor, this heat can accumulate, leading to localized "hot spots." These hot spots can accelerate decomposition of the hydrazine or promote side reactions, thus lowering the yield of the desired product.[3][4]
-
Inadequate Mixing: Inefficient stirring in a large vessel can lead to a non-homogenous reaction mixture. This can cause issues with stoichiometry at the point of reagent addition and also contributes to localized heating. The result is often an increase in byproduct formation and incomplete conversion of starting materials.
Q4: How should I modify my reagent addition strategy for a large-scale reaction?
A4: Never add reagents in a single portion at scale. The best practice is a slow, subsurface addition via a programmable pump.
-
Rationale: Slow addition allows the reactor's cooling system to keep pace with the heat generated by the reaction, preventing dangerous temperature spikes. Subsurface addition ensures the reagent is immediately dispersed into the bulk of the reaction mixture, preventing high local concentrations at the surface, which can lead to runaway side reactions.
Troubleshooting Common Synthetic Applications
This compound is a versatile intermediate, most commonly used in the formation of hydrazones, which are precursors to indoles (Fischer Synthesis) or fully reduced alkanes (Wolff-Kishner Reduction).
3.1 Fischer Indole Synthesis
This is a powerful reaction for creating substituted indoles, but it is notorious for side reactions, especially at scale. The core mechanism involves the acid-catalyzed reaction of the hydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement.[6][7]
Q5: I'm attempting a Fischer Indole Synthesis and my primary byproduct is aniline derived from my hydrazine. What is causing this N-N bond cleavage and how can I prevent it?
A5: N-N bond cleavage is a major competing pathway in the Fischer Indole Synthesis, particularly with electron-rich hydrazines (the alkyl group in your case is weakly electron-donating).[5] This side reaction is often promoted by overly harsh acidic conditions or high temperatures.
-
Causality: The acid catalyst protonates the ene-hydrazine intermediate. While this facilitates the desired rearrangement, strong acids or high heat can favor a competing pathway where the N-N bond is cleaved, ultimately leading to aniline and other degradation products.[5]
-
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: Switch from strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to a Lewis acid like ZnCl₂ or even a milder Brønsted acid like acetic acid.[5][6]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by HPLC or TLC to avoid prolonged heating after the product has formed.
-
In Situ Hydrazone Formation: Consider forming the hydrazone in situ under milder conditions before introducing the stronger acid catalyst required for the cyclization.[5]
-
// Nodes start [label="Low Yield in Fischer\nIndole Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Recovered Starting\nHydrazone?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_byproduct [label="Major Byproduct\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; aniline [label="Aniline/Degradation\nProducts", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; isomers [label="Regioisomers", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions incomplete [label="Incomplete Cyclization\n\n- Increase Acid Strength\n- Increase Temperature\n- Check Reactant Purity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="N-N Bond Cleavage\n\n- Use Milder Acid\n- Lower Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; regio [label="Poor Regioselectivity\n\n- Alter Acid Catalyst\n(Weaker acid -> Kinetic)\n(Stronger acid -> Thermo)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sm; check_sm -> incomplete [label=" Yes "]; check_sm -> check_byproduct [label=" No "]; check_byproduct -> aniline [label=" Yes "]; aniline -> cleavage; check_byproduct -> isomers [label=" If unsymmetrical\nketone used "]; isomers -> regio; } .enddot Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
3.2 Wolff-Kishner Reduction
The Wolff-Kishner reduction converts a hydrazone to the corresponding alkane under strongly basic conditions at high temperatures.[8][9] Its harshness is a significant drawback when scaling up, especially with sensitive substrates.
Q6: The traditional Wolff-Kishner conditions (KOH, diethylene glycol, 200 °C) are degrading my starting material. What are my options for a milder, large-scale reduction of the hydrazone?
A6: You are correct to be concerned. The classic Wolff-Kishner conditions are often incompatible with complex molecules.[8] A widely adopted, milder alternative is the reduction of a tosylhydrazone intermediate.
-
Tosylhydrazone Reduction:
-
Formation: First, react your ketone/aldehyde with p-toluenesulfonylhydrazide instead of hydrazine. This reaction is typically clean and high-yielding.
-
Reduction: The resulting tosylhydrazone can then be reduced under much milder conditions using reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8] This two-step, one-pot procedure avoids the need for extremely high temperatures and strong bases, making it far more amenable to scale-up and compatible with a wider range of functional groups.
-
| Parameter | Classic Wolff-Kishner | Tosylhydrazone Reduction |
| Base | Strong (KOH, NaOH) | Mild or not required |
| Temperature | High (180-200 °C) | Mild (Room Temp to 60 °C) |
| Substrate Scope | Limited to base/heat-stable molecules | Broad, tolerates many functional groups |
| Scale-Up Safety | High risk of exotherm, pressure buildup | Lower risk, more controllable |
| Reference | [9][10] | [8] |
| Table 1. Comparison of Wolff-Kishner vs. Tosylhydrazone Reduction protocols. |
Analytical and Purification Challenges at Scale
Monitoring and purifying reactions involving this compound requires specific analytical considerations.
Q7: I'm struggling to monitor my reaction. The hydrazine and the hydrazone intermediate have very similar Rf values on TLC. How can I get a better analytical picture during the reaction?
A7: This is a common issue due to the polar nature of both compounds. While TLC is useful for a quick check, you should rely on more robust methods for scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The key is to add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the basic nitrogen atoms. This results in sharper peaks and better separation. For compounds lacking a strong UV chromophore, derivatization may be necessary for good sensitivity.[11][12]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of a volatile ketone/aldehyde starting material. A nitrogen phosphorus detector (NPD) can provide selective and sensitive detection of your nitrogen-containing compounds.[13]
Q8: My final product is a polar, basic compound that is difficult to purify by standard silica gel chromatography. What are some effective large-scale purification strategies?
A8: Purifying polar amines and hydrazines on silica gel can be problematic due to strong adsorption, leading to tailing peaks and poor recovery.
-
Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.
-
Alternative Stationary Phases: If chromatography is necessary, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for basic compounds. Alternatively, reverse-phase chromatography on a C18-functionalized silica is an excellent option for large-scale purification of polar compounds.
// Nodes start [label="Crude Product Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_basic [label="Is Product Basic?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_acid_stable [label="Is Product Acid Stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; standard_workup [label="Standard Aqueous Wash\n& Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_base_extraction [label="Perform Acid-Base\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Proceed to Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_alumina [label="Use Alumina or\nReverse Phase Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_silica [label="Use Standard Silica Gel\n(May require amine additive)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> is_basic; is_basic -> is_acid_stable [label=" Yes "]; is_basic -> standard_workup [label=" No "]; is_acid_stable -> acid_base_extraction [label=" Yes "]; is_acid_stable -> standard_workup [label=" No "]; standard_workup -> chromatography; acid_base_extraction -> chromatography; chromatography -> use_alumina [label=" If issues with silica "]; chromatography -> use_silica [label=" Standard approach "]; } .enddot Caption: Decision tree for selecting a suitable purification strategy.
References
- AK Scientific, Inc. (n.d.). This compound hydrochloride Safety Data Sheet.
- BenchChem. (2025).
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- Fisher Scientific. (2025).
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Sigma-Aldrich. (2025).
- Merck Millipore. (n.d.).
- BenchChem. (2025). Spectrophotometric Determination of (4-methoxycyclohexyl)
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines.
- Borlinghaus, N., Calabrese, D., & Lauterbach, L. (2024).
- ResearchGate. (2022).
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- Sdfine. (n.d.).
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- Reddit. (2022).
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- Organic Chemistry D
- Organic Syntheses. (n.d.).
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- PubChem. (n.d.). This compound hydrochloride.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-methoxycyclohexyl)hydrazine.
- Wikipedia. (n.d.). Hydrazine.
- National Institutes of Health (NIH). (n.d.).
- NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE.
- AA Blocks. (n.d.). [(4-methylcyclohexyl)methyl]hydrazine.
- MDPI. (n.d.). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
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Technical Support Center: Analysis of Impurities in Commercial (4-Methylcyclohexyl)hydrazine
This guide is designed for researchers, scientists, and drug development professionals working with (4-Methylcyclohexyl)hydrazine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and quantification of impurities in this critical reagent.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a commercial batch of this compound and where do they come from?
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. The most common synthesis starts from 4-methylcyclohexanone and hydrazine.[1] Therefore, impurities can be categorized as follows:
-
Starting Materials: Residual 4-methylcyclohexanone and unreacted hydrazine hydrate.
-
Synthesis By-products:
-
Isomers: Commercial this compound is often sold as a mixture of cis and trans diastereomers.[2] The ratio of these isomers can vary between batches.
-
Azine Dimer: The condensation product of 4-methylcyclohexanone with the already formed hydrazone, leading to 4-methylcyclohexanone azine.
-
Over-reduction Products: If the synthesis involves a reduction step, by-products from the over-reduction of the starting ketone could be present.
-
-
Degradation Products: Hydrazines are susceptible to oxidation, especially in the presence of air and metal ions.[3][4] This can lead to the formation of corresponding imines, oxides, and other degradation products over time.
Q2: Why is it critical to analyze for trace-level impurities in this compound?
The primary concern is safety and regulatory compliance. Hydrazine and many of its derivatives are classified as potential genotoxic impurities (PGIs).[5][6] Regulatory bodies like the EMEA and FDA require strict control of PGIs in active pharmaceutical ingredients (APIs), often down to parts-per-million (ppm) levels.[5] The presence of even trace amounts of a genotoxic impurity can pose a significant safety risk and impact the viability of a drug candidate. Therefore, a robust analytical method is essential to identify and quantify these impurities to ensure product quality and patient safety.
Q3: What are the recommended primary analytical techniques for impurity profiling of this compound?
Due to the unique chemical properties of this compound—high polarity, low volatility, and the lack of a strong UV chromophore—a single technique is often insufficient.[6][7] A multi-pronged approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile impurities. Due to the low volatility and high polarity of the target analyte, a pre-column derivatization step is essential for successful analysis.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and for quantifying the main component. Standard reversed-phase (RP) columns show poor retention for hydrazine derivatives.[10] Therefore, analysis requires either derivatization to attach a UV-active chromophore or the use of specialized columns like mixed-mode or HILIC.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main component and for identifying and quantifying major impurities without the need for reference standards for every impurity.[11][12] It is particularly useful for characterizing the diastereomeric ratio (cis/trans).
Part 2: Troubleshooting Common Analytical Issues
This section addresses specific problems encountered during the analysis of this compound.
GC-MS Troubleshooting
Issue: I am injecting this compound directly onto my GC-MS system and see a very broad, tailing peak, or no peak at all.
-
Causality: This is expected behavior. Hydrazines are highly polar and thermally labile.[8] The free -NH₂ group interacts strongly with active sites (free silanols) in the GC inlet and column, leading to poor peak shape and analyte loss. The compound may also degrade at high injection port temperatures.
-
Solution: Pre-Column Derivatization. The most robust solution is to convert the hydrazine into a more volatile and thermally stable derivative before injection.[8] A common and effective method is to react the sample with acetone to form the corresponding hydrazone (propan-2-ylidene derivative).[5] This derivative is less polar, more volatile, and exhibits excellent chromatographic behavior.
Issue: My chromatogram shows two closely eluting peaks for the main component that I cannot separate.
-
Causality: You are likely observing the cis and trans diastereomers of this compound. These isomers have very similar boiling points and polarities, making them difficult to separate on standard GC columns.
-
Solution:
-
Optimize GC Conditions: Use a longer column (e.g., 60 m) with a thin film thickness and a slow oven temperature ramp to maximize resolution.
-
Use a Different Column Phase: A more polar column phase (e.g., a wax or a high-percentage cyanopropylphenyl phase) may offer different selectivity and improve separation compared to a standard DB-5 or HP-5 phase.
-
Confirm with NMR: If chromatographic separation is not feasible, use ¹H NMR on the bulk material to determine the diastereomeric ratio.
-
HPLC Troubleshooting
Issue: My compound does not retain on a C18 column and elutes in the void volume.
-
Causality: this compound is a small, highly polar, basic compound.[10] It has minimal interaction with the nonpolar stationary phase of a C18 column in typical reversed-phase mobile phases (e.g., acetonitrile/water).
-
Solutions:
-
Derivatization for UV Detection: This is the most common and recommended approach. Reacting the hydrazine with an aldehyde containing a chromophore, such as 2-hydroxy-1-naphthalaldehyde or benzaldehyde, creates a larger, less polar hydrazone that retains well on a C18 column and is easily detected by UV.[6][7] The derivatization reaction can generate a maximum absorbance wavelength that is well-shifted away from potential interferences from the sample matrix.[6]
-
Use a Mixed-Mode Column: A mixed-mode column that combines reversed-phase and cation-exchange mechanisms can effectively retain the protonated hydrazine via an ion-exchange mechanism.[10]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for retaining highly polar compounds, though method development can be more complex.
-
Issue: I am using a Mass Spectrometer (LC-MS) for detection, but the signal is weak and unstable.
-
Causality: Hydrazines can be challenging to ionize efficiently and may fragment easily. Additionally, the mobile phase composition can significantly impact signal intensity.
-
Solutions:
-
Optimize Mobile Phase: Use a mobile phase with a volatile buffer compatible with MS, such as formic acid or ammonium formate, to promote protonation and efficient ionization in positive ion mode.[10] Avoid non-volatile buffers like phosphate.
-
Adjust MS Source Parameters: Systematically optimize source parameters such as capillary voltage, cone voltage (fragmentor voltage), and gas temperatures/flow rates to maximize the signal for your specific analyte.
-
Consider Derivatization: Even for LC-MS, derivatization can improve ionization efficiency and provide a more stable molecular ion, leading to better sensitivity and reproducibility.
-
Part 3: Data Presentation and Protocols
Table 1: Summary of Potential Impurities and Recommended Analytical Methods
| Impurity Class | Specific Example | Probable Source | Recommended Primary Technique | Recommended Confirmatory Technique |
| Starting Materials | 4-Methylcyclohexanone | Incomplete reaction | GC-MS (after derivatization) | HPLC-UV (derivatization) |
| Hydrazine | Incomplete reaction | HPLC-UV (derivatization)[6][7] | Ion Chromatography | |
| Synthesis By-products | cis/trans Isomers | Non-stereospecific synthesis | NMR Spectroscopy | High-resolution GC-MS |
| 4-Methylcyclohexanone Azine | Dimerization during synthesis | GC-MS | LC-MS | |
| Degradation Products | Oxidation Products | Air/light exposure during storage | LC-MS | GC-MS (if volatile) |
Experimental Workflow and Protocols
The following diagram illustrates a robust workflow for comprehensive impurity analysis.
Caption: A comprehensive workflow for the analysis of impurities in this compound.
Detailed Protocol: GC-MS Analysis with Acetone Derivatization
This protocol details a validated method for identifying and quantifying volatile impurities.
1. Objective: To convert this compound into its corresponding hydrazone for improved GC-MS analysis.[5][8]
Caption: Derivatization of this compound with acetone for GC-MS analysis.
2. Materials:
-
This compound sample
-
Acetone (HPLC grade or higher)
-
Methanol (HPLC grade)
-
2 mL GC vials with caps
-
Micropipettes
3. Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with Methanol. This is your stock solution.
-
Derivatization:
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Add 900 µL of Acetone to the vial. Acetone serves as both the derivatizing agent and the solvent.[5]
-
Cap the vial and vortex for 30 seconds.
-
Allow the vial to stand at room temperature for at least 15 minutes to ensure the derivatization reaction is complete.[5]
-
-
GC-MS Instrumentation (Typical Conditions):
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Search the NIST mass spectral library for matches to any unknown impurity peaks.
-
Analyze the fragmentation patterns to propose structures for unknown impurities. Pay close attention to fragments corresponding to the cyclohexyl moiety and potential starting materials.
-
Calculate the relative percentage of each impurity using the peak area percent method (assuming similar response factors for structurally related compounds).
-
References
- Sensitive Determination of (4-methoxycyclohexyl)hydrazine in Pharmaceutical Samples by GC-MS Following Derivatization. Benchchem Application Note. [Online].
- Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Online].
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Online].
- HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Online].
- A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. [Online].
- ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Online].
- Three Methods of Detection of Hydrazines. Tech Briefs. [Online].
- A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydrate. Benchchem. [Online].
- Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies. [Online].
- The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents. [Online].
- 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Benchchem. [Online].
- Uses of 1H NMR Spectroscopy. NC State University Libraries. [Online].
- An In-depth Technical Guide to the Synthesis of (4-methoxycyclohexyl)hydrazine. Benchchem. [Online].
- This compound dihydrochloride, mixture of diastereomers. ChemScene. [Online].
- Environmental chemistry and management of hydrazine. PubMed. [Online].
- The Chemical and Biochemical Degradation of Hydrazine. DTIC. [Online].
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Validation & Comparative
A Comparative Yield Analysis of Alkyl vs. Aryl Hydrazines in Indole Synthesis: A Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in approximately 40% of small molecule drugs.[1] Its synthesis has been a subject of intense research for over a century, with the Fischer indole synthesis, discovered in 1883, remaining one of the most robust and widely used methods.[2][3][4] This reaction, along with others like the Bischler–Möhlau and Larock syntheses, offers a versatile toolkit for constructing this privileged heterocycle.[5][6][7] A critical, yet often nuanced, parameter in these syntheses is the choice of the hydrazine precursor. This guide provides an in-depth comparative analysis of the performance of alkyl versus aryl hydrazines in indole synthesis, with a focus on yield and mechanistic implications, to aid researchers in selecting the optimal reagents for their specific synthetic goals.
The Decisive Role of the Hydrazine Substituent
The nature of the substituent on the hydrazine nitrogen (alkyl vs. aryl) can profoundly influence the reaction's efficiency, rate, and even its feasibility. This is primarily due to the electronic and steric effects that these groups exert on the key intermediates throughout the reaction mechanism.
Fischer Indole Synthesis: A Tale of Two Hydrazines
The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a hydrazine with a ketone or aldehyde.[2][8][9] The choice between an alkyl-substituted aryl hydrazine (e.g., 1-alkyl-1-phenylhydrazine) and a simple aryl hydrazine (e.g., phenylhydrazine) directly impacts the crucial[10][10]-sigmatropic rearrangement step.[2][9]
The accepted mechanism involves the tautomerization of the initial hydrazone to an ene-hydrazine, which then undergoes a[10][10]-sigmatropic rearrangement.[2][3][4] This is followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[2][9]
Recent studies have highlighted that terminal alkylation of aryl and heteroaryl hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis.[10][11] Reactions with these N-alkylated hydrazines can often be conducted at lower temperatures and are more compatible with acid-sensitive functional groups.[10][11]
The improved performance of N-alkylated hydrazines can be attributed to several factors:
-
Increased Nucleophilicity: The alkyl group can enhance the nucleophilicity of the nitrogen atom, facilitating the initial hydrazone formation.
-
Favorable Rearrangement: The electronic push from the alkyl group can favor the key[10][10]-sigmatropic rearrangement, which is often the rate-determining step.[4]
-
Reduced Side Reactions: In some cases, the presence of an N-alkyl group can suppress undesired side reactions. For instance, the use of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride in the reaction with cyclohexanone led to improved yields of the corresponding tetrahydrocarbazole by minimizing decomposition.[12]
Conversely, electron-poor hydrazines, such as nitrophenylhydrazine, are often poor substrates for the Fischer indole synthesis.[13] This underscores the significant role of electronic effects on the hydrazine component.
Comparative Yield Data
The following table summarizes representative yield data from the literature, comparing the performance of alkylated and non-alkylated hydrazines in the Fischer indole synthesis.
| Hydrazine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |
| Phenylhydrazine | Butanone | 2,3-Dimethylindole | Moderate to Good | [13] |
| N'-methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole | Improved with HCl salt | [12] |
| (Substituted) Phenylhydrazine | (Substituted) Ketone/Aldehyde | Various Indoles | Generally Moderate to Good | [3] |
| Alkylated Aryl Hydrazines | Various Ketones/Aldehydes | Various Indoles | Higher yields and faster rates | [10][11] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This one-pot procedure is a common approach where the intermediate arylhydrazone is not isolated.[3][8]
Materials:
-
Aryl hydrazine (or its hydrochloride salt) (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, acetic acid)[1][2][9]
-
Solvent (e.g., acetic acid, ethanol, or a low melting eutectic mixture)[2][14]
Procedure:
-
To a solution of the aryl hydrazine in the chosen solvent, add the ketone or aldehyde.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the reaction progress by TLC. Reaction times can range from a few minutes with microwave heating to several hours with conventional heating.[13][15]
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired indole.
Example 1: Synthesis of 2,3-Dimethylindole using Phenylhydrazine
This protocol is adapted from general procedures described in the literature.[13]
Procedure:
-
In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq).
-
Add a suitable solvent such as an ethereal solvent.
-
Heat the mixture using a microwave reactor at 150°C for 15 minutes.[13]
-
Follow the general workup and purification procedure described above to obtain 2,3-dimethylindole.
Example 2: Synthesis of 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole using N'-methyl-2,6-dimethylphenylhydrazine
This protocol is based on the findings that using the hydrochloride salt of the hydrazine improves yields.[12]
Procedure:
-
Combine N'-methyl-2,6-dimethylphenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.0 eq) in a suitable solvent like benzene.
-
Reflux the mixture, monitoring for the formation of the product.
-
Follow the general workup and purification procedure to isolate 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole. The use of the hydrochloride salt is noted to minimize decomposition and improve the yield.[12]
Other Indole Syntheses: A Brief Comparison
While the Fischer synthesis is the most prominent, other methods also show differential reactivity based on the hydrazine precursor.
-
Bischler–Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[7] While not directly employing a hydrazine, the aniline precursor's electronic properties are crucial. The harsh conditions and often low yields have limited its widespread use.[7]
-
Larock Indole Synthesis: This palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne is a powerful method for producing 2,3-disubstituted indoles.[6][16] The nature of the substituent on the aniline nitrogen (e.g., H, methyl, acetyl, tosyl) significantly affects the reaction's success and yield.[6]
Visualizing the Process
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: General Experimental Workflow for Indole Synthesis.
Conclusion and Future Outlook
The choice between alkyl and aryl hydrazines is a critical consideration in indole synthesis, with N-alkylated aryl hydrazines often providing superior yields and milder reaction conditions in the Fischer indole synthesis.[10][11] This is largely due to the favorable electronic influence of the alkyl group on the key[10][10]-sigmatropic rearrangement step. While classical methods remain invaluable, ongoing research continues to refine these processes, for instance, through the development of novel catalysts and the use of microwave-assisted synthesis to accelerate reactions and improve yields.[13][15] For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for the rational design of efficient and high-yielding synthetic routes to novel indole-based therapeutics.
References
-
Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. Available at: [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. PubMed. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Indole Synthesis: A Review and Proposed Classification. ChemInform. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]
-
A three-component Fischer indole synthesis. PubMed. Available at: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines. RSC Publishing. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]
-
Larock indole synthesis. Wikipedia. Available at: [Link]
-
Larock indole synthesis. SciSpace. Available at: [Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC - PubMed Central. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. ResearchGate. Available at: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry. Available at: [Link]
- Method for making aryl hydrazines and substituted indoles. Google Patents.
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- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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A Comparative Guide to the Validation of Analytical Methods for (4-Methylcyclohexyl)hydrazine Determination
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (4-Methylcyclohexyl)hydrazine. As a hydrazine derivative, this compound may be considered a potential genotoxic impurity (GTI) in pharmaceutical manufacturing, necessitating highly sensitive and robust analytical methods for its control.[1] The validation of these methods is not merely a procedural step but a foundational requirement to ensure data integrity and patient safety, guided by international regulatory standards.
This document is structured to provide researchers, scientists, and drug development professionals with the technical insights required to select, develop, and validate an appropriate analytical procedure. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV/Vis Spectrophotometry, detailing the causality behind experimental choices and presenting self-validating protocols grounded in authoritative guidelines.
The Regulatory Framework: A Foundation of Trustworthiness
Before delving into specific methods, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) provides the global reference for what constitutes a valid analytical procedure through its Q2(R2) guideline.[2] Concurrently, the U.S. Food and Drug Administration (FDA) has adopted these principles, emphasizing that the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[3][4][5][6]
The modern approach to validation is not a one-time event but a continuous lifecycle, beginning with method development and extending throughout the method's use.[2] This guide is built upon the principles outlined in these foundational documents, ensuring that the described protocols meet the highest standards of scientific and regulatory rigor.
Key Validation Characteristics
According to ICH Q2(R2), the following characteristics must be considered during the validation of quantitative impurity assays:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Method Comparison: GC-MS, HPLC, and UV/Vis Spectrophotometry
The choice of an analytical technique depends on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.[1] this compound is a polar, reactive, and relatively volatile compound, which presents unique analytical challenges.[7][8]
// Relationships Volatility -> GCMS [label="Ideal Match"]; Polarity -> HPLC [label="Requires Derivatization\nor Special Column"]; Chromophore -> HPLC [label="Requires Derivatization for UV"]; Chromophore -> UVVIS [label="Requires Derivatization"]; Concentration -> GCMS [label="High Sensitivity (SIM mode)"]; Concentration -> HPLC [label="Good Sensitivity (especially with MS)"]; Concentration -> UVVIS [label="Lower Sensitivity"];
GCMS -> Polarity [style=dashed, arrowhead=none, label="Derivatization often needed"]; } dot Caption: Logical relationships guiding the selection of an analytical method.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an excellent choice for volatile and semi-volatile compounds.[9] Given that this compound can be volatilized, GC offers high separation efficiency. The mass spectrometer provides unparalleled specificity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode, which is critical for trace-level genotoxic impurity analysis.[1]
A significant challenge with hydrazines is their high polarity and potential for autoxidation.[10] Direct injection can lead to poor peak shape and degradation. Therefore, derivatization is a mandatory step to increase volatility, improve chromatographic behavior, and enhance stability.[11][12] A common and effective approach is derivatization with an aldehyde or ketone, such as acetone or pentafluorobenzaldehyde (PFB), to form a stable azine.[12][13]
Detailed Validation Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer (capable of SIM mode).
-
Column: Low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
Experimental Workflow:
Step-by-Step Validation Experiments:
-
Specificity:
-
Protocol: Analyze five samples: blank (diluent + derivatizing agent), placebo (all matrix components except the drug substance), drug substance without analyte, drug substance spiked with analyte, and analyte standard.
-
Causality: This multi-faceted approach ensures that no interference from the diluent, matrix, or the main drug substance peak occurs at the retention time of the derivatized analyte. The MS provides definitive identification, confirming peak purity.
-
Acceptance Criteria: The analyte peak is well-resolved from all other peaks. No significant peaks are observed at the analyte's retention time in the blank and placebo samples.
-
-
Linearity, Range, LOD & LOQ:
-
Protocol: Prepare a series of at least five concentrations of the derivatized analyte, typically from the LOQ to 150% of the target concentration (e.g., 0.5 ppm to 15 ppm). Inject each concentration in triplicate.
-
Causality: This establishes the direct relationship between concentration and instrument response. The range is confirmed by the accuracy and precision data from these levels.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (R²) ≥ 0.99.
-
LOD: Signal-to-noise ratio (S/N) of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).
-
-
-
Accuracy (as Recovery):
-
Protocol: Spike the drug substance at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery of the spiked amount.
-
Causality: Spiking the actual drug substance matrix accounts for any sample preparation losses or matrix effects, providing a true measure of the method's accuracy.[4]
-
Acceptance Criteria: Mean recovery between 80.0% and 120.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
-
Causality: This demonstrates the method's consistency under various normal laboratory conditions.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 15.0%.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time. Examples include GC oven temperature ramp rate (±2°C/min), flow rate (±10%), and derivatization reaction time (±5 min).
-
Causality: This ensures the method is reliable and transferable, remaining unaffected by minor variations that can occur during routine use.[4]
-
Acceptance Criteria: The results should remain within the precision and accuracy criteria.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is a cornerstone technique for impurity analysis in pharmaceuticals.[9][14] However, this compound presents two primary challenges for standard reversed-phase HPLC:
-
High Polarity: It has little to no retention on standard C8 or C18 columns.[7]
-
Lack of a UV Chromophore: It cannot be detected by a standard UV detector at typical wavelengths.
To overcome these, a derivatization strategy is essential. Reacting the hydrazine with a UV-active aldehyde (e.g., salicylaldehyde or p-dimethylaminobenzaldehyde) creates a larger, less polar hydrazone derivative that is easily retained and detected.[15][16] Alternatively, an LC-MS method can be employed, which offers superior sensitivity and specificity without the need for a chromophore.[9][17]
Detailed Validation Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Experimental Workflow:
Step-by-Step Validation Experiments:
The validation experiments for Specificity, Linearity, Range, LOD, LOQ, Accuracy, Precision, and Robustness follow the same principles and protocols as described for the GC-MS method. The key differences lie in the sample preparation (aqueous derivatization) and the instrumental parameters.
-
Robustness Parameters to Vary: Mobile phase composition (e.g., ±2% organic), column temperature (±5°C), flow rate (±0.1 mL/min), and pH of the aqueous phase (±0.2 units).
Method 3: UV/Vis Spectrophotometry
Expertise & Rationale: Spectrophotometry is a simple, rapid, and cost-effective technique.[10][16] It is not a separative technique, making its specificity inherently lower than chromatographic methods. However, for in-process checks or situations where interfering substances are known to be absent, it can be a valuable tool.
The method relies on a chemical reaction that produces a colored product. A classic example for hydrazines is the reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, which forms a yellow-colored azine that can be measured spectrophotometrically.[18][19][20]
Detailed Validation Protocol: UV/Vis Spectrophotometry
Instrumentation:
-
UV/Vis Spectrophotometer.
-
Matched cuvettes (e.g., 1 cm path length).
Step-by-Step Validation Experiments:
-
Specificity:
-
Protocol: Prepare and analyze a blank, a placebo solution, and the drug substance without the analyte. The absorbance of these solutions should be negligible at the analytical wavelength (e.g., ~458 nm for the p-DAB derivative).[18][20]
-
Causality: This is the most critical validation parameter for this technique. It demonstrates that the color formation is specific to the analyte and not a result of a reaction with the drug substance or matrix components.
-
Acceptance Criteria: Absorbance of blank and placebo solutions should be less than 2% of the absorbance of the LOQ standard.
-
-
Linearity, Range, LOD & LOQ:
-
Protocol: Prepare at least five standards spanning the expected concentration range. Add the p-DAB reagent, allow color to develop, and measure the absorbance at the λmax.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (R²) ≥ 0.99.
-
LOD/LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve, or via S/N if applicable to the instrument software.
-
-
-
Accuracy & Precision:
-
Protocol & Acceptance Criteria: Follow the same principles as for the chromatographic methods (spike-recovery for accuracy, replicate preparations for precision).
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the three validated methods. These values are illustrative and must be experimentally determined for the specific application.
| Validation Parameter | GC-MS | HPLC-UV / LC-MS | UV/Vis Spectrophotometry |
| Specificity | Very High (Mass Spec) | High (Chromatography) | Low to Moderate |
| Typical LOQ | 0.1 - 1.0 ppm | 0.5 - 5.0 ppm | 5 - 20 ppm |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Sample Throughput | Moderate | High | Very High |
| Cost & Complexity | High | Moderate | Low |
| Primary Advantage | Highest Sensitivity & Specificity | Robustness & Versatility | Speed & Simplicity |
Conclusion and Recommendations
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. For the determination of this compound, a potential genotoxic impurity, the choice of method is a balance between the required sensitivity and the practical constraints of the laboratory.
-
GC-MS is the recommended method for final release testing of drug substances where the highest level of sensitivity and specificity is required to meet stringent regulatory limits (e.g., ppm or sub-ppm levels).
-
HPLC-UV or LC-MS offers a robust and versatile alternative, suitable for both development and quality control applications. It is a workhorse method in most pharmaceutical labs and can readily achieve the necessary performance with an appropriate derivatization strategy.
-
UV/Vis Spectrophotometry is best suited for applications where lower sensitivity is acceptable and matrix interference is minimal, such as in-process monitoring or the analysis of less complex samples. Its low specificity makes it unsuitable for final product release testing without extensive supporting data.
Each protocol described herein is a self-validating system, grounded in the authoritative principles of the ICH and FDA. By understanding the causality behind each experimental choice, researchers can confidently develop and validate analytical methods that ensure the quality and safety of pharmaceutical products.
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07 - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
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Spectrophotometric and fluorometric methods for the determination of hydrazine and its methylated analogues | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. [Link]
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Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Spectrophotometric Determination of Hydrazine. (2008). ResearchGate. [Link]
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Spectrophotometric determination of hydrazine - PubMed. (2008). National Center for Biotechnology Information. [Link]
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Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
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HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. (1990). Taylor & Francis Online. [Link]
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Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances | Biotechnology Journal International. (2024). Journal Repository. [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. (n.d.). PharmaInfo. [Link]
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Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
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Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC - PubMed Central. (2015). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of (4-Methylcyclohexyl)hydrazine in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of (4-Methylcyclohexyl)hydrazine in immunoassays. Given the structural characteristics of this compound, understanding its potential to interfere with ligand-binding assays is critical for ensuring data integrity and accuracy in both research and clinical settings.
This document moves beyond a simple protocol, offering insights into the rationale behind experimental design choices and providing a robust methodology for comparing its cross-reactivity against other structurally related compounds.
The Imperative of Cross-Reactivity Assessment
Immunoassays derive their power from the high specificity of antibody-antigen interactions. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1] This can lead to inaccurate quantification, false positives, and a skewed understanding of a compound's biological effects.[1] For a small molecule like this compound (C₇H₁₆N₂), which possesses a cyclic alkyl group and a hydrazine moiety, the potential for off-target binding in assays designed for similar structures is a significant concern that warrants thorough investigation.[2][3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of thorough assay validation, including specificity and selectivity, to ensure the reliability of data from clinical trials.[4][5] Therefore, a proactive assessment of cross-reactivity is not just good scientific practice but a crucial component of the drug development lifecycle.
Experimental Design: A Comparative Approach
To contextualize the cross-reactivity of this compound, a comparative study is essential. This involves testing it alongside the primary analyte and other structurally analogous compounds in a well-characterized immunoassay.
This guide will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the model platform. Competitive ELISAs are particularly well-suited for quantifying small molecules.[6][7][8] The principle relies on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.
Diagram of Competitive ELISA Principle
Caption: Principle of Competitive ELISA for Cross-Reactivity Assessment.
Materials and Methods
Reagents and Materials
-
Primary Analyte: A purified standard of the intended target molecule for the immunoassay.
-
This compound: High-purity standard.
-
Comparator Compounds: Other structurally similar molecules, such as [(4-methylcyclohexyl)methyl]hydrazine and [2-Ethyl-1-(4-methylcyclohexyl)butyl]hydrazine.[9][10]
-
Capture Antibody: A monoclonal antibody with high affinity for the primary analyte. The choice of a monoclonal antibody is crucial for ensuring high specificity from the outset.[1]
-
Enzyme-Conjugated Analyte: The primary analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Buffers: Coating buffer, wash buffer, blocking buffer, and assay buffer as described in established protocols.[11]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N Sulfuric Acid.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Experimental Workflow
The following diagram outlines the key steps in the cross-reactivity assessment protocol.
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Detailed Protocol
-
Plate Coating: Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[11]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[11]
-
Preparation of Standards and Test Compounds:
-
Prepare serial dilutions of the primary analyte (standard curve) in assay buffer.
-
Prepare serial dilutions of this compound and other comparator compounds in assay buffer over a broad concentration range.
-
-
Competitive Reaction:
-
Wash the plate three times.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated analyte (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature, allowing for competition.
-
-
Washing: Wash the plate five times with wash buffer to remove all unbound reagents.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The core of the analysis involves determining the concentration of each compound that inhibits 50% of the maximum signal (IC50).[12]
-
Generate Standard Curves: Plot the absorbance values against the log of the concentration for the primary analyte and each test compound.
-
Calculate IC50: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.[13] The IC50 is the concentration at which the response is halfway between the maximum and minimum signal.
-
Calculate Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the primary analyte using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100 [14]
Hypothetical Results
The following table presents hypothetical data from a cross-reactivity study of this compound against a primary analyte "Compound X."
| Compound | IC50 (nM) | % Cross-Reactivity |
| Compound X (Primary Analyte) | 15 | 100% |
| This compound | 3,500 | 0.43% |
| Comparator A | 850 | 1.76% |
| Comparator B | > 100,000 | < 0.015% |
Interpretation of Results
-
Low Cross-Reactivity (<1%): As seen with this compound in this hypothetical example, a low percentage suggests that the compound does not significantly interfere with the assay at concentrations reasonably expected in test samples.[14]
-
Moderate Cross-Reactivity (1-10%): This level of interference, as seen with Comparator A, may be acceptable depending on the assay's purpose and the expected concentrations of the interfering substance.
-
High Cross-Reactivity (>10%): This indicates significant interference and suggests that the assay is not specific enough to distinguish between the primary analyte and the cross-reacting compound.
Conclusion and Recommendations
This guide provides a robust, scientifically grounded framework for evaluating the cross-reactivity of this compound in immunoassays. The presented competitive ELISA protocol, coupled with rigorous data analysis, allows for a quantitative comparison against the primary analyte and other relevant compounds.
References
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Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
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Tüdős, É. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 282. [Link]
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Kovacs, K. F., & Canfield, L. M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1322–1325. [Link]
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Bio-Works. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Creative Diagnostics. Competitive ELISA Protocol. [Link]
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Brennan, Z. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Regulatory Affairs Professionals Society. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1632–1638. [Link]
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U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in (4-Methylcyclohexyl)hydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
(4-Methylcyclohexyl)hydrazine is a versatile building block in synthetic chemistry, prized for its role in constructing a variety of nitrogen-containing heterocycles and other valuable molecules. The efficacy of reactions involving this aliphatic hydrazine is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of catalytic systems for key transformations of this compound and its analogs, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.
Introduction to the Catalytic Chemistry of this compound
The reactivity of this compound is centered around the nucleophilicity of its nitrogen atoms and the potential for N-N bond cleavage. Catalysts play a pivotal role in controlling the reaction pathways, enhancing reaction rates, and influencing product selectivity. This guide will focus on three primary classes of reactions where catalyst choice is paramount:
-
Heterocycle Synthesis: The Knorr Pyrazole Synthesis
-
Heterocycle Synthesis: The Fischer Indole Synthesis
-
N-N Bond Cleavage: Decomposition and Amination Reactions
While literature directly comparing catalysts for this compound is emerging, a robust body of evidence from analogous substituted hydrazines provides a strong foundation for catalyst selection. The data presented herein is derived from these analogs and is expected to be highly relevant for reactions involving this compound.
Comparative Efficacy of Catalysts in Heterocycle Synthesis
The synthesis of pyrazoles and indoles represents a major application of substituted hydrazines. The choice of catalyst can dramatically impact yield, regioselectivity, and reaction conditions.
The Knorr Pyrazole Synthesis: this compound and 1,3-Dicarbonyls
The Knorr synthesis is a classical condensation reaction between a hydrazine and a 1,3-dicarbonyl compound to form a pyrazole. The reaction is often catalyzed by acids, but modern methods have introduced a range of more sophisticated catalysts.
Table 1: Comparison of Catalysts for the Knorr Pyrazole Synthesis with Substituted Hydrazines
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | 5-10 | Acetonitrile | 80 | 85-95 | High yields and can also catalyze the oxidation of intermediate pyrazolines.[1] |
| Scandium Triflate (Sc(OTf)₃) | 5 | Toluene | 100 | 80-92 | Effective Lewis acid, though can be more expensive.[1] | |
| Ionic Liquid | [bmim][InCl₄] | 10 | Neat | 100 | 88-96 | Acts as both solvent and catalyst, offering high regioselectivity and recyclability.[1][2] |
| Heterogeneous | ZnO Nanoparticles | 10 | Water | 90 | 85-94 | Environmentally friendly ("green") catalyst, works well in aqueous media.[3][4] |
| Organocatalyst | Piperidine | 20 | Ethanol | Reflux | 70-85 | A classic, inexpensive catalyst, though may require higher loadings and reflux conditions.[2] |
Expert Insights: The choice between these catalysts often depends on the desired reaction conditions and substrate scope. For high-throughput screening and rapid analog synthesis, the high activity of Lewis acids like Zinc Triflate is advantageous. For process development and green chemistry initiatives, heterogeneous catalysts like ZnO nanoparticles or recyclable ionic liquids present a more sustainable option.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis with a Lewis Acid Catalyst
-
To a stirred solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL), add this compound (1.1 mmol) and Zinc Triflate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for Knorr Pyrazole Synthesis.
The Fischer Indole Synthesis: Cyclization with Ketones
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a hydrazine and a ketone or aldehyde under acidic conditions. The choice of acid catalyst is critical to the success of this reaction.
Table 2: Comparison of Catalysts for the Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Typical Loading | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Stoichiometric | Neat | 100-150 | 60-85 | Strong dehydrating agent, effective for a wide range of substrates.[5][6] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to Stoichiometric | Toluene | Reflux | 55-80 | Milder than PPA, good for sensitive substrates.[5] | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Stoichiometric | Neat or Solvent | 120-180 | 65-90 | A classic and effective catalyst, often used in excess.[5][6][7] |
| Boron Trifluoride (BF₃·OEt₂) | Stoichiometric | Dioxane | 80-100 | 70-88 | Highly effective but moisture-sensitive.[5] | |
| Heterogeneous | Amberlite IR 120H | Packed Bed | Ethanol | 70 | 75-90 (in flow) | Enables continuous flow synthesis and easy catalyst removal.[8] |
| Chiral Acid | Chiral Phosphoric Acid | 10 mol% | Toluene | 40 | 70-85 (ee up to 98%) | For enantioselective synthesis from specific diketones.[9] |
Expert Insights: For standard indole synthesis, Lewis acids like ZnCl₂ remain a reliable choice. However, the need for stoichiometric amounts and high temperatures can be a drawback. The development of heterogeneous catalysts like Amberlite IR 120H is a significant advancement for process chemistry, allowing for continuous production and simplified purification.[8] For asymmetric synthesis, chiral phosphoric acids have opened new avenues, although their application is substrate-specific.[9]
Reaction Pathway for Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Catalytic N-N Bond Cleavage
The cleavage of the N-N bond in hydrazines is a fundamental transformation that can be harnessed for various synthetic purposes, including the generation of amines.
Table 3: Comparison of Catalysts for N-N Bond Cleavage in Substituted Hydrazines
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Conditions | Yield (%) | Key Advantages & Considerations |
| Photocatalyst | ₂ | 2 | Visible Light, Air, MeCN/MeOH | 70-85 | Mild, "green" conditions using light as the energy source.[10][11][12] |
| Transition Metal | Ru₃(CO)₁₂ | 5-10 | Isopropanol, Heat | 50-70 | Effective for aryl hydrazines; requires a hydrogen donor.[13] |
| Reductive Cleavage | Raney Nickel (Ra-Ni) | - | H₂ pressure, often with acid | Variable | A classical method, but often requires harsh conditions.[13] |
Expert Insights: Photocatalysis offers a modern, sustainable approach to N-N bond cleavage, avoiding harsh reagents and high temperatures.[10][11][12] The ruthenium carbonyl-catalyzed method is also effective, particularly when a hydrogen donor is present to facilitate the reduction.[13] The choice of method will depend on the substrate's tolerance to the reaction conditions and the desired outcome (e.g., reductive cleavage to amines).
Conclusion and Future Outlook
The catalytic reactions of this compound and its analogs are diverse and highly dependent on the chosen catalyst. For the synthesis of pyrazoles, Lewis acids and heterogeneous catalysts offer high efficiency and sustainability. In Fischer indole synthesis, traditional acid catalysts are being supplemented by heterogeneous and chiral catalysts for improved process control and asymmetric synthesis. For N-N bond cleavage, photocatalysis is emerging as a mild and environmentally friendly alternative to traditional methods.
Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The expansion of biocatalysis and the use of earth-abundant metal catalysts will also be key areas of investigation, further enhancing the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials.
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Wang, D. et al. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. [Link]
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Schmidt, A. F., & Al-Hadedi, A. A. M. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178–221. [Link]
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Ghosh, B., Balhara, R., Jindal, G., & Mukherjee, S. (2021). Catalytic Enantioselective Desymmetrizing Fischer Indolization through Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(21), 11843-11848. [Link]
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Zhou, Y. F. et al. (2015). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Chemical Journal of Chinese Universities, 36(2), 336-340. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Martínez, S. et al. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc, 2007(5), 169-180. [Link]
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Banu, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Schmidt, A. F., & Al-Hadedi, A. A. M. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-221. [Link]
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Wang, D. et al. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed, 23543799. [Link]
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Banu, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 23(1), 134. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Aylward, J. B. (1970). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society C: Organic, 1494-1497. [Link]
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D'Oca, M. G. M. et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3233. [Link]
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Wang, D. et al. (2011). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of (4-Methylcyclohexyl)hydrazine Isomers
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (4-Methylcyclohexyl)hydrazine, a scaffold with potential applications in pharmaceutical synthesis, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the methyl and hydrazine substituents on the cyclohexane ring profoundly influences their physicochemical properties and, consequently, their biological activity. Therefore, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical step in any research and development pipeline.
This guide provides a comprehensive comparison of the spectroscopic signatures of cis- and trans-(4-Methylcyclohexyl)hydrazine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a rationale for the expected differences based on fundamental stereochemical principles. The protocols and analyses presented herein are designed to be self-validating, empowering researchers to confidently identify and characterize these isomers.
The Stereochemical Landscape: Conformational Analysis
The key to differentiating the cis and trans isomers lies in understanding their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial position.[1]
For the trans-isomer , the more stable conformation will have both the methyl and the hydrazine groups in equatorial positions (diequatorial). For the cis-isomer , one substituent must be axial while the other is equatorial. Given that the hydrazine group (-NHNH₂) is generally bulkier than a methyl group, the most stable conformation for the cis-isomer is predicted to have the hydrazine group in the equatorial position and the methyl group in the axial position. These conformational preferences are the root cause of the distinct spectroscopic data we observe.
Caption: Predominant chair conformations of cis- and trans-(4-Methylcyclohexyl)hydrazine.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity, and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (methine proton adjacent to the hydrazine) and C4 (methine proton adjacent to the methyl group), are highly sensitive to their axial or equatorial orientation.
Causality of Spectral Differences:
-
Chemical Shift: Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus equation.
-
An axial-axial (ax-ax) coupling (dihedral angle ≈ 180°) is large, typically in the range of 8-13 Hz.
-
An axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) coupling (dihedral angle ≈ 60°) is much smaller, typically 2-5 Hz.[2]
-
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity & Key Coupling Constants (Hz) |
| trans-Isomer (H1-axial, H4-axial) | ||
| H1 (CH-N) | ~2.5 - 2.8 | Triplet of triplets (tt) or complex multiplet. Expect large J_ax-ax couplings (~8-13 Hz) to the two adjacent axial protons. |
| H4 (CH-Me) | ~1.5 - 1.8 | Complex multiplet. Will also exhibit large J_ax-ax couplings. |
| NHNH₂ | ~3.0 - 3.5 | Broad singlet |
| CH₃ | ~0.8 - 1.0 | Doublet |
| cis-Isomer (H1-axial, H4-equatorial) | ||
| H1 (CH-N) | ~2.5 - 2.8 | Triplet of triplets (tt) or complex multiplet. Expect large J_ax-ax couplings (~8-13 Hz). |
| H4 (CH-Me) | ~1.8 - 2.1 | Broad multiplet. Will exhibit smaller J_ax-eq and J_eq-eq couplings. The signal will be broader and less defined than the axial H4 of the trans isomer. |
| NHNH₂ | ~3.0 - 3.5 | Broad singlet |
| CH₃ | ~0.9 - 1.1 | Doublet |
Key Differentiator: The most telling signal is that of the H4 proton. In the trans-isomer , this axial proton will appear as a well-resolved multiplet with large coupling constants. In the cis-isomer , the equatorial H4 proton will have a distinctly different, broader multiplicity with smaller coupling constants.
Advanced NMR Technique: 2D NOESY
For unambiguous assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. This technique detects through-space interactions between protons that are close to each other (< 5 Å).[3][4]
-
In the cis-isomer , a cross-peak should be observed between the axial methyl group and the axial protons at the C2, C6 and C3, C5 positions.
-
In the trans-isomer , with both groups equatorial, NOE correlations will be observed between the axial protons and the equatorial protons on the same and adjacent carbons, but not a strong correlation between the methyl group and other axial protons across the ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, if analyzing the hydrochloride salt) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H Spectrum Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: ~12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling constants, paying close attention to the multiplicity of the H1 and H4 protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information. The chemical shift of a carbon atom is influenced by its steric environment.
Causality of Spectral Differences:
-
Steric Compression (γ-gauche effect): An axial substituent causes steric compression on the syn-axial carbons at the C3 and C5 positions relative to it. This shielding effect results in an upfield shift (lower ppm) for these carbons compared to the analogous carbons in the diequatorial isomer.[5]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| trans-Isomer (Diequatorial) | |
| C1 (CH-N) | ~55 - 60 |
| C4 (CH-Me) | ~30 - 35 |
| C2, C6 | ~33 - 38 |
| C3, C5 | ~30 - 35 |
| CH₃ | ~20 - 23 |
| cis-Isomer (Me-axial, NHNH₂-equatorial) | |
| C1 (CH-N) | ~53 - 58 |
| C4 (CH-Me) | ~28 - 33 |
| C2, C6 | ~30 - 35 (Shielded by axial Me) |
| C3, C5 | ~28 - 33 |
| CH₃ | ~17 - 20 (Shielded) |
Key Differentiator: In the cis-isomer , the axial methyl group will cause a noticeable upfield shift for the C2, C6 carbons and for the methyl carbon itself, compared to the trans-isomer .
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Pulse sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing & Analysis: Process the data similarly to the ¹H spectrum and assign the peaks based on the predicted chemical shifts and the γ-gauche effect.
Caption: Experimental workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is excellent for confirming the presence of the hydrazine functional group but is less powerful for distinguishing between the cis and trans isomers. Both isomers will exhibit similar characteristic absorptions.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching (often a pair of bands for the -NH₂ group)[6] |
| 2800 - 3000 | C-H stretching (cyclohexane and methyl C-H) |
| ~1600 | N-H scissoring (bending) |
| 1450 - 1470 | CH₂ scissoring (bending) |
While subtle differences in the fingerprint region (below 1500 cm⁻¹) might exist due to the different overall molecular symmetry, these are often too minor for reliable isomer differentiation without authentic reference spectra.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Spectrum Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks corresponding to the N-H and C-H bonds to confirm the compound's identity.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. According to the nitrogen rule, a compound with an even number of nitrogen atoms, like this compound (C₇H₁₆N₂), will have an even nominal molecular weight (128 g/mol ).[6]
The fragmentation patterns for the cis and trans isomers are expected to be very similar, as the initial high-energy ionization often leads to ring-opening and loss of stereochemical information. However, minor differences in the relative abundances of certain fragment ions might be observable due to the different steric environments in the parent molecules.
Predicted Fragmentation:
The molecular ion ([M]⁺) at m/z = 128 should be observable. Key fragmentation pathways for cyclic amines and hydrazines often involve:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines.[6]
-
Loss of hydrazine-related fragments: Loss of ·NH₂, ·N₂H₃, or N₂H₄.
-
Ring cleavage: Fragmentation of the cyclohexane ring, leading to characteristic ions at m/z = 83 (loss of C₂H₅), 69 (loss of C₃H₇), and 56 (C₄H₈⁺).[7]
| m/z | Possible Fragment |
| 128 | [C₇H₁₆N₂]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 97 | [M - NHNH₂]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 56 | [C₄H₈]⁺ (Base peak for cyclohexane)[7] |
While MS is essential for confirming the molecular weight, it is the least reliable of these three techniques for primary differentiation of the cis and trans isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range (e.g., m/z 30-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
The spectroscopic differentiation of cis- and trans-(4-Methylcyclohexyl)hydrazine is most effectively and unambiguously achieved through a combination of ¹H and ¹³C NMR spectroscopy. The distinct conformational preferences of the isomers give rise to predictable and measurable differences in chemical shifts and, most critically, ¹H-¹H coupling constants. The multiplicity of the proton at the C4 position serves as a particularly robust diagnostic marker. While IR and MS are vital for confirming functional groups and molecular weight, they offer limited utility for stereoisomer distinction. The application of the principles and protocols outlined in this guide will enable researchers to confidently assign the stereochemistry of their this compound samples, a critical step for advancing their work in drug development and chemical synthesis.
References
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Magn Reson Chem. 2017 Dec;55(12):1073-1078. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. [Link]
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Journal of the American Chemical Society. Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
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Butts Research Group. Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin Cw. [Link]
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ResearchGate. Infrared spectra of hydrazine at selected pressures. [Link]
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ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]
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-
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-
Reddit. I need some help understanding the mass spec of dimethyl-cyclohexylamine. [Link]
-
ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]
-
ACS Publications. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
ResearchGate. Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
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University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
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ResearchGate. Application of 1 J(C,H) coupling constants in conformational analysis. [Link]
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Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]
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A Predictive and Methodological Guide to the Biological Activity Screening of (4-Methylcyclohexyl)hydrazine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Chemical Scaffold
The hydrazine and hydrazone structural motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the hydrazine group (–NH–NH₂) allows for diverse synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide focuses on a specific, yet underexplored, subclass: (4-Methylcyclohexyl)hydrazine derivatives .
A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the biological activities of this particular family of compounds. While the parent compound, this compound, is commercially available as a dihydrochloride salt, no published studies to date have specifically detailed its biological screening or that of its derivatives.[4]
This guide, therefore, serves a dual purpose. First, it provides a predictive analysis of the potential biological activities of this compound derivatives by drawing comparisons with structurally analogous compounds. Second, it offers a detailed, practical framework for researchers to systematically screen these novel derivatives for their therapeutic potential. By providing robust, self-validating experimental protocols, this document aims to empower researchers to explore this new chemical space with scientific rigor.
Predicted Biological Activities: An Evidence-Based Extrapolation
Based on the established bioactivities of structurally related hydrazine derivatives, we can hypothesize several promising avenues for the screening of this compound derivatives. The presence of the lipophilic and conformationally rigid 4-methylcyclohexyl group may influence receptor binding, cell membrane permeability, and metabolic stability, potentially leading to novel pharmacological profiles.
Antimicrobial and Antifungal Activity
Hydrazine derivatives have consistently demonstrated significant potential as antimicrobial and antifungal agents.[1][5] For instance, studies on N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives have highlighted their potent anti-Candida activity, suggesting that the cyclohexyl ring is a favorable substituent for antifungal efficacy.[6][7] Similarly, other research has shown that hydrazide-hydrazones exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1] The proposed mechanism for some antifungal hydrazine derivatives involves the disruption of fungal cell membranes.[5]
Anticancer and Cytotoxic Activity
The antiproliferative effects of hydrazine derivatives are well-documented against a variety of cancer cell lines.[2][8][9][10] For example, novel hydrazone derivatives have been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma and neuroblastoma cell lines.[8][9] The mechanism of action can be multi-faceted, including the inhibition of receptor tyrosine kinases or other enzymes crucial for cancer cell proliferation.[10] The (4-methylcyclohexyl) moiety could potentially enhance binding to hydrophobic pockets within enzyme active sites, a strategy that has been successfully employed in the design of other targeted cancer therapies.
Enzyme Inhibition
Hydrazine-based compounds are known to act as inhibitors for a range of enzymes, with monoamine oxidase (MAO) inhibitors being a classic example of their therapeutic application in treating depression.[11] More recently, hydrazine derivatives have been explored as inhibitors of other enzyme classes, such as histone lysine demethylases (KDMs), which are emerging targets in cancer therapy.[12] The hydrazine moiety can act as a metal chelator or form covalent bonds with enzyme cofactors, leading to irreversible inhibition.[11][12] The specific stereochemistry of the 4-methylcyclohexyl group (cis vs. trans isomers) could be exploited to achieve selective inhibition of specific enzyme targets.
Proposed Screening Workflow for this compound Derivatives
A systematic and tiered approach is recommended to efficiently screen novel this compound derivatives. This workflow prioritizes broad, cost-effective primary screens followed by more detailed secondary and mechanistic assays for the most promising candidates.
Caption: Proposed tiered screening workflow for novel compounds.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the biological evaluation of this compound derivatives. It is crucial to include appropriate positive and negative controls in each assay to ensure data validity.
Protocol 1: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with solvent)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each derivative (e.g., at 1 mg/mL in DMSO).
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the final microbial suspension to each well, resulting in a final volume of 200 µL.
-
Include wells for a positive control (broth + microbes + standard antibiotic) and a negative control (broth + microbes + solvent). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, assess microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. For a clearer endpoint, 20 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells.
Protocol 2: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation for Comparative Analysis
To facilitate a clear comparison between different synthesized this compound derivatives, experimental data should be organized into structured tables.
Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Template)
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | e.g., -H | |||
| Derivative 2 | e.g., -CHO | |||
| Derivative 3 | e.g., -C(O)Ph | |||
| Ciprofloxacin | N/A | N/A | ||
| Fluconazole | N/A | N/A | N/A |
Table 2: Comparative Cytotoxicity of this compound Derivatives (Template)
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. MCF-10A (Normal) | Selectivity Index (SI)* |
| Derivative 1 | e.g., -H | ||||
| Derivative 2 | e.g., -CHO | ||||
| Derivative 3 | e.g., -C(O)Ph | ||||
| Doxorubicin | N/A |
*Selectivity Index (SI) can be calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Conclusion
While the biological activities of this compound derivatives remain experimentally unconfirmed, the extensive evidence from the broader class of hydrazine compounds strongly suggests their potential as a source of new therapeutic agents. The lipophilic, three-dimensional nature of the 4-methylcyclohexyl substituent offers an exciting opportunity to develop novel compounds with potentially enhanced efficacy and selectivity. This guide provides a robust, evidence-based framework for initiating the systematic biological screening of this promising, yet unexplored, class of molecules. The provided protocols and workflows are designed to ensure scientific integrity and generate high-quality, comparable data that will be invaluable in guiding future drug discovery efforts.
References
- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry. [URL not available]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1959. [Link]
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(PDF) Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives. ResearchGate. [Link]
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Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
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Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. PMC. [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
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Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC. [Link]
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Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Publishing. [Link]
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Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. PMC. [Link]
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Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. PubMed. [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. [Link]
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]
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Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. NIH. [Link]
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((4-Methylcyclohexyl)methyl)hydrazine. Chemsrc. [Link]
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Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]
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Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. [Link]
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Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin. MDPI. [Link]
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(PDF) Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
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"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]
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4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]
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(PDF) Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin. ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to (4-Methylcyclohexyl)hydrazine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (4-Methylcyclohexyl)hydrazine, a substituted hydrazine derivative, presents a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound is a chiral, non-aromatic hydrazine derivative. Its structural features, including the cyclohexane ring and the reactive hydrazine moiety, make it a versatile precursor in various chemical transformations. While specific applications are often proprietary, its structural motif is of interest in the development of novel therapeutics and other functional molecules. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness, making a thorough understanding of the available methods essential.
Core Synthetic Strategies
Two principal synthetic strategies emerge for the preparation of this compound:
-
Reductive Amination of 4-Methylcyclohexanone: This two-step approach involves the formation of a hydrazone intermediate from 4-methylcyclohexanone and hydrazine, followed by its reduction to the desired hydrazine.
-
Direct Alkylation of Hydrazine: This method entails the nucleophilic substitution of a suitable leaving group on a 4-methylcyclohexyl scaffold with hydrazine or a protected hydrazine equivalent.
This guide will now delve into the mechanistic underpinnings and practical execution of each of these routes, followed by a comparative analysis.
Route 1: Reductive Amination of 4-Methylcyclohexanone
This widely applicable method for amine and hydrazine synthesis proceeds through the formation of a C=N bond, which is subsequently reduced.[1][2][3] The overall transformation is a robust and often high-yielding approach.
Reaction Mechanism
The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of 4-methylcyclohexanone, forming a hemiaminal intermediate. This is followed by dehydration to yield the corresponding 4-methylcyclohexanone hydrazone. The resulting hydrazone is then reduced to this compound using a suitable reducing agent.
Caption: Reductive amination of 4-methylcyclohexanone.
Experimental Protocol (Proposed)
-
Step 1: Hydrazone Formation
-
To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 - 1.5 eq).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrazone, which may be used directly in the next step or purified.
-
-
Step 2: Reduction of the Hydrazone
-
The crude 4-methylcyclohexanone hydrazone is dissolved in a suitable solvent (e.g., methanol, ethanol, or an ethereal solvent).
-
A reducing agent is added portion-wise at a controlled temperature. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni).[1]
-
The reaction is stirred until the reduction is complete, as monitored by an appropriate analytical technique.
-
Work-up typically involves quenching any remaining reducing agent, followed by extraction and purification of the product. The final product is often isolated as a more stable salt, such as the hydrochloride.[4]
-
Route 2: Direct Alkylation of Hydrazine
This classical approach to forming N-C bonds involves the reaction of a nucleophilic nitrogen source with an electrophilic alkyl substrate.[5][6] In the context of synthesizing this compound, this would involve reacting a 4-methylcyclohexyl derivative bearing a good leaving group with hydrazine.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (typically S_N2) mechanism, where hydrazine acts as the nucleophile, attacking the electrophilic carbon of the 4-methylcyclohexyl derivative and displacing the leaving group. A significant challenge in this approach is controlling the degree of alkylation, as the resulting mono-alkylated hydrazine can be more nucleophilic than hydrazine itself, leading to the formation of di- and tri-substituted byproducts.[7]
Caption: Direct alkylation of a 4-methylcyclohexyl derivative.
Experimental Protocol (Proposed)
-
A solution of a 4-methylcyclohexyl derivative with a good leaving group (e.g., 4-methylcyclohexyl bromide or tosylate) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is prepared.
-
A significant excess of hydrazine hydrate is added to the solution. The large excess of hydrazine is crucial to favor the formation of the mono-alkylated product and minimize over-alkylation.
-
The reaction mixture is heated to a temperature sufficient to drive the substitution reaction, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled and subjected to an aqueous work-up to remove excess hydrazine and inorganic salts.
-
The crude product is then purified, typically by distillation or chromatography, and may be converted to a salt for improved stability and handling.
Head-to-Head Comparison
| Feature | Reductive Amination of 4-Methylcyclohexanone | Direct Alkylation of Hydrazine |
| Starting Materials | 4-Methylcyclohexanone and hydrazine. | 4-Methylcyclohexyl halide/sulfonate and hydrazine. |
| Number of Steps | Typically two distinct steps (hydrazone formation and reduction). | Can be a single step. |
| Control of Selectivity | Generally good control, leading primarily to the mono-substituted hydrazine. | Prone to over-alkylation, requiring a large excess of hydrazine to achieve reasonable selectivity.[7] |
| Reaction Conditions | Milder conditions are often possible, especially for the reduction step. | May require elevated temperatures to drive the substitution reaction. |
| Potential Byproducts | Unreacted starting materials, azine formation. | Di- and tri-alkylated hydrazines, elimination products. |
| Scalability | Generally considered a scalable and reliable method in industrial settings. | Can be challenging to scale due to the need for a large excess of hydrazine and potential for side reactions. |
| Purification | Purification can be straightforward, often involving crystallization of the product salt. | Separation of the desired product from over-alkylated byproducts can be difficult. |
| Overall Yield | Often provides good to excellent overall yields. | Yields can be variable and are highly dependent on reaction conditions and the stoichiometry of reactants. |
Senior Application Scientist's Recommendation
For most laboratory-scale and process development applications, the reductive amination of 4-methylcyclohexanone is the recommended route for the synthesis of this compound. This recommendation is based on several key advantages:
-
Superior Selectivity: The stepwise nature of the reductive amination allows for better control over the reaction, leading to a cleaner product profile with minimal over-alkylation.
-
Higher and More Consistent Yields: This route generally provides more reliable and higher yields compared to direct alkylation.
-
Easier Purification: The purification of the final product is typically less challenging due to the reduced number of closely related byproducts.
-
Scalability: Reductive amination is a well-established and scalable transformation in the pharmaceutical and chemical industries.
While the direct alkylation of hydrazine may appear more atom-economical in a single step, the practical challenges associated with controlling selectivity and the subsequent purification difficulties often outweigh this perceived advantage. The use of a large excess of hydrazine also presents safety and environmental concerns, particularly on a larger scale.
For specialized applications where the starting 4-methylcyclohexyl halide is readily available and the production scale is small, direct alkylation might be considered. However, careful optimization of the reaction conditions would be critical to achieve a satisfactory outcome.
Conclusion
The synthesis of this compound can be effectively achieved through both reductive amination and direct alkylation pathways. However, a critical evaluation of the two routes, considering factors such as selectivity, yield, scalability, and ease of purification, clearly favors the reductive amination of 4-methylcyclohexanone as the more robust and reliable method for most research and development applications. This in-depth comparison, grounded in established chemical principles, should serve as a valuable guide for scientists in the field, enabling them to make informed decisions in their synthetic endeavors.
References
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
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ResearchGate. (2025). Synthesis of hydrazine and azapeptide derivatives by alkylation of carbazates and semicarbazones. [Link]
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Kimball, F. S., et al. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 71(9), 3627–3629. [Link]
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DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]
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Wikipedia. (n.d.). Hydrazine. [Link]
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Li, G., et al. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 45(10), 4585-4590. [Link]
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MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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PubChem. (n.d.). This compound hydrochloride. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
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ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... [Link]
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PMC. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
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Safety Operating Guide
The Core Hazard Profile: Understanding the "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of (4-Methylcyclohexyl)hydrazine for Laboratory Professionals
As a Senior Application Scientist, I understand that advancing research and development, particularly in the pharmaceutical space, requires the use of highly reactive and specialized chemical entities. This compound is one such molecule, valuable for its role in synthesis but demanding the utmost respect regarding its handling and disposal. Its hydrazine moiety confers a hazardous profile that cannot be ignored.
This guide moves beyond generic protocols to provide a deep, technically-grounded framework for the safe management and disposal of this compound. Our objective is to empower you, our scientific colleagues, to manage this chemical confidently, ensuring the safety of your team and the integrity of our shared environment.
This compound's disposal protocol is dictated by the inherent risks of the hydrazine functional group. Hydrazines are recognized as hazardous substances by numerous safety and health organizations.[1][2] Understanding these risks is fundamental to appreciating the necessity of each procedural step.
-
Toxicity and Carcinogenicity: Hydrazine and its derivatives are toxic and can be absorbed through the skin, inhaled, or ingested.[2][3] The Department of Health and Human Services has determined that hydrazine may reasonably be anticipated to be a carcinogen.[1]
-
Corrosivity: The compound is a strong base and can cause severe chemical burns to the skin and eyes upon contact.
-
Reactivity and Flammability: Hydrazine is a powerful reducing agent that reacts violently with oxidizing agents.[4] It is also a flammable liquid that can self-ignite at low temperatures, and its vapors can form explosive mixtures in the air.[2]
-
Environmental Hazard: Improper release is detrimental to the environment. Hydrazine is an avid oxygen scavenger that will deplete the dissolved oxygen in water, harming aquatic life.[4] For this reason, it is classified as a hazardous waste, and its disposal is regulated by the Environmental Protection Agency (EPA).[1][2]
Given this profile, under no circumstances should this compound or its waste be disposed of down the drain or mixed with general laboratory waste.[4]
Foundational Safety: Pre-Disposal Planning and Handling
Safe disposal is the final step in a lifecycle of safe handling. The process begins with rigorous preparation and adherence to engineering and personal protective controls.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent all routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption, a primary exposure route.[2] |
| Eye Protection | Indirect-vent, chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and exposure to its vapors.[3] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Protects skin and personal clothing from contamination and potential ignition. |
| Respiratory | All handling must occur in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of toxic and corrosive vapors.[3] A NIOSH-approved respirator may be required for emergency situations.[2] |
Waste Segregation and Containerization
Preventing unintended reactions starts with meticulous segregation.
-
Designated Container: Use a dedicated, clearly labeled container for this compound waste. The container must be compatible (e.g., high-density polyethylene) and in good condition.
-
Hazard Labeling: The container must be labeled "Hazardous Waste: this compound" and display the appropriate GHS pictograms (e.g., Toxic, Corrosive, Flammable, Health Hazard, Environmentally Hazardous).
-
Strict Segregation: Never mix this waste with other streams, particularly those containing oxidizing agents (e.g., nitric acid, peroxides, hypochlorites), as this can lead to fire or explosion.[4] Keep waste streams separate to avoid co-mingling.[5]
Disposal Pathway 1: Accumulation for Professional Disposal (Primary Protocol)
For the vast majority of laboratory settings, the safest and most compliant method for disposal is to accumulate the waste for collection by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Collection Protocol
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height and the unit is functioning correctly.
-
Waste Transfer: Using a funnel, carefully transfer the this compound waste from your experimental vessel into the designated hazardous waste container. Perform this transfer over secondary containment (e.g., a chemical-resistant tray) to catch any drips.
-
Secure Closure: Securely cap the waste container. Do not overtighten. Ensure the exterior of the container is clean and free of contamination.
-
Decontamination: Wipe down the exterior of the container and any equipment used (e.g., funnel) with an appropriate solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.
-
Interim Storage: Store the sealed container in a designated satellite accumulation area. This area must be well-ventilated, away from incompatible materials, and have secondary containment.[5]
-
Documentation & Pickup: Complete the necessary hazardous waste pickup forms required by your institution, providing an accurate description of the contents. Await collection by trained EHS professionals.
Disposal Workflow Visualization
Caption: Standard operating procedure for the safe accumulation of this compound waste.
Disposal Pathway 2: Principles of Chemical Neutralization
Note: Chemical neutralization of hydrazine waste should not be attempted by untrained personnel. It is a hazardous procedure that requires a validated protocol specific to the chemical being treated. This information is provided for a comprehensive understanding of disposal chemistry.
The goal of neutralization is to convert the hazardous hydrazine derivative into non-toxic byproducts.
| Neutralization Method | Reagents | Products | Key Considerations |
| Oxidation with Hypochlorite | Sodium or Calcium Hypochlorite (Bleach)[4] | Nitrogen gas, water, sodium chloride, and various organic byproducts. | High Risk. The reaction is highly exothermic. Incomplete reaction with methylated hydrazines can produce carcinogenic N-nitrosoalkylamines.[6] This method is not recommended without specific analytical validation of the final waste stream. |
| Reaction with α-Ketoglutaric Acid (AKGA) | Alpha-Ketoglutaric Acid | Harmless and stable pyridazinecarboxylic acids and water.[7] | Safer Alternative. This NASA-developed method is much safer, is not dangerously exothermic, and produces environmentally benign byproducts.[7][8] It is effective for neutralizing pure hydrazine and its derivatives.[7] |
For any neutralization, the hydrazine waste must first be diluted to a low concentration (e.g., <5%) with water to control the rate of reaction.[4][9]
Emergency Response Protocols
Preparedness is your most effective tool in an emergency.
Spill Response
-
Minor Spill (within a fume hood): Alert colleagues. Use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the material. Do not use combustible absorbents like paper towels. [2] Collect the absorbed material into your hazardous waste container. Decontaminate the area.
-
Major Spill (outside a fume hood or large volume): Evacuate the immediate area. Alert others and activate the nearest fire alarm. Call your institution's emergency number and EHS department. Do not attempt to clean the spill yourself.[3]
Personnel Exposure
Immediate and thorough action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing contaminated clothing while under a safety shower. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention.[3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, call for emergency medical assistance.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
By implementing these comprehensive procedures, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Always prioritize the guidance from your institution's EHS department, as they are the final authority on hazardous waste disposal at your site.
References
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Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]
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Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Defense Technical Information Center (DTIC). [Link]
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Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information. [Link]
- Methods and systems for neutralization of hydrazine (US20170113086A1).
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Public Health Statement for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Regulations and Guidelines Applicable to 1,2-Dimethylhydrazine. National Center for Biotechnology Information (NCBI). [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Navigating the Synthesis of (4-Methylcyclohexyl)hydrazine: A Guide to Safe Handling and Disposal
For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. Among these, (4-Methylcyclohexyl)hydrazine, a substituted hydrazine derivative, presents a unique set of handling challenges that demand meticulous attention to safety and operational planning. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and efficacy.
At its core, this compound is a hydrazine derivative, and as such, it inherits the hazardous characteristics of its parent class. Hydrazines are recognized for their potential toxicity, corrosivity, and reactivity.[1][2] Therefore, a comprehensive understanding of these risks is paramount to establishing a safe laboratory environment.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. While specific toxicological data for this derivative may be limited, the known hazards of hydrazine serve as a conservative baseline. Hydrazine is acutely toxic via ingestion, inhalation, and dermal contact, and is classified as a corrosive substance that can cause severe skin and eye damage.[1][2] It is also a suspected carcinogen and reproductive toxin.[1][2]
Engineering Controls are the most effective means of mitigating these risks. All work with this compound must be conducted in a certified chemical fume hood to control the inhalation of vapors.[1][2][3] The work area should be clearly designated for "Particularly Hazardous Substances" to ensure that all personnel are aware of the potential dangers.[1][3]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of hydrazines.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer glove of a more robust material such as chloroprene or butyl rubber.[1][3][4] | Provides a dual barrier against potential splashes and permeation. Nitrile offers good dexterity for fine manipulations, while the outer glove provides enhanced chemical resistance. |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles in conjunction with a full-face shield.[1][3][4] | Protects against splashes that could cause severe eye damage. The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat.[1][3] | Protects the skin from accidental contact. Flame-resistant material is crucial due to the potential flammability of hydrazine compounds. |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. However, a NIOSH-approved full-face respirator with appropriate cartridges should be available for emergency situations, such as a significant spill.[4][5][6] | A fume hood is the primary means of respiratory protection. Respirators are a secondary, emergency measure. |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: The prescribed sequence for donning and doffing PPE to minimize exposure risk.
III. Operational Plan: Step-by-Step Handling Procedures
A detailed operational plan ensures that every step, from preparation to waste disposal, is conducted safely.
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Wear the appropriate PPE as outlined above.
-
Dispense the smallest quantity of the chemical necessary for the experiment.
-
Use compatible equipment (e.g., glass or inert plastics) to avoid reactions.
-
Keep containers tightly sealed when not in use.
-
Avoid creating aerosols or dust.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and label all waste streams.
-
IV. Disposal Plan: Managing Hazardous Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][7]
Waste Segregation and Labeling:
| Waste Stream | Container Type | Labeling |
| Unused this compound | Original or compatible, tightly sealed container. | "Hazardous Waste: this compound, Toxic, Corrosive" |
| Contaminated Solid Waste (gloves, paper towels, etc.) | Labeled, sealed plastic bag within a designated hazardous waste container. | "Hazardous Waste: Solid, Contaminated with this compound" |
| Contaminated Liquid Waste (solvents, reaction mixtures) | Compatible, sealed container. | "Hazardous Waste: Liquid, Containing this compound" with a full list of components. |
Deactivation of Small Spills:
For minor spills within a fume hood, a dilute solution of an oxidizing agent can be used for neutralization before absorption and disposal. A 5% aqueous solution of sodium hypochlorite or calcium hypochlorite is often recommended for hydrazine compounds.[6][7] However, this should only be performed by trained personnel with appropriate PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[1][3]
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. arxada.com [arxada.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
